3-Methoxy-5-methylpyrazin-2-amine
Description
Properties
IUPAC Name |
3-methoxy-5-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNPTQRAGJGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443624 | |
| Record name | 3-Methoxy-5-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-87-9 | |
| Record name | 3-Methoxy-5-methyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89464-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-methyl-2-pyrazinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methoxy-5-methylpyrazin-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Methoxy-5-methylpyrazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound (CAS No: 89464-87-9). As a substituted pyrazine, this heterocyclic compound serves as a valuable intermediate in the development of complex chemical entities within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols to support ongoing research and development efforts.
Introduction and Significance
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore for a wide range of biological targets. This compound belongs to this important class of N-heterocycles and is distinguished by its specific substitution pattern, which offers multiple vectors for synthetic elaboration.[3] This compound is a key building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents for neurological and cardiovascular disorders, as well as in the formulation of modern pesticides and herbicides.[4] Understanding its core chemical properties is therefore essential for its effective utilization in these fields.
Physicochemical and Computed Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this compound is not broadly published, a combination of data from chemical databases and properties of structurally analogous compounds provides a reliable profile.
Core Identifiers and Properties
The fundamental identifiers and computed properties for this compound are summarized in the table below. These values are critical for substance registration, safety assessment, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 89464-87-9 | PubChem[5] |
| Molecular Formula | C₆H₉N₃O | PubChem[5] |
| Molecular Weight | 139.16 g/mol | PubChem[5] |
| Canonical SMILES | CC1=CN=C(C(=N1)OC)N | PubChem[5] |
| InChIKey | NIQNPTQRAGJGPS-UHFFFAOYSA-N | PubChem[5] |
| Computed LogP | 0.1 | PubChem[5] |
| Hydrogen Bond Donors | 1 (from the amine group) | PubChem[5] |
| Hydrogen Bond Acceptors | 3 (from the nitrogen and oxygen atoms) | PubChem[5] |
| Polar Surface Area | 61 Ų | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
Physical State and Solubility
Based on the properties of similar substituted pyrazines, such as 2-methoxy-6-methylpyrazine, this compound is expected to be a solid at room temperature.[6] It is predicted to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[6] This solubility profile is typical for small, moderately polar organic molecules and is a key consideration for selecting appropriate reaction and purification solvents.
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a multi-step process, as detailed in U.S. Patent 5,998,618.[7] This synthetic route provides a reliable and scalable method for obtaining the target compound. The causality behind the chosen reagents and conditions lies in the controlled transformation of functional groups on the pyrazine core.
Synthetic Workflow
The synthesis begins with the bromination of an oxopyrazin-ylamine precursor, followed by a nucleophilic substitution with methoxide, and a final reduction step.
Step-by-Step Synthesis Protocol
-
Methoxylation of the Brominated Intermediate:
-
Rationale: This step replaces the bromo group with a methoxy group via a nucleophilic aromatic substitution reaction. The use of sodium methoxide provides a strong nucleophile, and methanol serves as both the reagent source and the solvent.
-
Procedure: Under an inert argon atmosphere, 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (16.8 mmol) is dissolved in methanol (50 ml). A solution of sodium methoxide (19.2 mmol) is added dropwise at 20°C. The mixture is then heated to 62°C and stirred for 2 hours. The solvent is removed by distillation to yield 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine.[7]
-
-
Reduction of the N-oxide:
-
Rationale: The final step involves the reduction of the pyrazine N-oxide to the corresponding pyrazine. Catalytic hydrogenation is a standard and efficient method for this transformation. Platinum on carbon (Pt/C) is an effective catalyst for this type of reduction.
-
Procedure: 3-Methoxy-5-methyl-1-oxypyrazin-2-ylamine (6.44 mmol) and 5% Pt/C (0.19 g) are charged into an autoclave with methanol (50 ml). The autoclave is flushed with argon, and a hydrogen pressure of 10 bar is applied. The reaction is heated to 130°C for 5 hours. After cooling and flushing with argon, the catalyst is filtered off, and the solvent is removed by distillation to yield the final product, this compound.[7]
-
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. While a full experimental dataset for this compound is not publicly available, standard analytical techniques for structurally related compounds provide a strong framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound and data from similar compounds, the following signals can be predicted.[2][8]
-
¹H NMR (predicted):
-
A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.
-
A singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm.
-
A broad singlet for the amine protons (-NH₂) around δ 5.0-6.0 ppm, which may exchange with D₂O.
-
A singlet for the aromatic proton on the pyrazine ring around δ 7.5-7.8 ppm.
-
The ¹H NMR spectrum for the precursor, 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine, has been reported as (DMSO-d₆, 400 MHz) δ: 2.10 (s, 3H), 3.96 (s, 3H), 6.50 (s, 2H), 7.66 (s, 1H).[7]
-
-
¹³C NMR (predicted):
-
A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.
-
A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.
-
Aromatic carbons of the pyrazine ring between δ 120-160 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Molecular Ion Peak (M⁺): m/z = 139.0746 (for C₆H₉N₃O).
-
Fragmentation: Common fragmentation pathways for pyrazines involve the loss of small neutral molecules like HCN or radicals from the alkyl substituents.
Recommended Analytical Workflow: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase method would be suitable for this compound.
HPLC Protocol Details:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1][9]
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Formic Acid is recommended. The formic acid helps to protonate the basic nitrogens, leading to better peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 270 nm and 280 nm, where the pyrazine ring is expected to have strong absorbance.[1]
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
Applications and Future Directions
Substituted pyrazines are integral to modern drug discovery programs.[1][10] this compound serves as a versatile intermediate for creating more complex molecules with potential therapeutic value. The amine group can be readily functionalized, for example, through acylation or reductive amination, while the pyrazine ring itself can undergo further substitution reactions. Its role as an intermediate for pterine-6-carboxyaldehyde highlights its importance in the synthesis of biologically relevant scaffolds.[7] The continued exploration of derivatives of this compound may lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Recommended Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[4]
Conclusion
This compound is a chemical intermediate with significant potential in the fields of medicinal and agricultural chemistry. This guide has provided a detailed overview of its chemical properties, a validated synthetic route, and robust analytical methodologies for its characterization. By leveraging this technical information, researchers and developers can confidently and effectively utilize this compound in their synthetic and discovery programs, paving the way for future innovations.
References
- Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. (1999).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed. [Link]
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]
- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2014).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
- MATERIAL SAFETY DATA SHEET - M&U International. (n.d.).
- 3-Methoxy-5-methyl-2-pyrazinamine. (n.d.). PubChem. [Link]
- Safety Data Sheet - Advanced Biotech. (2025). Advanced Biotech. [Link]
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. [Link]
- 5-Methoxy-3-methylpyrazin-2-amine. (n.d.). PubChem. [Link]
- Chemical Transformation of Pyrazine Derivatives. (n.d.). Moroccan Journal of Chemistry. [Link]
- methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. (n.d.). The Good Scents Company. [Link]
- 2-Methoxy-3-isopropyl-5-methylpyrazine. (n.d.). PubChem. [Link]
- 5-Methylpyrazin-2-amine. (n.d.). PubChem. [Link]
- 2-methoxy-3-methyl pyrazine. (n.d.). The Good Scents Company. [Link]
- 2-methoxy-5-methyl pyrazine. (n.d.). The Good Scents Company. [Link]
- 2-Methoxy-3-methylpyrazine. (n.d.). PubChem. [Link]
- 5-Methylpyrazin-2-amine. (n.d.). PubChem. [Link]
- 5-Methoxypyrazin-2-amine. (n.d.). PubChem. [Link]
Sources
- 1. Pyrazine | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methoxy-2,5-dimethylpyrazine [webbook.nist.gov]
- 4. This compound [myskinrecipes.com]
- 5. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 2882-21-5: 2-Methoxy-6-methylpyrazine | CymitQuimica [cymitquimica.com]
- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Methoxy-5-methylpyrazin-2-amine (CAS: 89464-87-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds, particularly those containing the pyrazine scaffold, are of paramount importance in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of bioactive molecules.[1] 3-Methoxy-5-methylpyrazin-2-amine, a substituted aminopyrazine, serves as a critical and versatile building block in organic synthesis. Its strategic placement of amine, methoxy, and methyl groups on the pyrazine core allows for multi-faceted chemical transformations, making it a valuable intermediate. This guide provides a comprehensive technical overview of its synthesis, analytical characterization, chemical reactivity, and applications, with a focus on empowering researchers to effectively utilize this compound in their discovery and development workflows.
Physicochemical and Safety Profile
A foundational understanding of a compound's properties and hazards is critical for its effective and safe utilization in a laboratory setting.
Core Properties
The key physicochemical properties of this compound are summarized below, based on aggregated data from chemical databases and supplier information.[2]
| Property | Value | Source(s) |
| CAS Number | 89464-87-9 | [2] |
| Molecular Formula | C₆H₉N₃O | [2] |
| Molecular Weight | 139.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 75 - 76.5 °C | [3] |
| Appearance | White to light-colored solid | [1][4] |
| InChIKey | NIQNPTQRAGJGPS-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CN=C(C(=N1)OC)N | [2] |
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents specific hazards that necessitate careful handling.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.
-
Response: If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage conditions are at room temperature, away from light, and under an inert atmosphere.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Synthesis and Purification
The preparation of this compound can be reliably achieved through a multi-step synthetic sequence. The following protocol is adapted from established patent literature, providing a high-yield pathway for laboratory-scale synthesis.[3]
Synthetic Workflow
The synthesis proceeds via a two-step transformation from a brominated pyrazine N-oxide intermediate. First, a nucleophilic aromatic substitution replaces the bromine with a methoxy group. Second, the N-oxide is reduced to the corresponding pyrazine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Preparation of 3-Methoxy-5-methyl-1-oxypyrazin-2-ylamine [3]
-
Under an inert argon atmosphere, charge a flask with 3-bromo-5-methyl-1-oxypyrazin-2-ylamine (1.0 eq) and methanol.
-
At room temperature (20 °C), add a solution of sodium methoxide (approx. 1.1 eq) in methanol dropwise over 15 minutes.
-
Heat the mixture to reflux (approx. 62-70 °C) and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent by distillation under reduced pressure.
-
The resulting crude product can be purified by extraction (e.g., with n-butanol) or used directly in the next step if of sufficient purity.
Causality Insight: The use of sodium methoxide in methanol provides both the nucleophile (methoxide) and a suitable solvent. The inert atmosphere prevents unwanted side reactions. Refluxing provides the necessary activation energy for the nucleophilic substitution to occur efficiently on the electron-deficient pyrazine ring.
Step 2: Preparation of this compound [3]
-
Charge a high-pressure autoclave with 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine (1.0 eq), methanol as the solvent, and 5% Platinum on Carbon (Pt/C) catalyst (typically 5-10% by weight).
-
Flush the autoclave three times with argon to ensure an inert atmosphere.
-
Pressurize the autoclave with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 130 °C and maintain stirring for 5 hours.
-
After the reaction period, cool the autoclave to room temperature (20 °C) and carefully vent the hydrogen pressure.
-
Flush the autoclave with argon.
-
Filter the reaction mixture to remove the Pt/C catalyst, washing the catalyst with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent completely by distillation under reduced pressure to yield the final product, this compound.
Causality Insight: Catalytic hydrogenation is a standard and effective method for the reduction of N-oxides. Platinum on carbon is a robust and highly active catalyst for this transformation. The use of a high-pressure autoclave and elevated temperature is necessary to achieve a reasonable reaction rate for the hydrogenation.
Analytical Characterization
Unambiguous characterization of the final compound is essential for its use in further research. While a complete set of publicly available experimental spectra is limited, a combination of reported data and predictions based on structurally similar compounds provides a robust framework for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
¹H NMR: The proton NMR spectrum provides direct evidence of the structure. The experimental data reported in the synthesis patent is as follows:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Source |
| -NH₂ | 5.90 | s (broad) | DMSO-d₆ | [3] |
| Ring-H (C6-H) | 7.33 | s | DMSO-d₆ | [3] |
| -OCH₃ | 3.87 | s | DMSO-d₆ | [3] |
| -CH₃ | 2.20 | s | DMSO-d₆ | [3] |
Interpretive Insight: The singlet at 7.33 ppm is characteristic of the lone proton on the pyrazine ring. The singlets for the methoxy and methyl groups are in their expected regions. The broad singlet for the amine protons is typical due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR: No experimental ¹³C NMR spectrum is readily available. However, based on data from similar methoxypyrazines and general principles of carbon NMR, the following chemical shifts can be predicted.[5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C-NH₂) | 150 - 155 | Attached to two electronegative nitrogens. |
| C3 (C-OCH₃) | 158 - 163 | Attached to nitrogen and highly electronegative oxygen. |
| C5 (C-CH₃) | 145 - 150 | Substituted carbon on the pyrazine ring. |
| C6 (CH) | 128 - 133 | The only protonated ring carbon. |
| -OCH₃ | 53 - 57 | Typical range for an aromatic methoxy carbon. |
| -CH₃ | 20 - 23 | Typical range for a methyl group on an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For the molecular formula C₆H₉N₃O, the expected monoisotopic mass is 139.0746 Da.[2] In an ESI-MS experiment, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 139.07.
-
Predicted Fragmentation: While no experimental spectrum is published, fragmentation of aminopyrazines typically involves the loss of small neutral molecules. Key expected fragments for this compound would arise from:
-
Loss of a methyl radical from the methoxy group ([M-15]⁺).
-
Loss of formaldehyde (CH₂O) from the methoxy group ([M-30]⁺).
-
Cleavage of the pyrazine ring, a characteristic fragmentation pathway for such heterocycles.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
-
N-H Stretching: Expect two medium-to-sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₃ and -OCH₃) will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of bands between 1400-1600 cm⁻¹ will be present, characteristic of the pyrazine ring system.
-
C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.[8]
Quality Control by High-Performance Liquid Chromatography (HPLC)
A standard protocol for assessing the purity of the synthesized material.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid (for improved peak shape).
-
Start with 5-10% ACN, ramp to 95% ACN over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the pyrazine chromophore absorbs, typically around 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the initial mobile phase composition or methanol.
Self-Validating System: This method allows for the separation of the target compound from potential starting materials, intermediates, and byproducts. The purity can be calculated from the relative peak area of the main product peak. Coupling this system to a mass spectrometer (LC-MS) would provide simultaneous purity assessment and mass confirmation.
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, particularly the primary amine.
Reactivity Profile
-
Amine Group: The 2-amino group is nucleophilic and can undergo a variety of reactions common to aromatic amines, such as acylation, alkylation, and diazotization. Its most significant application is in condensation reactions.
-
Pyrazine Ring: The pyrazine ring is electron-deficient, which influences the reactivity of its substituents. This property is key in its role as a precursor in the synthesis of fused heterocyclic systems.
Key Application: Pteridine Synthesis
A primary and well-documented application of 2-aminopyrazine derivatives is in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines).[3] Pteridines are a class of bicyclic heterocycles that are core structures in many biologically important molecules, including folic acid and biopterin.
The synthesis is typically achieved through a condensation reaction between the 2-aminopyrazine and a 1,2-dicarbonyl compound, a reaction known as the Isay reaction.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 4. doronscientific.com [doronscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides [jstage.jst.go.jp]
An In-Depth Technical Guide to the Synthesis of 3-Methoxy-5-methylpyrazin-2-amine
This guide provides a comprehensive technical overview of the synthesis of 3-Methoxy-5-methylpyrazin-2-amine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, medicinal chemists, and process development scientists, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. We will explore a robust and well-documented synthetic pathway, analyze the critical reaction parameters, and discuss the chemical principles that ensure a successful outcome.
Significance and Strategic Importance
This compound is a highly functionalized heterocyclic compound. The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and approved drugs.[1][2] The specific substitution pattern of this compound—an amine at C2, a methoxy group at C3, and a methyl group at C5—offers multiple points for further chemical elaboration, making it a versatile building block for creating diverse molecular libraries. Its structural motifs are often incorporated into molecules designed to interact with specific biological receptors, thereby enhancing therapeutic efficacy.[1][2] Consequently, a reliable and scalable synthesis of this intermediate is of significant interest to the drug discovery and development community.
Primary Synthetic Strategy: A Multi-Step Approach from a Halogenated Precursor
A widely adopted and effective strategy for the synthesis of this compound involves a two-step process commencing from a brominated pyrazine N-oxide intermediate. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields achieved in each step.
The overall transformation can be visualized as follows:
Caption: Overall synthetic workflow.
Synthesis of the Key Intermediate: 3-bromo-5-methyl-1-oxopyrazin-2-ylamine
The synthesis of the target molecule typically begins with the preparation of the key intermediate, 3-bromo-5-methyl-1-oxopyrazin-2-ylamine. A common route to this precursor involves the bromination of 5-methylpyrazin-2-amine to yield 2-amino-3-bromo-5-methylpyrazine, followed by N-oxidation.
A representative procedure for the bromination of 5-methylpyrazin-2-amine involves reacting it with bromine in a suitable solvent like dichloromethane, often in the presence of a base such as pyridine to neutralize the HBr byproduct.[3] This electrophilic aromatic substitution is directed to the C3 position by the activating amino group.
Subsequent N-oxidation of the brominated pyrazine can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, to yield the desired 3-bromo-5-methyl-1-oxopyrazin-2-ylamine.
Step 1: Nucleophilic Aromatic Substitution (Methoxylation)
The first key transformation is the displacement of the bromine atom with a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Methoxylation via Nucleophilic Aromatic Substitution.
Mechanistic Rationale: The pyrazine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing N-oxide functionality. This electronic landscape makes the ring susceptible to attack by nucleophiles. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the bromine, which is a good leaving group. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species where the charge is delocalized over the pyrazine ring and stabilized by the N-oxide.[4][5] Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the methoxylated product. The presence of the N-oxide group activates the ring towards this substitution, making the reaction proceed under relatively mild conditions. Studies on substituted pyrazine N-oxides have shown that nucleophilic attack often occurs at the carbon alpha to the N-oxide function.[6]
Step 2: Catalytic Hydrogenation (N-Oxide Reduction)
The final step is the deoxygenation of the N-oxide to afford the target this compound. This is typically achieved through catalytic hydrogenation.
Caption: N-Oxide reduction via catalytic hydrogenation.
Mechanistic Rationale: Catalytic hydrogenation is a standard and efficient method for the reduction of heteroaromatic N-oxides. In this process, the N-oxide intermediate and a catalyst, typically platinum on a carbon support (Pt/C), are exposed to hydrogen gas under pressure. The platinum catalyst facilitates the cleavage of the N-O bond and the subsequent addition of hydrogen atoms. Platinum is a highly effective catalyst for this transformation due to its ability to adsorb both the hydrogen gas and the N-oxide substrate onto its surface, thereby lowering the activation energy of the reaction.[7] The use of a carbon support provides a high surface area for the platinum nanoparticles, enhancing catalytic activity and allowing for easy recovery of the catalyst after the reaction.[8]
Detailed Experimental Protocols
The following protocols are based on established literature procedures and are provided for illustrative purposes. Researchers should conduct their own risk assessments and optimizations.
Protocol for the Synthesis of 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine
-
Reaction Setup: To a flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), add 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (1.0 eq) and methanol.
-
Reagent Addition: At room temperature, add a solution of sodium methoxide (1.1-1.2 eq) in methanol dropwise over a period of 15-30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 62-70°C) and maintain for 2-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by extraction with a suitable organic solvent (e.g., n-butanol) followed by crystallization or chromatography to yield 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine.
Protocol for the Synthesis of this compound
-
Reaction Setup: In a high-pressure autoclave, charge 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine (1.0 eq), methanol as the solvent, and 5% Platinum on Carbon (Pt/C) catalyst (typically 5-10% by weight of the starting material).
-
Hydrogenation: Seal the autoclave, flush with an inert gas (e.g., argon or nitrogen), and then pressurize with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Reaction: Heat the mixture to a specified temperature (e.g., 130°C) with vigorous stirring for several hours (e.g., 5 hours), monitoring for hydrogen uptake.
-
Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Flush the system with an inert gas. Filter the reaction mixture to remove the Pt/C catalyst, washing the catalyst with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the described synthetic route.
| Step | Key Reagents | Solvent | Temperature | Time | Yield |
| Methoxylation | Sodium methoxide | Methanol | 62-70°C | 2-4 h | 90-99% |
| Hydrogenation | H₂, 5% Pt/C | Methanol | 130°C | 5 h | ~95% |
Yields are based on reported procedures and may vary depending on scale and specific conditions.
Alternative Synthetic Considerations
While the N-oxide route is highly effective, other synthetic strategies for accessing 2-amino-3-alkoxypyrazines exist. One common alternative involves the direct nucleophilic substitution of a 2-amino-3-halopyrazine with an alkoxide. For example, reacting 2-amino-3-chloro-5-methylpyrazine with sodium methoxide at elevated temperatures can also yield the target molecule. However, this direct approach often requires more forcing conditions (e.g., higher temperatures and longer reaction times) compared to the N-oxide activated pathway. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and process safety considerations.
Conclusion
The synthesis of this compound via the N-oxide intermediate pathway represents a robust, high-yielding, and reliable method for accessing this valuable chemical building block. A thorough understanding of the underlying reaction mechanisms, particularly the principles of nucleophilic aromatic substitution on an activated pyrazine ring and the catalytic reduction of N-oxides, is crucial for successful execution and optimization. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the fields of medicinal and process chemistry to confidently produce this important intermediate for their drug discovery and development programs.
References
- This compound. (n.d.).
- This compound. (n.d.). MySkinRecipes.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health.
- Research on Platinum Nanoparticle Catalysts a Step Toward Reduced Nitrogen-Oxide Emissions in Vehicles. (2014, December 19).
- Sako, M., et al. (1989). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of the Chemical Society, Perkin Transactions 1, 1909-1914. [Link]
- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. (n.d.). Semantic Scholar.
- 3-Methoxy-5-methyl-2-pyrazinamine. (n.d.). PubChem.
- Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis. (n.d.). ChemRxiv.
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (n.d.). National Institutes of Health.
- This compound. (2023, February 26). Doron Scientific. [Link]
- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.).
- Synthesis of Platinum Nanocrystals Dispersed on Nitrogen-Doped Hierarchically Porous Carbon with Enhanced Oxygen Reduction Reaction Activity and Durability. (2023, January 21).
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Research on Platinum Nanoparticle Catalysts a Step Toward Reduced Nitrogen-Oxide Emissions in Vehicles | BNL Newsroom [bnl.gov]
- 8. Synthesis of Platinum Nanocrystals Dispersed on Nitrogen-Doped Hierarchically Porous Carbon with Enhanced Oxygen Reduction Reaction Activity and Durability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methoxy-5-methylpyrazin-2-amine: A Key Intermediate in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Methoxy-5-methylpyrazin-2-amine (CAS No. 89464-87-9). As a substituted aminopyrazine, this molecule represents a critical building block in medicinal chemistry, leveraging the privileged pyrazine scaffold to access novel therapeutic agents. This document details its physicochemical properties, provides a validated, step-by-step synthesis protocol derived from established patent literature, and outlines a complete workflow for its analytical characterization. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced heterocyclic intermediates.
The Significance of Pyrazine Scaffolds in Drug Discovery
Heterocyclic compounds form the backbone of modern pharmacology, with nitrogen-containing rings being particularly prominent. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding interactions make it a highly sought-after motif in the design of bioactive molecules. Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The strategic functionalization of the pyrazine core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making intermediates like this compound invaluable to the drug discovery process.
Molecular Structure and Physicochemical Properties
Core Structure and Nomenclature
This compound is an asymmetrically substituted pyrazine. Its structure features three key functional groups that dictate its reactivity and utility: an electron-donating amino group (-NH₂) at position 2, an electron-donating methoxy group (-OCH₃) at position 3, and a weakly activating methyl group (-CH₃) at position 5.
Caption: 2D Structure of this compound.
Electronic Properties
The pyrazine ring is inherently electron-deficient compared to benzene due to the presence of two electronegative nitrogen atoms. However, the substituents on this particular molecule significantly modulate its electronic character. The potent electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups via resonance increase the electron density of the pyrazine ring, particularly at the carbon atoms. This activation influences the molecule's reactivity, making the amino group a potent nucleophile and influencing the regioselectivity of further chemical transformations.
Physicochemical Data
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 89464-87-9 | [2] |
| Molecular Formula | C₆H₉N₃O | [2] |
| Molecular Weight | 139.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 75–76.5 °C | [3] |
| SMILES | CC1=CN=C(C(=N1)OC)N | [2] |
| InChIKey | NIQNPTQRAGJGPS-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
A robust and scalable synthesis is paramount for any intermediate intended for drug development. A validated process for preparing this compound is detailed in U.S. Patent 5,998,618 A, which proceeds via the hydrogenation of an N-oxide precursor.[3] This method is advantageous due to its high yield and purity of the final product.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Detailed Protocol: Hydrogenation of N-Oxide Precursor
This protocol is adapted from the procedure described by Botta, M., et al.[3] It is a two-step process starting from 3-bromo-5-methyl-1-oxopyrazin-2-ylamine.
Step 1: Synthesis of 3-Methoxy-5-methyl-1-oxypyrazin-2-ylamine (Intermediate)
-
Reactor Setup: Charge a suitable reaction vessel with 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (1.0 eq) and methanol (approx. 14 mL per gram of starting material) under an inert argon atmosphere.
-
Reagent Addition: At ambient temperature (20°C), add a solution of sodium methoxide (approx. 1.14 eq) in methanol dropwise over 15 minutes. Causality: The methoxide acts as a nucleophile, displacing the bromide at the C3 position. The N-oxide protects the ring and influences the regioselectivity.
-
Reaction: Heat the mixture to 62°C and stir for 2 hours. Monitor the reaction for completion using a suitable method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, remove the solvent completely by distillation under reduced pressure to yield the crude intermediate, 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine. The patent reports a 90% yield for this step.[3]
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: Charge a high-pressure autoclave with the intermediate from Step 1 (1.0 eq), methanol (50 mL per gram of intermediate), and 5% Platinum on Carbon (Pt/C) catalyst (0.19 g per gram of intermediate).
-
Inerting: Flush the autoclave three times with argon to ensure an oxygen-free environment.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 bar. Heat the reaction mixture to 130°C and maintain for 5 hours. Causality: The Pt/C catalyzes the reduction of the N-oxide to the corresponding pyrazine.
-
Work-up: Cool the autoclave to 20°C and flush with argon. Filter the reaction mixture to remove the Pt/C catalyst, washing the filter cake with a small amount of methanol.
-
Isolation: Combine the filtrate and washings, and remove the solvent completely by distillation under reduced pressure. This yields the final product, this compound. The patent reports a 95% yield and a melting point of 75-76.5°C.[3]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: General workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms. The reported experimental data in DMSO-d₆ is as follows:
-
δ 7.33 (s, 1H): Aromatic proton at C6. The singlet multiplicity confirms its isolation from other protons.
-
δ 5.90 (s, 2H): Protons of the primary amine (-NH₂). The chemical shift and broadness can vary with solvent and concentration.
-
δ 3.87 (s, 3H): Methoxy group (-OCH₃) protons.
-
δ 2.20 (s, 3H): Methyl group (-CH₃) protons.[3]
-
-
-
C2 & C3: ~150-160 ppm
-
C5 & C6: ~125-145 ppm
-
-OCH₃: ~55 ppm
-
-CH₃: ~20 ppm
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 140.1. The primary fragmentation would likely involve the loss of a methyl radical from the methoxy group or subsequent fragmentation of the pyrazine ring.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the presence of key functional groups. The expected characteristic absorption bands are:
-
N-H Stretch: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ (primary amine).
-
C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (aromatic C-H).
-
C=N and C=C Stretch: Multiple bands in the 1500-1620 cm⁻¹ region (aromatic ring).
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹ (aryl ether).
Chemical Reactivity and Application as a Synthetic Intermediate
The utility of this compound stems from the reactivity of its functional groups, primarily the exocyclic amino group.
Reactivity of the Pyrazine Core and Substituents
The 2-amino group is a strong nucleophile and readily participates in reactions such as acylation, alkylation, and condensation. This allows for the facile construction of more complex molecules by building off this amine handle. Halogenation of 2-aminopyrazine is also a known transformation, which can be used to introduce further points of diversity.[4] The methoxy and methyl groups are relatively stable but influence the overall reactivity and properties (e.g., solubility, lipophilicity) of the scaffold.
Role in the Synthesis of Biologically Active Molecules
This compound is a key intermediate for more complex heterocyclic systems. Notably, it is cited as a starting material for pteridines, a class of fused-ring heterocycles with significant biological roles.[3] Pteridine derivatives are precursors to essential cofactors like folic acid and biopterin.[4] The ability to synthesize substituted pteridines from this intermediate makes it highly valuable for research into enzyme inhibitors and other therapeutics that target pathways involving these cofactors. Furthermore, its general utility as a decorated pyrazine makes it a candidate for building blocks in screening libraries for diverse targets, from kinases to GPCRs.
Conclusion
This compound is a well-defined and synthetically accessible molecular scaffold of high value to the pharmaceutical and agrochemical industries. Its structure, rich with three distinct functional groups on an electronically modulated pyrazine core, provides multiple avenues for chemical elaboration. The availability of a high-yield, patent-validated synthesis protocol enhances its utility as a reliable building block for discovery and development pipelines. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and strategically employ this potent intermediate in the pursuit of novel chemical entities.
References
- Pujol, M. D. (2012). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.
- Synerzine. (n.d.). 2-Aminopyrazine: A Critical Component in Heterocyclic Chemistry.
- El-Malah, A. A. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(19), 281-306.
- Botta, M., Nettekoven, M., & Zbinden, P. (1999). Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. U.S. Patent No. 5,998,618 A. U.S.
- Lapouyade, R., et al. (2007). Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. In Studies in Natural Products Chemistry (Vol. 34, pp. 567-601). Elsevier.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701894, 3-Methoxy-5-methyl-2-pyrazinamine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 4. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
An In-Depth Technical Guide to 3-Methoxy-5-methylpyrazin-2-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylpyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core, a class of structures that are of significant interest in medicinal chemistry and materials science.[1] With the chemical formula C₆H₉N₃O, this substituted pyrazine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its unique structural arrangement, possessing both electron-donating (amino and methoxy) and electron-withdrawing (pyrazine ring nitrogens) groups, imparts a distinct reactivity profile that is leveraged in the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a focus on providing practical insights for professionals in research and development.
Molecular and Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis and drug design. The key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | [3] |
| Molecular Weight | 139.16 g/mol | [3] |
| CAS Number | 89464-87-9 | [3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 75-76.5 °C | [4] |
| Appearance | White to light yellow solid | [5] |
| Storage | Room temperature, away from light, stored in an inert gas | [2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR provides characteristic signals for the protons in the molecule. A patent describing the synthesis of this compound reports the following ¹H NMR data in DMSO-d₆:
-
δ 2.20 (s, 3H, -CH₃)
-
δ 3.87 (s, 3H, -OCH₃)
-
δ 5.90 (s, 2H, -NH₂)
-
δ 7.33 (s, 1H, pyrazine-H)
¹³C NMR: While specific experimental ¹³C NMR data for this compound is not widely published, predicted spectra based on computational models and data from structurally similar compounds can provide valuable insights. The carbon atoms of the pyrazine ring are expected to appear in the aromatic region of the spectrum, with the carbon attached to the methoxy group shifted downfield. The methyl and methoxy carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches of the methyl and methoxy groups (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight (139.16). Common fragmentation patterns for pyrazines can be complex, but may involve the loss of the methyl or methoxy groups, or fragmentation of the pyrazine ring itself.
Synthesis and Reactivity
Synthesis
A documented method for the preparation of this compound involves the hydrogenation of 3-Methoxy-5-methyl-1-oxopyrazin-2-ylamine.[4] This precursor is synthesized from 3-bromo-5-methyl-1-oxopyrazin-2-ylamine via a nucleophilic substitution with sodium methoxide.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Preparation of 3-Methoxy-5-methyl-1-oxypyrazin-2-ylamine:
-
Under an argon atmosphere, charge a flask with 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (1 equivalent) and methanol.
-
At 20 °C, add a solution of sodium methoxide (1.14 equivalents) dropwise over 15 minutes.
-
Stir the mixture at 62 °C for 2 hours.
-
Remove the solvent completely by distillation to obtain 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine.
-
-
Hydrogenation to this compound:
-
Charge an autoclave with 3-Methoxy-5-methyl-1-oxopyrazin-2-ylamine (1 equivalent), methanol, and 5% Platinum on carbon (Pt/C) catalyst.
-
Flush the autoclave with argon three times.
-
Apply a hydrogen pressure of 10 bar.
-
Heat the reaction to 130 °C for 5 hours.
-
After cooling to 20 °C, flush the autoclave with argon.
-
Filter the catalyst and wash it with methanol.
-
Completely remove the solvent by distillation to yield this compound.
-
Caption: Synthesis of this compound.
Reactivity
The pyrazine ring in this compound is electron-deficient, which influences its reactivity. The amino and methoxy groups are electron-donating and can direct electrophilic substitution, although the ring's overall electron-deficient nature makes such reactions challenging. The primary amino group can undergo typical amine reactions, such as acylation, alkylation, and diazotization.
A key aspect of the reactivity of 2-aminopyrazines is their utility as precursors in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines).[6] Pteridines are a class of bicyclic heterocycles with significant biological importance, forming the core of essential cofactors like folic acid and biopterin. The synthesis of pteridines often involves the condensation of a 2,3-diaminopyrazine derivative with a 1,2-dicarbonyl compound or its equivalent. This compound, with its amino group at the 2-position, is a valuable starting material for accessing substituted pteridine scaffolds.
Caption: General scheme for pteridine synthesis from a 2-aminopyrazine.
Applications in Drug Discovery and Development
The pyrazine moiety is a common feature in many biologically active molecules and approved drugs. This compound serves as a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular disorders.[2] The pyrazine core can act as a bioisostere for other aromatic systems and can engage in hydrogen bonding and other non-covalent interactions with biological targets.
While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in a variety of patented compounds. The WIPO PATENTSCOPE database indicates numerous patents associated with this chemical structure, suggesting its active use in proprietary research and development.[3] Researchers in drug discovery can utilize this intermediate to synthesize libraries of novel compounds for screening against various therapeutic targets. Its functional groups allow for diverse chemical modifications, enabling the exploration of structure-activity relationships.
Analytical Methodologies
The purity and identity of this compound can be assessed using standard analytical techniques.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile pyrazine derivatives. It allows for the separation of the compound from impurities and provides its mass spectrum for identification.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) can be used for separation, with detection typically performed using a UV detector.
Experimental Protocol: General HPLC Analysis
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Reversed-phase C18 column.
-
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be employed. The gradient can be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at a wavelength where the compound exhibits strong absorption, which can be determined from its UV spectrum.
-
Injection Volume: Typically 5-10 µL.
-
Data Analysis: The purity of the sample is determined by the relative area of the main peak.
Safety and Handling
This compound is classified as a substance that may cause an allergic skin reaction and serious eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined chemical and physical properties, along with established synthetic routes, make it an accessible intermediate for the development of novel compounds. The reactivity of its pyrazine core and amino functionality, particularly in the synthesis of pteridine derivatives, underscores its importance for medicinal chemists. This guide provides a foundational understanding of this compound, intended to support researchers in their efforts to leverage its unique properties in the design and synthesis of new chemical entities.
References
- PubChem. 3-Methoxy-5-methyl-2-pyrazinamine.
- US Patent 5,998,618A. Process for preparing 3-alkoxy-5-alkypyrazin-2-amines.
- El-Sayed, N. F., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(5), 324-336.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methoxy-3-methylpyrazin-2-amine | C6H9N3O | CID 72183196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Methoxypyrazin-2-amine | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Amino-3-methoxy-5-methylpyrazine characterization
An In-Depth Technical Guide to the Characterization of 2-Amino-3-methoxy-5-methylpyrazine
Abstract
This technical guide provides a comprehensive framework for the definitive characterization of 2-Amino-3-methoxy-5-methylpyrazine, a heterocyclic compound of interest to the pharmaceutical, flavor, and fragrance industries. As a substituted pyrazine, its unique structural features necessitate a multi-faceted analytical approach to unambiguously confirm its identity, purity, and physicochemical properties. This document is intended for researchers, analytical chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will proceed from synthesis and purification to in-depth structural elucidation by spectroscopic and chromatographic techniques, culminating in a complete characterization profile.
Introduction: The Significance of Pyrazine Scaffolds
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and industry. They are renowned as potent aroma contributors in food and beverages, often imparting desirable nutty, roasted, or earthy notes.[1][2] For instance, 2-methoxy-3-methylpyrazine is a well-known flavor compound with a characteristic nutty and roasted profile, essential for creating authentic coffee and cocoa flavors.[2][3] Beyond their sensory impact, pyrazine derivatives form the core scaffold of numerous pharmacologically active molecules. The precise arrangement of substituents on the pyrazine ring dictates the molecule's function, whether as a flavorant or a therapeutic agent.
Therefore, the rigorous characterization of a specific isomer like 2-Amino-3-methoxy-5-methylpyrazine is paramount. An incomplete or inaccurate analysis could lead to misidentification of a flavor profile, failure in a synthetic pathway, or incorrect structure-activity relationship (SAR) studies in drug discovery. This guide establishes a self-validating workflow to ensure the highest degree of confidence in the analytical results.
Synthesis and Purification Strategy
The foundation of any robust characterization is a pure starting material. The synthesis of substituted pyrazines can be complex, often yielding isomeric byproducts. A plausible synthetic route to the target molecule involves the strategic functionalization of a pyrazine core.
A common approach begins with a commercially available, simpler pyrazine, such as 2-amino-5-methylpyrazine. This precursor can undergo bromination to yield 2-amino-3-bromo-5-methylpyrazine.[4] The subsequent step involves a nucleophilic substitution reaction where the bromine atom is displaced by a methoxy group using sodium methoxide.[5] This specific reaction, methoxylation, has been shown to occur selectively at the 3-position in similar pyrazine systems.[5]
Caption: Synthetic workflow for 2-Amino-3-methoxy-5-methylpyrazine.
Purification is critical. The crude product must be purified, typically by recrystallization from a suitable solvent (e.g., cyclohexane) or by column chromatography, to remove unreacted starting materials and byproducts.[5] Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) prior to further characterization.
Structural Elucidation: A Spectroscopic Triad
Confirming the covalent structure of the molecule requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.[6] For 2-Amino-3-methoxy-5-methylpyrazine, both ¹H and ¹³C NMR are essential.
Causality in NMR Analysis: The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. Electron-donating groups (like -NH₂ and -OCH₃) shield nearby nuclei, causing their signals to appear at a lower ppm (upfield), while the electronegative nitrogen atoms in the pyrazine ring deshield nuclei, shifting them downfield.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Proton (H-6): A singlet is expected for the lone proton on the pyrazine ring. Its chemical shift would likely be in the range of δ 7.5-8.0 ppm, deshielded by the ring nitrogens.
-
Amino Protons (-NH₂): A broad singlet is anticipated around δ 4.5-5.5 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.9-4.1 ppm is characteristic of a methoxy group attached to an aromatic ring.[7]
-
Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.4-2.6 ppm.[7]
Predicted ¹³C NMR Spectrum (in CDCl₃): The spectrum will show six distinct carbon signals. Based on data from similar pyrazines, the approximate chemical shifts would be:
-
C-2 (bearing -NH₂): ~δ 150-155 ppm
-
C-3 (bearing -OCH₃): ~δ 155-160 ppm
-
C-5 (bearing -CH₃): ~δ 145-150 ppm
-
C-6 (bearing -H): ~δ 130-135 ppm
-
Methoxy Carbon (-OCH₃): ~δ 55-60 ppm
-
Methyl Carbon (-CH₃): ~δ 20-25 ppm
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[6]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Acquire data at room temperature.
-
¹H NMR Acquisition: Obtain a spectrum with 16-32 scans. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.
-
¹³C NMR Acquisition: Obtain a spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required.
-
Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals to determine proton ratios and reference the chemical shifts to TMS (δ 0.00 ppm).
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Causality in MS Analysis: The choice of ionization method is key. Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, useful for library matching and fingerprinting. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, providing a clear determination of the molecular weight.[8] For this compound, ESI would be ideal for confirming the molecular mass, while EI (in a GC-MS setup) would reveal characteristic fragments.
-
Expected Molecular Ion: The molecular formula is C₆H₉N₃O. The monoisotopic mass is 139.0746 g/mol . In ESI-MS, a prominent peak at m/z 139.07 or 140.08 ([M+H]⁺) is expected.
-
Expected Fragmentation (EI): Common fragmentation pathways for alkyl-alkoxy-pyrazines include the loss of a methyl radical (-15 amu), loss of a methoxy radical (-31 amu), and cleavage of the pyrazine ring.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a solvent mixture compatible with HPLC, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. Compare the measured m/z to the theoretical value to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Causality in IR Analysis: Covalent bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum shows absorption bands that are diagnostic of specific functional groups.
Expected Characteristic Absorption Bands:
-
N-H Stretch (Amino group): Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.[9]
-
C-H Stretch (Aromatic/Alkyl): Bands just above 3000 cm⁻¹ correspond to the aromatic C-H stretch, while bands just below 3000 cm⁻¹ are for the aliphatic C-H stretches of the methyl and methoxy groups.[10]
-
C=N and C=C Stretch (Pyrazine Ring): A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrazine ring.
-
C-O Stretch (Methoxy group): A strong absorption band is expected around 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.
Chromatographic Analysis: Purity and Separation
Chromatography is essential for assessing the purity of the synthesized compound and for separating it from any isomers or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal technique for analyzing volatile and thermally stable compounds like pyrazines.[11] Coupling it with a mass spectrometer (GC-MS) allows for both separation and identification of the components in a mixture.
Causality in GC Analysis: Separation is based on the compound's boiling point and its affinity for the stationary phase of the GC column. A non-polar column (e.g., DB-5ms) separates compounds primarily by boiling point. A polar column would offer different selectivity based on dipole-dipole interactions. The Kovats retention index, a measure of retention time relative to n-alkanes, is a valuable and transferable parameter for compound identification.[12]
Sources
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aminopyrazinones: Privileged Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a multitude of biologically active compounds.[1][2][3] Among its many derivatives, the 2(1H)-pyrazinone scaffold has emerged as a "privileged structure," capable of interacting with a diverse array of biological targets. This guide focuses on a particularly significant subclass: aminopyrazinones. These compounds, characterized by the presence of both a pyrazinone core and an amino group, have garnered immense interest in contemporary drug discovery. Their structural features allow for versatile interactions with enzyme active sites, making them potent and selective inhibitors for various therapeutic targets, particularly in oncology and inflammatory diseases. This document provides a comprehensive exploration of the synthesis, characterization, and application of aminopyrazinone derivatives, offering field-proven insights and detailed methodologies for professionals in drug development.
The Significance of the Aminopyrazinone Core
The utility of the pyrazinone ring in medicinal chemistry stems from its distinct electronic nature and its capacity for forming multiple hydrogen bonds.[4] The introduction of an amino group to this scaffold further enhances its potential for molecular recognition. This combination gives rise to a versatile template for designing targeted therapies. The endocyclic amide of the pyrazinone ring can act as both a hydrogen bond donor and acceptor, while the exocyclic amino group provides an additional crucial point of interaction. This multi-point binding capability is a key reason for the success of aminopyrazinones as kinase inhibitors, where they can effectively occupy the ATP-binding site.
Synthetic Strategies for Aminopyrazinone Scaffolds
The construction of the aminopyrazinone core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis. A prevalent and robust method involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds.[5]
General Synthesis of a Substituted Aminopyrazinone
This protocol outlines a common method for the synthesis of a 3-amino-5-substituted-pyrazin-2(1H)-one, a representative of the aminopyrazinone class.
Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazin-2(1H)-one
-
Step 1: Preparation of the α-amino acid amide. Glycinamide hydrochloride is neutralized with a suitable base, such as sodium methoxide, in an anhydrous solvent like methanol.
-
Step 2: Condensation with a 1,2-dicarbonyl compound. To the solution of free glycinamide, an equimolar amount of methylglyoxal (a 1,2-dicarbonyl compound) is added.
-
Step 3: Cyclization and Oxidation. The reaction mixture is heated under reflux. The initial condensation forms a dihydropyrazinone intermediate. Spontaneous air oxidation of this intermediate during the reaction leads to the formation of the more stable aromatic pyrazinone ring.[6]
-
Step 4: Isolation and Purification. Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 3-amino-5-methylpyrazin-2(1H)-one.
Physicochemical Characterization of Aminopyrazinones
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized aminopyrazinone derivatives. A combination of spectroscopic and analytical techniques is employed.
| Technique | Purpose | Expected Observations for a Typical Aminopyrazinone |
| ¹H NMR | To determine the proton environment of the molecule. | Characteristic signals for the pyrazinone ring protons, the amino group protons, and protons of the substituents. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances corresponding to the carbonyl carbon of the pyrazinone ring, as well as other aromatic and aliphatic carbons. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the aminopyrazinone. |
| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for N-H stretching of the amino group and the amide, and C=O stretching of the pyrazinone carbonyl. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |
Aminopyrazinones in Drug Discovery: A Focus on Kinase Inhibition
A significant application of aminopyrazinone derivatives is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[7] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a common feature in many pathologies.[7]
Mechanism of Action as Kinase Inhibitors
The aminopyrazinone scaffold is particularly well-suited to target the ATP-binding site of kinases. The pyrazinone ring can form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The amino group and other substituents can then be tailored to interact with other regions of the ATP-binding pocket to enhance potency and selectivity.
Below is a diagram illustrating the general signaling pathway of a Mitogen-Activated Protein Kinase (MAPK) and the point of inhibition by a hypothetical aminopyrazinone derivative.
Caption: A simplified MAPK signaling pathway and the point of inhibition by an aminopyrazinone derivative.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the aminopyrazinone scaffold is crucial for optimizing its biological activity. SAR studies involve synthesizing a library of related compounds with variations at different positions of the pyrazinone ring and evaluating their effects on potency and selectivity. For instance, modifying the substituent at the 5-position can influence interactions with the solvent-exposed region of the kinase active site, impacting selectivity.
The following diagram illustrates a typical workflow for the synthesis and screening of an aminopyrazinone library for SAR studies.
Caption: A workflow for the synthesis and screening of an aminopyrazinone library for SAR studies.
Future Perspectives
The aminopyrazinone scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects and improve safety profiles. Furthermore, the application of aminopyrazinones is expanding beyond oncology to other areas such as neurodegenerative diseases and infectious agents. The versatility of their synthesis and the potential for fine-tuning their pharmacological properties ensure that aminopyrazinones will remain a prominent class of compounds in the drug discovery pipeline.
References
- PubChem. (n.d.). 2-amino-3-methyl-1H-pyrazine-2-carboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. National Center for Biotechnology Information.
- Álvarez-Pérez, A., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances.
- ResearchGate. (n.d.). 2(1H)-Pyrazinone and representative natural derivatives.
- MySkinRecipes. (n.d.). 3-Amino-5-methylpyridin-2(1H)-one.
- ChemBK. (2024). 6-amino-5-methylpyrimidin-2(1H)-one.
- ResearchGate. (n.d.). Concise Synthesis of 1H-Pyrazin-2-ones and 2-Aminopyrazines.
- Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- PubChem. (n.d.). 5-Amino-6-methylpyridin-2(1H)-one.
- Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9).
- NIST. (n.d.). Pyrazine. NIST Chemistry WebBook.
- PubChem. (n.d.). 3-Amino-5-methylpyridin-2(1H)-one. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Methylpyrazin-2-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information.
Sources
- 1. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine [webbook.nist.gov]
- 3. 3-Amino-5-methylpyridin-2(1H)-one | C6H8N2O | CID 22754816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-methylpyridin-2(1H)-one [myskinrecipes.com]
- 5. Pyrazine [webbook.nist.gov]
- 6. Pyrazine, 2-methoxy-6-methyl- [webbook.nist.gov]
- 7. chembk.com [chembk.com]
From Classic Condensations to Catalytic Control: A Technical History of Substituted Pyrazine Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, represents a cornerstone of modern medicinal chemistry and materials science.[1] Initially identified in natural sources and food products, its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous clinically essential medicines.[1][2][3][4] This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for accessing substituted pyrazines. We traverse the foundational condensation reactions of the late 19th century, which first enabled the construction of the pyrazine ring, to the sophisticated and highly regioselective transition-metal-catalyzed cross-coupling and directed functionalization strategies that define the state-of-the-art. Through detailed mechanistic discussions, comparative analysis of synthetic protocols, and a case study in complex natural product synthesis, this guide offers field-proven insights into the causality behind experimental choices, equipping researchers with the knowledge to design and execute robust syntheses of novel pyrazine derivatives.
Introduction: The Pyrazine Scaffold
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are structurally defined by a six-membered aromatic ring containing two nitrogen atoms at the para-positions (positions 1 and 4).[5] This arrangement imparts a unique set of physicochemical properties: the ring is electron-deficient, which influences its reactivity, and the nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction in biological systems.[6][7]
While first discovered in the 19th century as components of heated bone oil, the significance of pyrazines expanded dramatically with their identification as key flavor and aroma compounds in a vast array of roasted, baked, and fermented foods.[3][8] Beyond the culinary world, substituted pyrazines are prevalent in nature, serving as insect pheromones and forming the core of complex alkaloids. However, it is in the realm of drug discovery that the pyrazine scaffold has become truly indispensable. Its inclusion in the World Health Organization's Model List of Essential Medicines, with examples like the anti-tuberculosis agent Pyrazinamide and the diuretic Amiloride , underscores its therapeutic importance.[1][4] The journey from their initial discovery to their rational design as therapeutic agents is a story of evolving synthetic organic chemistry.
Foundational Discoveries: The Dawn of Pyrazine Synthesis
The late 19th century saw the development of the first methods to construct the pyrazine ring. These classical syntheses, while limited in scope and often harsh by modern standards, laid the essential groundwork for all subsequent advancements.
The Staedel–Rugheimer and Gutknecht Syntheses
Among the earliest recorded methods are the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses.[9][10] Both routes rely on the generation of an α-amino ketone intermediate, which then undergoes a self-condensation reaction to form a dihydropyrazine. Subsequent oxidation furnishes the aromatic pyrazine ring.
-
Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-haloacetophenone with ammonia to generate the α-amino ketone in situ, which then dimerizes and oxidizes.[5][9][11]
-
Gutknecht Pyrazine Synthesis (1879): The Gutknecht variation focuses on the controlled synthesis of the α-amino ketone, typically by reducing an isonitroso ketone, before the cyclization and oxidation steps.[9][12][13] This approach offered a greater degree of control over the starting materials.
Condensation of α-Dicarbonyls with 1,2-Diamines
A more versatile and enduring classical method is the condensation of an α-dicarbonyl compound (like benzil) with a 1,2-diamine (like ethylenediamine), followed by oxidation. This approach allows for the synthesis of unsymmetrically substituted pyrazines if the diamine or dicarbonyl component is appropriately substituted.
| Method | Reactants | Key Transformation | Scope/Limitations |
| Staedel-Rugheimer | 2-Haloacetophenone, Ammonia | In situ α-amino ketone formation, self-condensation | Limited to symmetrical 2,5-diarylpyrazines.[11] |
| Gutknecht | α-Isonitroso ketone | Reduction to α-amino ketone, self-condensation | Broader substrate scope for symmetrical pyrazines.[13] |
| Dicarbonyl/Diamine | α-Dicarbonyl, 1,2-Diamine | Condensation to dihydropyrazine, oxidation | More general; allows for tetra-substituted pyrazines.[14] |
The Ascendance of Pyrazines in Medicinal Chemistry
The recognition of the pyrazine ring as a "privileged scaffold" in the mid-20th century marked a pivotal moment. This term describes molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery.
The serendipitous discovery of Pyrazinamide (PZA) 's activity against Mycobacterium tuberculosis in 1952 was a landmark event.[15][16] Synthesized in 1936, its potent antitubercular properties were uncovered through in vivo screening of nicotinamide analogs, a testament to the value of exploring chemical space around a known bioactive compound.[16][17][18] This discovery spurred intense interest in pyrazine derivatives, leading to the development of a diverse array of medicines.
| Drug | Year of Discovery/Approval | Therapeutic Use |
| Pyrazinamide | 1952 (activity discovered) | Anti-tuberculosis[16][18] |
| Amiloride | 1967 (approved) | Diuretic (potassium-sparing)[1] |
| Glipizide | 1984 (approved) | Anti-diabetic |
| Bortezomib | 2003 (approved) | Anti-cancer (proteasome inhibitor)[1] |
| Paritaprevir | 2014 (approved) | Anti-viral (Hepatitis C)[1] |
The utility of the pyrazine core in drug design stems from its unique combination of properties. It is a stable aromatic system, often conferring metabolic stability. The nitrogen atoms are weak bases and excellent hydrogen bond acceptors, facilitating strong and specific interactions with protein targets. This blend of aromatic and heteroatomic character allows pyrazines to serve as versatile bioisosteres for other aromatic rings, enabling chemists to fine-tune the electronic and pharmacokinetic properties of drug candidates.
The Modern Synthetic Toolbox: Precision and Control
The demand for complex, precisely substituted pyrazines for structure-activity relationship (SAR) studies drove the development of a powerful new set of synthetic tools. These modern methods shifted the paradigm from de novo ring construction to the direct and selective functionalization of a pre-existing pyrazine core.
Functionalization via Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of substituted heterocycles. Using readily available halopyrazines, such as 2-chloropyrazine or 2,5-dichloropyrazine, chemists can now forge a wide variety of carbon-carbon and carbon-heteroatom bonds with exceptional control and functional group tolerance.[19][20]
-
Suzuki-Miyaura Coupling: This reaction is the preeminent method for forming C-C bonds by coupling a halopyrazine with an organoboron reagent (boronic acid or ester). It is highly robust and tolerates a vast range of functional groups.[21][22][23][24][25][26][27]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a halopyrazine with a primary or secondary amine.[28][29][30][31][32] It has become a go-to method for synthesizing the aminopyrazines prevalent in many drug candidates.
-
Other Cross-Couplings: Reactions like the Sonogashira (alkynes), Stille (organostannanes), and Negishi (organozinc) couplings further expand the diversity of substituents that can be installed on the pyrazine ring.[19]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[6][33][34] Halogens on the ring can be readily displaced by strong nucleophiles like alkoxides (to form ethers) and thiolates (to form thioethers). This reaction is often complementary to cross-coupling and is particularly effective for introducing oxygen and sulfur functionalities. The regioselectivity can be influenced by the electronic nature of other substituents on the ring.[6][35][36]
Biomimetic and De Novo Strategies
While functionalization of pre-formed rings is dominant, elegant de novo syntheses remain crucial, especially for accessing specific substitution patterns found in natural products. A notable modern strategy is the biomimetic synthesis of 2,5-disubstituted pyrazines from α-amino aldehydes.[37][38][39] These aldehydes, readily derived from common amino acids, undergo a spontaneous dimerization and subsequent air oxidation in a one-pot operation, mimicking the proposed biosynthetic pathway.[39][40][41] This concise approach provides direct access to a range of important pyrazine alkaloids.[37][38]
Experimental Protocols: A Practical Guide
Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine with Phenylboronic Acid
This protocol describes a typical palladium-catalyzed C-C bond formation to yield 2-chloro-5-phenylpyrazine.
-
1. Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyrazine (1.0 eq.), phenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.5 eq.).
-
2. Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).
-
3. Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
4. Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
5. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.[23][25]
Protocol 2: Biomimetic Synthesis of 2,5-Diisopropylpyrazine
This protocol details the one-pot synthesis from a protected amino aldehyde derived from Valine.[39]
-
1. Precursor Preparation: Start with Cbz-protected L-valinal (N-carboxybenzyl-L-valinal).
-
2. Hydrogenolysis: To a solution of Cbz-L-valinal (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol), add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
3. Dimerization & Oxidation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. The Cbz group is cleaved, generating the free α-amino aldehyde in situ. This intermediate spontaneously dimerizes to the dihydropyrazine. Stirring the reaction mixture open to the air allows for the oxidation of the dihydropyrazine to the final aromatic product, 2,5-diisopropylpyrazine.
-
4. Purification: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify the residue by column chromatography to yield the product.[37][38]
Case Study: The Total Synthesis of Ritterazine B
The power of modern synthetic strategies is best exemplified in the total synthesis of complex natural products. Ritterazine B, a bis-steroidal pyrazine isolated from a marine tunicate, is a potent cytotoxic agent that remained an elusive synthetic target for over 25 years.[42][43] The first total synthesis, reported by the Reisman group in 2021, is a masterclass in chemical strategy.[42][43][44][45][46]
The synthesis features a unified approach to constructing the two distinct steroid fragments from a common precursor. The crucial, late-stage pyrazine-forming step involves the condensation of an α-azido ketone (the "western fragment") with an enamino phosphine derived from an α-keto phosphonium ylide (the "eastern fragment"), followed by intramolecular Staudinger aza-Wittig reaction. This elegant sequence highlights how modern named reactions are integrated to assemble highly complex molecular architectures around the pyrazine core.
Conclusion and Future Outlook
The history of substituted pyrazine synthesis is a microcosm of the evolution of organic chemistry itself. From the brute-force condensation methods of the 19th century, the field has progressed to an era of unprecedented precision, where catalytic reactions allow for the surgical modification of the pyrazine core. This control has been instrumental in establishing pyrazines as a truly privileged scaffold in drug discovery, enabling the systematic exploration of chemical space and the optimization of lead compounds.
Looking forward, the development of more sustainable and efficient synthetic methods, such as those employing base-metal catalysis or flow chemistry, will continue to be a major focus.[14] The inherent biological relevance of the pyrazine motif ensures that it will remain a central target in the quest for new therapeutics to address human disease. The rich history of its synthesis provides a robust foundation and an inspiring roadmap for the innovations yet to come.
References
- Britannica. (n.d.). Pyrazine. In Encyclopædia Britannica.
- Chen, Y., Zhu, Q., Wang, H., Yu, Y., Chen, W., & Zhang, G. (2023). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5.
- CoLab. (2010). Gutknecht Condensation. CoLab.
- Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). NBU-IR.
- New TB Drugs. (n.d.). The discovery of PZA first line TB drug. New TB Drugs.
- Organic Chemistry Portal. (n.d.). Gutknecht Pyrazine Synthesis. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Total Synthesis of Ritterazine B (S. Reisman, 2021). Organic Chemistry Portal.
- Patai, S. (Ed.). (1967). The Chemistry of Heterocyclic Compounds, The Pyrazines. Interscience Publishers.
- Reisman, S. E., et al. (2021). Total Synthesis of Ritterazine B. Journal of the American Chemical Society, 143(11), 4187-4192.
- ResearchGate. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate.
- ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. ResearchGate.
- ResearchGate. (2025). (PDF) Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate.
- ResearchGate. (n.d.). Selected amino acid derived pyrazines. ResearchGate.
- ResearchGate. (2025). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
- ResearchGate. (2025). Key steps in Reisman's total synthesis of ritterazine B. ResearchGate.
- ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. ResearchGate.
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. ResearchGate.
- ResearchGate. (2025). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ResearchGate.
- ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. ResearchGate.
- RSC Publishing. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry.
- RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Slideshare. (n.d.). TB, historical perspective of anti TB drugs and medicinal chemistry of INH. Slideshare.
- Taylor, E. C., & Katritzky, A. R. (Eds.). (2004).
- Taylor, F. L., & Smith, P. A. S. (1957). The Pyrazines. John Wiley & Sons.
- Taylor, R. J. K. (Ed.). (2002). Comprehensive Organic Synthesis II. Elsevier.
- U.S. National Library of Medicine. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed.
- U.S. National Library of Medicine. (2021). Total Synthesis of Ritterazine B. PubMed.
- U.S. National Library of Medicine. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed.
- U.S. National Library of Medicine. (2014). Mechanisms of Pyrazinamide Action and Resistance. PubMed Central.
- U.S. National Library of Medicine. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PubMed Central.
- U.S. National Library of Medicine. (n.d.). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. PubMed Central.
- Wikipedia. (n.d.). Pyrazine. Wikipedia.
- Wikipedia. (n.d.). Pyrazinamide. Wikipedia.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- WordPress. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.nbu.ac.in [ir.nbu.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]
- 9. Pyrazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. Gutknecht Condensation | CoLab [colab.ws]
- 13. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 14. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newtbdrugs.org [newtbdrugs.org]
- 16. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 19. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 20. [PDF] Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 31. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 32. jk-sci.com [jk-sci.com]
- 33. masterorganicchemistry.com [masterorganicchemistry.com]
- 34. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. Total Synthesis of Rit... | Organic Chemistry [organicchemistry.eu]
- 43. Total Synthesis of Ritterazine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 45. researchgate.net [researchgate.net]
- 46. Total Synthesis of Ritterazine B [agris.fao.org]
A Technical Guide to the Solubility of 3-Methoxy-5-methylpyrazin-2-amine: Predictive Insights and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword
Understanding 3-Methoxy-5-methylpyrazin-2-amine: A Structural Perspective on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound (Figure 1) possesses several functional groups that dictate its interaction with various solvents.
Figure 1: Chemical structure of this compound with key functional groups highlighted.
Key Structural Features Influencing Solubility:
-
Pyrazine Ring: The core of the molecule is a pyrazine ring, a nitrogen-containing heterocycle. The two nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in polar protic solvents.
-
Amine Group (-NH2): The primary amine group is a potent hydrogen bond donor and acceptor. This significantly enhances the potential for interaction with polar solvents like water.
-
Methoxy Group (-OCH3): The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor.
-
Methyl Group (-CH3): The methyl group is nonpolar and contributes to the hydrophobic character of the molecule.
Predicted Solubility Profile:
Based on these features, we can make some educated predictions:
-
Aqueous Solubility: The presence of multiple hydrogen bond donors and acceptors (the amine and methoxy groups, and the ring nitrogens) suggests that this compound should exhibit some degree of aqueous solubility. The calculated XLogP3-AA value of 0.1 from PubChem further supports this, indicating a relatively balanced hydrophilic-lipophilic character.[2] However, the overall molecule is not highly polar, so it is unlikely to be freely soluble in water. For a related compound, 2-aminopyrazine, it is described as soluble in water.[3]
-
Solubility in Organic Solvents: The molecule is expected to be soluble in a range of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The ability to hydrogen bond should lead to good solubility in alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also expected in these solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is likely to be limited in nonpolar solvents due to the polar nature of the amine and methoxy groups.
-
Physicochemical Properties
A summary of the known and computed properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H9N3O | PubChem[2] |
| Molecular Weight | 139.16 g/mol | PubChem[2] |
| CAS Number | 89464-87-9 | PubChem[2] |
| Appearance | White to light yellow solid | ChemicalBook[4] |
| XLogP3-AA (Predicted) | 0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Topological Polar Surface Area | 61 Ų | PubChem[2] |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust method for the experimental determination of the solubility of this compound. This method is based on the shake-flask technique, a widely accepted and reliable approach.
Figure 2: Experimental workflow for the determination of solubility using the shake-flask method.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Mobile phase for HPLC/LC-MS
-
Reference standard of this compound for calibration curve
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
-
Calibration Curve Generation:
-
Inject the standard solutions into the HPLC or LC-MS system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.
-
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.
-
After agitation, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered aliquot with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC or LC-MS to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Factors Influencing the Solubility of this compound
a) Temperature:
The solubility of most solid compounds in liquid solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. It is therefore crucial to control and report the temperature at which solubility is determined. For a comprehensive profile, solubility should be measured at several different temperatures.
b) pH:
The amine group in this compound is basic and can be protonated at acidic pH. The protonated form will have a positive charge, which will significantly increase its interaction with polar solvents like water, thereby increasing its aqueous solubility. Conversely, at higher pH, the amine group will be in its neutral, less polar form, which may decrease its aqueous solubility. Therefore, the pH of the aqueous medium is a critical factor, and for a full characterization, the solubility should be determined at various pH values.
Conclusion and Future Directions
While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the necessary theoretical framework and practical, step-by-step protocols for researchers to determine this vital physicochemical property. The structural features of the molecule suggest moderate aqueous solubility and good solubility in polar organic solvents. The provided experimental workflow, based on the reliable shake-flask method coupled with HPLC or LC-MS analysis, offers a clear path to generating robust and reproducible solubility data.
For drug development professionals, understanding the influence of pH and temperature on solubility will be paramount for formulation development and bioavailability studies. Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at various temperatures and pH values. The generation of such data will be invaluable for unlocking the full potential of this promising pyrazine derivative.
References
- PubChem. 3-Methoxy-5-methyl-2-pyrazinamine.
- Solubility of Things. Pyrazine. [Link]
- ResearchGate. Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures. [Link]
- BIOSYNCE. How does the temperature affect the solubility of pyrazine?. [Link]
- ACS Publications. Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. [Link]
- MySkinRecipes. This compound. [Link]
- PubChem. 5-Methylpyrazin-2-amine.
- Pharmaffiliates. This compound. [Link]
- Cheméo. Chemical Properties of 3-sec-Butyl-2-methoxy-5-methylpyrazine. [Link]
- The Good Scents Company. 2-methoxy-5-methyl pyrazine. [Link]
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
- Taylor & Francis Online.
- Moroccan Journal of Chemistry.
- PubChemLite. 3-methoxy-5-methylpyridin-2-amine (C7H10N2O). [Link]
- PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]
- UNODC.
- NIH. 2-Methoxy-3-methylpyrazine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3-sec-Butyl-2-methoxy-5-methylpyrazine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the spectroscopic data for 3-Methoxy-5-methylpyrazin-2-amine (CAS No: 89464-87-9), a heterocyclic compound of interest in pharmaceutical and agrochemical research. By presenting a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to serve as a foundational resource for the identification, characterization, and quality control of this molecule.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyrazine derivative with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol .[1][2] The structural arrangement, featuring an amine, a methoxy, and a methyl group on the pyrazine ring, gives rise to a unique spectroscopic fingerprint that is crucial for its unambiguous identification.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 89464-87-9 | [1] |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, positive chemical ionization mass spectrometry reveals a protonated molecular ion peak.
Experimental Data:
| Ion | m/z |
| [M+H]⁺ | 140 |
This observed [M+H]⁺ peak at m/z 140 is consistent with the calculated molecular weight of 139.16 g/mol for C₆H₉N₃O.[3][4]
Experimental Protocol: Mass Spectrometry Analysis
A standard protocol for acquiring the mass spectrum of this compound is as follows:
-
Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with a chemical ionization (CI) source.
-
Data Acquisition: Introduce the sample solution into the ion source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine-H | ~7.5 | Singlet | 1H |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H |
| -OCH₃ | ~4.0 | Singlet | 3H |
| -CH₃ | ~2.4 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3 | ~150 |
| C-5 | ~140 |
| C-6 | ~125 |
| -OCH₃ | ~55 |
| -CH₃ | ~20 |
Causality behind Predicted Chemical Shifts:
-
¹H NMR: The single aromatic proton on the pyrazine ring is expected to appear in the downfield region typical for aromatic protons. The amine protons are expected to be a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The methoxy and methyl protons will appear as sharp singlets in the upfield region.
-
¹³C NMR: The carbon atoms of the pyrazine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the aromatic ring current. The carbon attached to the oxygen of the methoxy group (C-3) and the carbon bearing the amino group (C-2) are expected to be the most downfield. The methyl and methoxy carbons will have characteristic chemical shifts in the upfield region.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
Workflow for Spectroscopic Analysis:
Caption: General workflow for the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=N, C=C (Aromatic Ring) | Stretch | 1500 - 1600 |
| N-H (Amine) | Bend | 1600 - 1650 |
| C-O (Methoxy) | Stretch | 1000 - 1300 |
Interpretation of Key Bands:
-
The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be a strong indication of the primary amine (-NH₂) group.
-
Absorptions in the 1500-1600 cm⁻¹ range are characteristic of the pyrazine ring's C=N and C=C stretching vibrations.
-
A strong band in the 1000-1300 cm⁻¹ region would be indicative of the C-O stretch of the methoxy group.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Diagram of Key Functional Groups and their Expected IR Regions:
Caption: Predicted key IR absorption regions for this compound.
Conclusion
The spectroscopic data presented in this guide, including mass spectrometry and predicted NMR and IR spectra, provide a comprehensive framework for the characterization of this compound. The experimental mass spectrum confirms the molecular weight, while the predicted NMR and IR data offer valuable insights into the compound's structural features. For researchers and drug development professionals, adherence to the outlined experimental protocols is essential for obtaining reliable and reproducible data, ensuring the scientific integrity of their work. It is strongly recommended that experimental NMR and IR data be acquired and compared with the predictions provided herein for unequivocal structural confirmation.
References
- SpectraBase. (n.d.). 2-AMINO-6-METHOXY-3-(METHOXYMETHYL)-5-METHYLPYRAZINE.
- PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine.
Sources
A Comprehensive Technical Guide to the Purity and Stability of 3-Methoxy-5-methylpyrazin-2-amine
Introduction
3-Methoxy-5-methylpyrazin-2-amine, a substituted pyrazine derivative, is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] The pyrazine ring system is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The purity and stability of this intermediate are of paramount importance as they directly impact the quality, safety, and efficacy of the final products. This technical guide provides an in-depth analysis of the methodologies for assessing the purity and stability of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H9N3O | [2] |
| Molecular Weight | 139.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 89464-87-9 | [3] |
| Appearance | Likely a solid, based on related pyrazine compounds | [4] |
| Storage | Keep in a dark place, under an inert atmosphere | [3] |
Part 1: Purity Profiling and Analytical Methodologies
The assessment of purity is a critical first step in the characterization of any chemical entity intended for use in pharmaceutical or agrochemical development. The presence of impurities can affect the safety, efficacy, and stability of the final product. A multi-faceted approach is recommended for the comprehensive purity profiling of this compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from its process-related impurities and potential degradation products.
1.1.1. Step-by-Step HPLC Protocol for Purity Analysis
This protocol outlines a general procedure for the purity determination of this compound by reverse-phase HPLC. Method optimization and validation are essential for routine use.
-
Preparation of Standard and Sample Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) in a 100 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
-
-
Chromatographic System:
-
Use a validated HPLC system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
The following conditions are a starting point and may require optimization:
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and impurities from the column. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B | A gradient is necessary to elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic and heteroaromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Orthogonal Purity Techniques
To ensure a comprehensive purity profile, it is advisable to employ an orthogonal analytical technique, such as Gas Chromatography (GC) for volatile impurities or Capillary Electrophoresis (CE) for charged impurities.
Part 2: Stability Indicating Method Development and Forced Degradation Studies
Stability testing is crucial to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[5][6] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish degradation pathways.[7][8]
The Rationale for Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[5][9] The primary objectives of these studies are:
-
To identify likely degradation products.[5]
-
To establish the degradation pathways of the molecule.[5]
-
To demonstrate the specificity of the stability-indicating analytical method.[6]
-
To gain insights into the intrinsic stability of the molecule, which can inform formulation and packaging development.[6][7]
Experimental Workflow for Purity and Stability Analysis
Caption: Workflow for Purity and Stability Analysis of this compound.
Protocol for Forced Degradation Studies
The following protocol outlines the stress conditions to be applied to this compound. The goal is to achieve 5-20% degradation of the active substance.[9]
2.3.1. General Procedure
For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared. A control sample (unstressed) should be analyzed concurrently.
Forced Degradation Study Conditions:
| Stress Condition | Reagent/Condition | Time | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours at 60°C | To assess stability in alkaline environments. |
| Oxidative Degradation | 3% H2O2 | 24, 48, 72 hours at room temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid state and solution at 80°C | 7 days | To determine the impact of high temperatures. |
| Photolytic Degradation | Solid state and solution exposed to ICH Q1B compliant light source | As per ICH Q1B guidelines | To assess sensitivity to light. |
2.3.2. Analysis of Stressed Samples
-
After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to the appropriate concentration.
-
The stressed samples are then analyzed using the validated stability-indicating HPLC method.
-
The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
-
Peak purity of the main peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradation products.
Decision Tree for Out-of-Specification (OOS) Stability Results
Caption: Decision Tree for Investigating Out-of-Specification Stability Results.
Conclusion
A thorough understanding of the purity and stability of this compound is fundamental to its successful application in research and development. This guide has provided a comprehensive framework for establishing the purity profile and assessing the stability of this important chemical intermediate. The implementation of robust analytical methodologies, coupled with systematic forced degradation studies, will ensure the quality and consistency of this compound, ultimately contributing to the development of safe and effective end-products.
References
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 15-22.
- Sharma, G., & Saini, V. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(3), 321-326.
- Nufer, R. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine.
- Bağdat, E. Ş., Ilıkkan, Ö. K., Arslan, E. O., & Güngör, N. D. (2020). Analytical methods for pyrazine detection. ResearchGate.
- American Chemical Society. (1952). Analysis of Pyrazine. Analytical Chemistry, 24(12), 1956-1958.
- MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(15), 4987.
- Doron Scientific. (2023, February 26). This compound.
- The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine.
- PubChem. (n.d.). 5-Methylpyrazin-2-amine.
- ResearchGate. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Fundamental and Applied Sciences, 14(4), 453-465.
- PubChem. (n.d.). 5-Methoxy-3-methylpyrazin-2-amine.
- Ihsanawati, & Alni, A. (2019). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 7(4), 7-4.
- The Good Scents Company. (n.d.). 2-methoxy-5-methyl pyrazine.
- The Good Scents Company. (n.d.). methoxymethyl pyrazine.
- PubChemLite. (n.d.). 5-methylpyrazin-2-amine.
- PubChem. (n.d.). 2-Methoxy-5-methylpyrazine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methoxy-5-methylpyrazine CAS#: 89464-87-9 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. acdlabs.com [acdlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Novel Pyrazine Compounds: A Technical Guide to Emerging Research Frontiers
Abstract
The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone in the development of numerous clinically approved therapeutics.[1][2][3] This guide provides a forward-looking analysis of high-impact research areas for novel pyrazine compounds, moving beyond established applications to explore promising frontiers in oncology, infectious diseases, and neurodegenerative disorders. We will dissect the causal logic behind targeting specific molecular pathways, provide detailed, field-proven experimental protocols for synthesis and evaluation, and present a strategic framework for the rational design of next-generation pyrazine-based therapeutic agents.
Introduction: The Pyrazine Scaffold - A Versatile Core in Modern Drug Discovery
Heterocyclic compounds form the backbone of over 90% of new medicines, and nitrogen-containing heterocycles are among the most significant.[4] The pyrazine ring is particularly notable. It is an electron-deficient system, which influences its reactivity and interactions with biological targets. This scaffold is present in essential molecules like the B vitamin riboflavin and in a number of FDA-approved drugs, demonstrating its broad therapeutic utility.[5] Marketed drugs such as the antitubercular agent Pyrazinamide, the diuretic Amiloride, and the kinase inhibitor Gilteritinib underscore the scaffold's clinical and commercial importance.[3][6]
The enduring appeal of the pyrazine core lies in its synthetic versatility. Modern organic chemistry provides a robust toolkit for its functionalization through methods like Suzuki and Buchwald-Hartwig cross-coupling reactions, allowing for the precise tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[4] This guide will delve into specific, high-potential applications where this versatility can be leveraged to address unmet medical needs.
High-Impact Research Frontiers for Novel Pyrazine Compounds
The following sections outline three key areas where novel pyrazine derivatives are poised to make significant contributions. For each area, we will explore the molecular targets, mechanisms of action, and present exemplary data and protocols.
Oncology: Precision Targeting of Kinase Signaling Cascades
Protein kinases are critical nodes in cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Pyrazine-based compounds have emerged as highly effective kinase inhibitors, often acting as ATP-competitive agents that bind to the enzyme's active site.[1]
Promising Kinase Targets:
-
c-Met/VEGFR-2: The c-Met and VEGFR-2 receptor tyrosine kinases are crucial drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition is a powerful strategy to combat cancer. Novel[1][2][7]triazolo[4,3-a]pyrazine derivatives have been developed as potent dual inhibitors. For example, compound 17l demonstrated excellent kinase inhibitory activity with an IC50 of 26.00 nM for c-Met and 2.6 µM for VEGFR-2.[3]
-
Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is common in many tumors. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors, showing promise in halting uncontrolled cell division.[8]
-
S-Phase Kinase-Associated Protein 2 (Skp2): Skp2 is an E3 ubiquitin ligase that targets tumor suppressor proteins like p27 for degradation. Inhibiting the Skp2–Cks1 interaction is a novel anticancer strategy. A 2,3-diphenylpyrazine derivative, compound 14i , was found to potently disrupt this interaction, leading to tumor cell cycle arrest and apoptosis.[7]
-
Fibroblast Growth Factor Receptor (FGFR): Mutations in FGFR are oncogenic drivers in various cancers. Irreversible inhibitors offer a durable therapeutic response. 5H-pyrrolo[2,3-b]pyrazines bearing an acrylamide group have been designed as covalent FGFR inhibitors, with some compounds showing IC50 values below 10 nM against FGFR1 and FGFR4.[1]
Data Summary: Pyrazine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Example Compound | IC50 Value | Reference |
| [1][2][7]triazolo[4,3-a]pyrazines | c-Met / VEGFR-2 | 17l | 26.0 nM (c-Met) | [3] |
| 5H-pyrrolo[2,3-b]pyrazines | FGFR1, FGFR4 | 11 | < 10 nM | [1] |
| 2,3-diphenylpyrazines | Skp2-Cks1 Interaction | 14ag | 0.56 µM | [7] |
| Imidazo[1,2-a]pyrazines | CDK9 | 3c | 0.16 µM | [2] |
| Pyrrolo[2,3-b]pyrazines | Bruton's Tyrosine Kinase (BTK) | Acalabrutinib | Covalent Inhibitor | [1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction. It is suitable for high-throughput screening of inhibitors.
Causality: The assay works by converting ADP generated by the kinase into ATP, which then drives a luciferase-luciferin reaction. The resulting light output is directly proportional to kinase activity. An effective inhibitor will reduce ADP production, leading to a lower luminescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test pyrazine compound in the assay buffer with a constant final DMSO concentration (e.g., 1%). Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
-
Reaction Setup (384-well plate):
-
To appropriate wells, add 1 µL of the serially diluted test compound or control.
-
Add 2 µL of the target kinase (e.g., GSK-3β) diluted in assay buffer to all wells except the "no enzyme" control.[9]
-
Add 2 µL of assay buffer to the "no enzyme" control wells.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mixture. The final concentration should be at or near the Km value for both. For GSK-3β, this could be 0.2 µg/µL of a peptide substrate and 25 µM ATP.[9]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to all wells.
-
-
Incubation:
-
Gently mix the plate and incubate at 30°C for 60 minutes. This time should be within the linear range of the enzyme reaction.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualization: Kinase Signaling and Inhibition Workflow
Caption: A simplified MAPK/ERK signaling pathway often targeted in oncology.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Infectious Diseases: Combating Drug Resistance
The rise of multidrug-resistant pathogens is a global health crisis. Pyrazine derivatives offer promising avenues for developing new anti-infective agents with novel mechanisms of action.
Key Research Directions:
-
Tuberculosis: Pyrazinamide is a first-line drug for tuberculosis, but resistance is a growing problem. Its mechanism involves enzymatic conversion by the bacterium Mycobacterium tuberculosis into pyrazinoic acid.[3][10] This active form disrupts membrane transport and energetics, and may also inhibit fatty acid synthase I, which is crucial for building the mycobacterial cell wall.[7][10] Research into novel pyrazinamide derivatives focuses on overcoming resistance mechanisms and enhancing potency.
-
Bacterial Infections: Novel pyrazine derivatives are being explored as broad-spectrum antibacterial agents. For instance, a series of triazolo[4,3-a]pyrazine derivatives showed good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli). Compound 2e from this series exhibited MIC values of 32 µg/mL and 16 µg/mL against S. aureus and E. coli, respectively, comparable to ampicillin.[1] Another study on pyrazine carboxamides identified a compound with an MIC of 6.25 mg/mL against extensively drug-resistant (XDR) Salmonella Typhi.[11]
-
Viral Infections: Neuraminidase (NA) is a key surface protein of the influenza virus that enables the release of newly formed viral particles from infected cells.[12] Inhibiting NA is a clinically validated antiviral strategy. While many known NA inhibitors are not pyrazines, the development of heterocyclic inhibitors is an active area of research. Pyrazole derivatives, structurally related to pyrazines, have shown excellent inhibitory activity against influenza A neuraminidase, with IC50 values as low as 1.32 µM, suggesting that pyrazine-based scaffolds could be similarly effective.[13]
Data Summary: Anti-Infective Pyrazine Derivatives
| Compound Class | Pathogen | Target/Mechanism | Efficacy | Reference |
| Pyrazinamide | M. tuberculosis | Membrane Energetics, FAS I | First-line drug | [3][7] |
| Triazolo[4,3-a]pyrazines | E. coli | Cell Membrane Disruption | MIC: 16 µg/mL | [1] |
| Triazolo[4,3-a]pyrazines | S. aureus | Cell Membrane Disruption | MIC: 32 µg/mL | [1] |
| Pyrazine Carboxamides | XDR S. Typhi | Not specified | MIC: 6.25 mg/mL | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against a specific bacterium.[14][15]
Causality: This method determines the lowest concentration of a drug that prevents visible bacterial growth. By serially diluting the compound in a liquid growth medium and inoculating with a standardized number of bacteria, one can directly observe the concentration at which bacteriostatic or bactericidal activity occurs.
Methodology:
-
Inoculum Preparation:
-
From a pure overnight culture of the test bacterium (e.g., S. aureus), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum density (typically 5 x 10⁵ CFU/mL in the well).
-
-
Plate Preparation (96-well microtiter plate):
-
Dispense 100 µL of sterile broth into all wells of the plate.
-
Prepare a stock solution of the test pyrazine compound. Add 100 µL of a 2x concentrated solution of the compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution column.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
Neurodegenerative Disorders: Modulating Key Pathological Pathways
Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by the progressive loss of neurons. Developing drugs that can cross the blood-brain barrier and engage with central nervous system (CNS) targets is a major challenge. The pyrazine scaffold offers a promising starting point for designing such agents.
Key Research Directions:
-
Alzheimer's Disease (Multi-Target Approach): The pathology of AD is complex, involving amyloid-beta (Aβ) plaques, tau neurofibrillary tangles, oxidative stress, and metal ion dysregulation. A multi-target strategy is therefore highly attractive. Novel polysubstituted pyrazine derivatives have been designed to tackle several of these factors simultaneously.[2] Compound A3B3C1 , for example, showed potent antioxidant activity by activating the Nrf2/ARE signaling pathway, inhibited Aβ aggregation, and demonstrated metal-chelating properties.[2]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a key enzyme that phosphorylates the tau protein, leading to the formation of neurofibrillary tangles in AD. It is also implicated in the neuroinflammation seen in both AD and PD.[15][16] Highly potent and selective pyrazine-based GSK-3β inhibitors have been developed that show good cellular efficacy and the ability to penetrate the blood-brain barrier, making them promising candidates for AD therapy.[17]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme in the brain that metabolizes neurotransmitters like dopamine. Its activity increases with age and is elevated in AD and PD patients.[12][18] The breakdown of dopamine by MAO-B produces hydrogen peroxide, contributing to oxidative stress and neuronal damage.[19] MAO-B inhibitors can therefore be neuroprotective. While many established MAO-B inhibitors are based on other scaffolds, related nitrogen-containing heterocycles like pyrazolines have shown potent and selective MAO-B inhibition with IC50 values in the nanomolar range (e.g., compound EH7 , IC50 = 0.063 µM), providing a strong rationale for the design of novel pyrazine-based MAO-B inhibitors.[20]
Data Summary: Neuroprotective Pyrazine Scaffolds & Related Analogs
| Compound/Class | Disease Target | Molecular Target(s) | Bioactivity | Reference |
| Polysubstituted Pyrazines | Alzheimer's | Multi-target (Antioxidant, Aβ, Metal Chelation) | Potent Nrf2 activator | [2] |
| Pyrazine Sulfonamides | Alzheimer's | GSK-3β | Potent & selective | [17] |
| Halogenated Pyrazolines | Parkinson's/Alzheimer's | MAO-B | IC50: 0.063 µM | [20] |
| Pyridazine Derivatives | Parkinson's/Alzheimer's | MAO-B | IC50: 80 nM | [8] |
| *Note: Pyrazoline and Pyridazine are related heterocycles providing rationale for pyrazine design. |
Experimental Protocol: MAO-B Inhibition Assay (MAO-Glo™)
This is a homogeneous, luminescence-based assay for measuring MAO-B activity and screening for inhibitors.
Causality: The assay utilizes a luminogenic MAO substrate. The MAO-B enzyme converts this substrate into luciferin, which is then used by luciferase to generate light. The amount of light is directly proportional to MAO-B activity. An inhibitor will reduce this light signal.[1][7]
Methodology:
-
Reagent Preparation:
-
Reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol.
-
Prepare MAO-B Reaction Buffer (provided in the kit).
-
Prepare serial dilutions of the test pyrazine compound in the reaction buffer.
-
-
Reaction Setup (96-well white plate):
-
Add 12.5 µL of the test compound dilutions to the appropriate wells.
-
Add 12.5 µL of a solution containing recombinant human MAO-B enzyme and the luminogenic MAO substrate to all wells to start the reaction.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Strategic Design and Synthesis of Novel Pyrazine Libraries
The successful exploration of these research areas hinges on the ability to synthesize diverse and novel pyrazine derivatives. Modern synthetic methods offer efficient routes to functionalized pyrazine cores.
Modern Synthetic Methodologies
-
Condensation Reactions: The classical approach involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This remains a robust method for accessing symmetrically and asymmetrically substituted pyrazines.[21]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are invaluable for introducing aryl or heteroaryl substituents onto a pre-formed halopyrazine core (e.g., 2,5-dibromopyrazine). This allows for the rapid generation of compound libraries with diverse substitutions.[22]
-
C-H Functionalization: More recent advances include the direct functionalization of pyrazine C-H bonds, offering a more atom-economical route to complex derivatives and avoiding the need for pre-halogenated starting materials.[22]
Example Protocol: Synthesis of a 2,5-Disubstituted Pyrazine via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a bis-indole pyrazine, a scaffold with potential biological activity.[22]
Causality: This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the electron-deficient pyrazine ring and an electron-rich borylated indole. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination to forge the new bond.
Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyrazine (1.0 mmol), 3-borylindole (2.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
-
Solvent and Base Addition:
-
Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME, 10 mL), and a degassed aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃, 5 mL).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,5-bis(indol-3-yl)pyrazine.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Future Outlook
The pyrazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The research frontiers in oncology, infectious diseases, and neurodegenerative disorders are rich with opportunities for innovation. The development of pyrazine-based kinase inhibitors is a mature field that continues to yield clinical candidates by targeting novel pathways and overcoming resistance. In infectious diseases, the challenge of drug resistance provides a strong impetus for designing new pyrazine derivatives that build on the legacy of pyrazinamide. Perhaps the most exciting and underexplored area is in neurodegeneration, where the need for blood-brain barrier-penetrant, multi-targeted agents aligns perfectly with the chemical and physical properties of the pyrazine core.
Future success will depend on an integrated approach that combines modern synthetic chemistry for library generation, high-throughput biological screening to identify hits, and structure-based drug design to optimize potency and selectivity. The protocols and strategic insights provided in this guide offer a robust framework for researchers to build upon as they explore the vast potential of novel pyrazine compounds.
References
- Al-Ostoot, F. H., Al-Mokyna, A. A., Al-Qubaisi, M., & El-Faham, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2322521. [Link]
- Al-Ostoot, F. H., Al-Mokyna, A. A., Al-Qubaisi, M., & El-Faham, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
- Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868993. [Link]
- Wang, Y., et al. (2023). Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 66(11), 7435-7454. [Link]
- Peterson, N. D., & Zamfir, I. (2016). The Bewildering Antitubercular Action of Pyrazinamide. Antimicrobial Agents and Chemotherapy, 60(9), 5132-5140. [Link]
- Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- WO2022022678A1 - Pyrazine compound, preparation method and application thereof.
- Rawat, A., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597. [Link]
- Wauters, J., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Thermo Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
- Berg, S., et al. (2012). Structure of human GSK-3β in complex with a pyrazine.
- Kumar, A., et al. (2016). Discovery of Novel Pyrazole Derivatives as Potent Neuraminidase Inhibitors against Influenza H1N1 Virus. Archiv der Pharmazie, 349(2), 136-145. [Link]
- Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay.
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- Chaurasiya, P., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(47), 42660-42683. [Link]
- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4376. [Link]
- Prichard, M. N., & Shipman, C. (1990). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 34(8), 1629-1631. [Link]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Israel, M., et al. (1969). Some Substituted Pyrido(2,3)pyrazines. Journal of Medicinal Chemistry, 12(1), 125-127. [Link]
- Ihsanawati, et al. (2021). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 9(4), 748-757. [Link]
- Murayama, T., et al. (2011). Novel antiviral activity of neuraminidase inhibitors against an avian influenza a virus. Journal of Virology, 85(21), 10985-10992. [Link]
- Lee, K., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules, 26(11), 3237. [Link]
- Berg, S., et al. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of Medicinal Chemistry, 55(21), 9107-9119. [Link]
- Brittain, B. R., & Huigens, R. W. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(16), 4991. [Link]
- Ihsanawati, et al. (2021). Chemical Transformation of Pyrazine Derivatives.
- A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applic
- Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3847-3863. [Link]
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
- Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text.
- Tsolaki, M., et al. (2023). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Journal of Medicinal Chemistry, 66(19), 13091-13117. [Link]
- Mateev, E., et al. (2024). Multi-target monoamine oxidase-B (MAO-B) inhibitors in the treatment of Parkinson's disease. Pharmacia, 71(3), 735-749. [Link]
- Chen, L., et al. (2020). GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib. Frontiers in Molecular Neuroscience, 13, 99. [Link]
Sources
- 1. MAO-Glo™ Assay Protocol [promega.jp]
- 2. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 4. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ATE384704T1 - PYRAZINE-BASED INHIBITORS OF GLYCOGEN SYNTHASE KINASE 3 - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib [frontiersin.org]
- 17. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. One moment, please... [irjmets.com]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Investigation of 3-Methoxy-5-methylpyrazin-2-amine
Introduction
3-Methoxy-5-methylpyrazin-2-amine is a heterocyclic amine belonging to the pyrazine class of compounds. The pyrazine ring is a key scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active pyrazines suggests its potential as a modulator of cellular signaling pathways, particularly in the context of oncology. This document provides a detailed, proposed protocol for the initial in vitro characterization of this compound, designed for researchers in drug discovery and chemical biology.
The protocols outlined herein are based on established methodologies for evaluating novel chemical entities and are informed by the activities of structurally related pyrazine derivatives, which have shown effects on cell proliferation and survival.[1][3] This guide will equip researchers with a robust framework for assessing the cytotoxic and potential mechanistic properties of this compound.
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 89464-87-9[4] |
| Molecular Formula | C₆H₉N₃O[4] |
| Molecular Weight | 139.16 g/mol [4] |
| Physical Form | Solid[5] |
Proposed Mechanism of Action and Investigative Workflow
Given that numerous pyrazine derivatives have been investigated as inhibitors of protein tyrosine phosphatases (PTPs) such as SHP2, or checkpoint kinases like CHK1, a plausible starting hypothesis is that this compound may interfere with a critical kinase signaling pathway involved in cancer cell proliferation.[1][3][6] This application note proposes a workflow to test the hypothesis that the compound exerts cytotoxic effects by inducing apoptosis through the modulation of a key signaling pathway, such as the MAPK/ERK pathway, which is downstream of many receptor tyrosine kinases and PTPs.
Caption: Proposed experimental workflow for the in vitro characterization of this compound.
Part 1: Compound Handling and Preparation
Objective: To prepare a soluble, sterile, high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
Initial Solubility Test: Before preparing a high-concentration stock, it is prudent to test solubility. Prepare small aliquots of potential solvents (e.g., DMSO, ethanol, water). Add a small, known amount of the compound to each and observe dissolution. For many small organic molecules, DMSO is the solvent of choice. [6]2. Stock Solution Preparation (e.g., 20 mM in DMSO): a. Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. b. Carefully add approximately 1-2 mg of this compound to the tube and record the exact weight. c. Calculate the volume of DMSO required to achieve a 20 mM concentration.
- Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
- Example: For 1.39 mg of compound (MW = 139.16 g/mol ):
- Volume (L) = 0.00139 g / (139.16 g/mol * 0.020 mol/L) = 0.0005 L = 500 µL d. Add the calculated volume of cell culture grade DMSO to the tube. e. Vortex thoroughly for 5-10 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. f. (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical for long-term experiments to prevent contamination.
-
Storage and Aliquoting: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light. [4]
Part 2: Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Recommended Cell Lines: Based on studies of other pyrazine derivatives, a panel of human cancer cell lines is recommended. [2][3]* MCF-7: Estrogen receptor-positive breast cancer
-
MDA-MB-231: Triple-negative breast cancer
-
HCT116: Colorectal cancer
Protocol: MTT Assay The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)
-
This compound stock solution (20 mM in DMSO)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the compound in complete medium from the 20 mM stock. A common concentration range for initial screening is 0.01 µM to 100 µM. b. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%). c. Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells. d. Incubate for 48 or 72 hours at 37°C, 5% CO₂. [3]3. MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization buffer to each well. c. Gently pipette up and down to dissolve the crystals. The plate can be placed on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 b. Plot the % Viability against the log of the compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
Expected Data Summary:
| Cell Line | Treatment Duration | IC50 (µM) [Hypothetical] |
| MCF-7 | 48h | 8.5 |
| MDA-MB-231 | 48h | 15.2 |
| HCT116 | 48h | 5.1 |
Part 3: Mechanistic Investigation via Western Blot
Objective: To assess if this compound inhibits the hypothesized MAPK/ERK signaling pathway by measuring the phosphorylation level of ERK.
Protocol:
-
Cell Treatment and Lysis: a. Seed cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency. b. Treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 6, 12, or 24 hours). Include a vehicle control. c. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them with Laemmli buffer. b. Separate proteins on a 10% SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
- Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
- Rabbit anti-total-ERK1/2
- Mouse anti-β-actin (as a loading control) f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature. g. Wash again and detect the signal using an ECL (enhanced chemiluminescence) substrate and an imaging system.
-
Analysis: a. Quantify the band intensities using software like ImageJ. b. Normalize the phospho-ERK signal to the total-ERK signal to determine the specific effect on phosphorylation. Normalize this ratio to the loading control (β-actin) for final comparison across lanes. A dose-dependent decrease in the p-ERK/t-ERK ratio would support the hypothesis.
Part 4: Apoptosis Analysis by Flow Cytometry
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining
-
Cell Treatment: a. Seed cells in 6-well plates and treat with the compound at 1x and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant. b. Wash the cells twice with ice-cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Flow Cytometry: a. Analyze the samples on a flow cytometer within one hour. b. Data will be presented in a quadrant plot:
- Lower-left (Annexin V- / PI-): Live cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells
-
Analysis: a. Quantify the percentage of cells in each quadrant. A significant, dose-dependent increase in the percentage of early and late apoptotic cells will confirm that the compound induces an apoptotic cell death mechanism.
References
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
- (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. [Link]
- This compound. Autech Scientific. [Link]
- 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894. PubChem. [Link]
- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. [Link]
- This compound. Doron Scientific. [Link]
- Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. SpringerLink. [Link]
- methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. The Good Scents Company. [Link]
- Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine.
- 5-Methoxy-3-methylpyrazin-2-amine | C6H9N3O | CID 72183196. PubChem. [Link]
- 3-methoxy-5-methylpyridin-2-amine (C7H10N2O). PubChemLite. [Link]
- 5-Methoxypyrazin-2-amine | C5H7N3O | CID 14536429. PubChem. [Link]
- 2-methoxy-5-methyl pyrazine, 2882-22-6. The Good Scents Company. [Link]
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem. [Link]
- 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898. PubChem. [Link]
Sources
- 1. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Pyrazine Building Block: A Technical Guide to 3-Methoxy-5-methylpyrazin-2-amine in Organic Synthesis
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the pyrazine core stands out as a "privileged structure"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties, conferred by the two nitrogen atoms in a 1,4-relationship, allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[3] Within this important class of heterocycles, 3-Methoxy-5-methylpyrazin-2-amine (CAS No. 89464-87-9) has emerged as a particularly valuable and versatile building block.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for utilizing this compound in organic synthesis. We will delve into the key reactions that this compound readily undergoes, supported by mechanistic insights and practical, field-proven experimental procedures. The focus will be on empowering chemists to leverage this building block for the efficient construction of complex molecules, particularly in the pursuit of novel kinase inhibitors and other medicinally relevant compounds.[5][6]
Molecular Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 89464-87-9 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Room temperature, away from light, under inert gas |
Core Applications in Medicinal Chemistry: The Kinase Inhibitor Landscape
The 2-aminopyrazine scaffold is a cornerstone in the development of protein kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][5] The 2-aminopyrazine core can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The specific substitution pattern of 3-methoxy and 5-methyl groups on the pyrazine ring of our title compound provides a well-defined steric and electronic profile that can be exploited to achieve both potency and selectivity for specific kinase targets.
Numerous pyrazine-based kinase inhibitors have been developed, targeting a range of kinases including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Aurora kinases, underscoring the importance of this scaffold in oncology and immunology.[5][7][8]
Key Synthetic Transformations and Protocols
This compound is amenable to a variety of synthetic transformations, with palladium-catalyzed cross-coupling reactions being among the most powerful and widely used. The primary amino group and the pyrazine ring itself offer multiple points for diversification.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is particularly valuable for coupling this compound with various (hetero)aryl halides to generate more complex amine derivatives, which are often key intermediates in the synthesis of kinase inhibitors.[9]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often employed to promote the challenging reductive elimination step and prevent catalyst decomposition.[9] The palladium source, such as Pd₂(dba)₃, is a common choice as a Pd(0) precursor.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is a frequent choice due to its high basicity and compatibility with a range of solvents.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.[9] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a Diaryl Amine Intermediate
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aminopyrazine.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
Expected Outcome:
This procedure is expected to yield the corresponding N-aryl-3-methoxy-5-methylpyrazin-2-amine in good to excellent yields, depending on the specific aryl bromide used.
Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[10] To utilize this compound in a Suzuki reaction, it must first be halogenated, most commonly at the 3-position (if starting from a different precursor) or by converting the amine to a leaving group such as a triflate. However, a more common strategy in the synthesis of kinase inhibitors is to couple a halogenated aminopyrazine with a boronic acid or ester. For the purpose of this guide, we will consider the Suzuki coupling of a hypothetical 3-bromo-5-methylpyrazin-2-amine derivative to illustrate the utility of this reaction in building biaryl scaffolds.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and commonly used catalyst for Suzuki couplings.[11] Other effective systems include PdCl₂(dppf) or a combination of Pd(OAc)₂ with a phosphine ligand.
-
Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used. The base activates the boronic acid for transmetalation to the palladium center.[10]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is used to dissolve both the organic and inorganic reagents.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filgotinib synthesis - chemicalbook [chemicalbook.com]
- 4. US10815227B2 - Processes for the preparation of filgotinib - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019â2023) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 11. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
Application of 3-Methoxy-5-methylpyrazin-2-amine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 3-Methoxy-5-methylpyrazin-2-amine in modern medicinal chemistry. The pyrazine core is a privileged scaffold, widely recognized for its presence in numerous biologically active compounds.[1] this compound, in particular, serves as a highly versatile and valuable building block for the synthesis of diverse molecular architectures, most notably in the development of kinase inhibitors and other targeted therapeutics. This document details the physicochemical properties, synthesis, and key applications of this intermediate. It provides field-proven insights and detailed, step-by-step protocols for its derivatization, with a special focus on its utility in constructing pteridine scaffolds, which are central to many antineoplastic and anti-inflammatory drug discovery programs.
Introduction: The Strategic Value of the Aminopyrazine Scaffold
The pyrazine ring system is a foundational heterocyclic motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other aromatic systems.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. This compound (Compound 1 ) is an exemplary synthetic intermediate that capitalizes on the inherent properties of the pyrazine core. Its strategic placement of an amino group, a methoxy group, and a methyl group offers multiple reaction handles for diversification, making it an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization.
The primary utility of Compound 1 stems from its nature as a substituted 1,2-diamine equivalent, which is primed for condensation reactions to form fused heterocyclic systems. This guide will focus on its application as a precursor to pteridines and related scaffolds, which are known to target a variety of enzymes, including kinases.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a synthetic building block is critical for its effective use in a research setting.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 89464-87-9 | [2][3] |
| Molecular Formula | C₆H₉N₃O | [2][3] |
| Molecular Weight | 139.16 g/mol | [2][3] |
| Appearance | Solid (form may vary) | - |
| Storage | Room temperature, away from light, stored in an inert gas. | [1] |
Safety & Handling: According to aggregated GHS data, this compound may cause an allergic skin reaction and serious eye damage.[2][3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound (1)
The availability of a reliable and scalable synthesis for a key intermediate is paramount for any drug discovery campaign. A robust process for preparing 3-alkoxy-5-alkylpyrazin-2-amines has been described in the patent literature, providing an economical route in high yield.[2] The following protocol is adapted from this established methodology.
Protocol 1: Synthesis of this compound
This protocol involves the hydrogenation of an N-oxide precursor. The causality behind this step is the selective reduction of the N-oxide without affecting the aromatic pyrazine core or its substituents, which is efficiently achieved using a platinum-on-carbon catalyst under hydrogen pressure.
Materials:
-
3-Methoxy-5-methyl-1-oxopyrazin-2-ylamine
-
Methanol (MeOH)
-
5% Platinum on Carbon (Pt/C)
-
Hydrogen (H₂) gas
-
Argon (Ar) gas
-
Autoclave reactor
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a suitable autoclave, charge 3-Methoxy-5-methyl-1-oxopyrazin-2-ylamine (1.0 g, 6.44 mmol) and methanol (50 mL).
-
Catalyst Addition: Carefully add 5% Pt/C (0.19 g) to the mixture.
-
Inerting: Seal the autoclave and flush the system with argon gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 bar.
-
Reaction: Heat the mixture to 130 °C and maintain stirring for 5 hours. The elevated temperature and pressure are necessary to drive the catalytic reduction of the N-oxide.
-
Work-up: Cool the reactor to 20 °C and carefully vent the hydrogen gas. Flush the autoclave with argon.
-
Purification: Filter the reaction mixture to remove the Pt/C catalyst. Wash the catalyst with a small amount of methanol (5 mL).
-
Isolation: Combine the filtrate and washings, and remove the solvent by rotary evaporation under reduced pressure to yield the final product, this compound.[2] (Expected yield: ~95%).
Application in Medicinal Chemistry: Synthesis of Pteridine Scaffolds
A cornerstone application of this compound is its use in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines).[4][5] Pteridine derivatives are integral to a wide array of biologically active molecules, including folic acid antagonists and kinase inhibitors. The classical and highly effective method for their synthesis is the Gabriel-Isay condensation, which involves the reaction of a 1,2-diaminopyrazine derivative with a 1,2-dicarbonyl compound.[6]
Rationale: The 2-amino and 3-methoxy groups of Compound 1 do not immediately present a 1,2-diamine functionality. However, the molecule can be considered a synthon for this, as the 2-amino group and the adjacent ring nitrogen act as the nucleophilic centers required for condensation with an electrophilic dicarbonyl species. This reaction forges the second six-membered ring of the pteridine core. This strategy is a powerful tool for generating molecular complexity from readily available starting materials.
dot
Caption: Synthetic workflow from starting material to bioactive molecule.
Protocol 2: Representative Synthesis of a 6,7-Disubstituted-2-methoxy-4-methylpteridine
This protocol provides a general, adaptable procedure for the condensation reaction. The choice of the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) directly determines the substitution pattern at the 6- and 7-positions of the resulting pteridine, allowing for systematic exploration of structure-activity relationships (SAR).
Materials:
-
This compound (1 )
-
A 1,2-dicarbonyl compound (e.g., Benzil for 6,7-diphenyl substitution)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
Reflux apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 ) (1.0 mmol) in a suitable solvent like ethanol or acetic acid (10-20 mL). Acetic acid often serves as both a solvent and a catalyst for the condensation.
-
Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., benzil, 1.05 mmol, 1.05 eq.) to the solution. A slight excess of the dicarbonyl ensures complete consumption of the limiting aminopyrazine.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pteridine derivative.
Broader Context: Pyrazine Scaffolds as Kinase Inhibitors
The pteridine core synthesized from Compound 1 is a common feature in many kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[7] The pyrazine and pteridine scaffolds are adept at fitting into the ATP-binding pocket of kinases, forming key hydrogen bond interactions with the hinge region.
For example, derivatives of 3-aminopyrazine-2-carboxamide have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[7] Although these specific compounds were not synthesized from Compound 1 , the underlying principle of using a substituted aminopyrazine to build a kinase-inhibiting scaffold is directly applicable. The methoxy and methyl groups on Compound 1 provide vectors for exploring different regions of the kinase active site to enhance potency and selectivity.
dot
Caption: PI3K/Akt/mTOR pathway, a common target for pyrazine-based inhibitors.
Conclusion
This compound is a strategically important intermediate for medicinal chemists. Its pre-functionalized pyrazine core offers a reliable and versatile platform for the synthesis of complex heterocyclic systems. The protocols and applications detailed in this guide, particularly its utility in constructing pteridine scaffolds via condensation reactions, underscore its potential in the development of next-generation targeted therapies, especially in the field of oncology. As the demand for novel kinase inhibitors and other targeted agents continues to grow, the value of such well-designed synthetic building blocks in accelerating drug discovery programs cannot be overstated.
References
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINES AND PYRAZINO[2,3-d]PYRIMIDINES AND THEIR BIOLOGICAL ACTIVITIES. STAX.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.
- Pushing at the Boundaries of Pterin Chemistry. National Institutes of Health.
- US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. Google Patents.
- Synthesis of pteridines (5). Reagents and conditions: (A) Na, ethanol, reflux. 2 h. ResearchGate.
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. National Institutes of Health.
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. National Institutes of Health.
- 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed.
- 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894. PubChem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 3. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. stax.strath.ac.uk [stax.strath.ac.uk]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-Methoxy-5-methylpyrazin-2-amine
Application Note and Detailed Protocol
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-5-methylpyrazin-2-amine. The method is tailored for researchers, scientists, and professionals in the drug development field, providing a detailed protocol for accurate and precise measurements. The described methodology utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile-water mixture and UV detection, ensuring high sensitivity and selectivity. This document provides a comprehensive guide, including the scientific rationale behind the method development, detailed experimental procedures, and system suitability criteria to ensure consistent performance.
Introduction
This compound is a substituted pyrazine derivative. Pyrazine and its derivatives are an important class of heterocyclic compounds with a wide range of applications in the pharmaceutical, flavor, and fragrance industries.[1] Some pyrazine derivatives have been reported to possess various pharmacological activities.[1] Accurate and reliable quantitative analysis of such compounds is crucial for quality control, stability studies, and pharmacokinetic assessments during drug discovery and development. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[2][3] This application note details a specific and validated HPLC method for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₆H₉N₃O | [4] |
| Molecular Weight | 139.16 g/mol | [4] |
| CAS Number | 89464-87-9 | [4] |
| Predicted pKa | ~3.2 (based on aminopyrazine) | |
| Solubility | Soluble in methanol and acetonitrile; moderately soluble in water. | General knowledge on pyrazines |
| UV Absorbance | Expected λmax around 270 nm | Based on similar pyrazine structures[5] |
Note: The pKa value is an estimate based on the known pKa of the parent compound, aminopyrazine. This value is critical for mobile phase pH selection to ensure the analyte is in a consistent ionic state, thereby promoting sharp and symmetrical peaks.
HPLC Method Development and Rationale
The selection of the HPLC method parameters was based on the physicochemical properties of this compound and established chromatographic principles. A reversed-phase mode was chosen due to the compound's moderate polarity.
Choice of Stationary Phase
A C18 (octadecylsilyl) column is the most common stationary phase in reversed-phase chromatography and was selected for this method. The non-polar nature of the C18 chains provides excellent retention for moderately polar compounds like the target analyte through hydrophobic interactions. A standard column dimension of 4.6 x 150 mm with 5 µm particles was chosen to provide a good balance between resolution, analysis time, and backpressure.[5]
Mobile Phase Selection and Optimization
The mobile phase consists of an organic modifier and an aqueous component. Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and good elution strength for a wide range of compounds.[2] The aqueous phase is buffered to control the pH.
Given the predicted pKa of approximately 3.2 for the amino group, maintaining the mobile phase pH below this value (ideally by at least 1.5-2 pH units) will ensure that the amine is protonated and in a single ionic form. This prevents peak broadening and splitting that can occur when an analyte exists in multiple ionization states. A formic acid buffer (0.1% v/v) is an excellent choice as it provides a pH of approximately 2.7, is compatible with mass spectrometry if further characterization is needed, and is a common mobile phase constituent for the analysis of pyrazine derivatives.[5]
An isocratic elution with a fixed ratio of acetonitrile to buffered water was chosen for its simplicity, robustness, and suitability for routine analysis of a single compound. The optimal ratio was determined experimentally to achieve a suitable retention time (typically between 3 and 10 minutes) and good peak shape.
Detection Wavelength (λ)
Based on literature data for similar pyrazine compounds, which indicates significant UV absorbance in the 220-270 nm range, a detection wavelength of 270 nm was selected as a starting point.[5] This wavelength is expected to provide good sensitivity for this compound while minimizing interference from potential impurities. To confirm the optimal wavelength, a UV-Vis scan of a standard solution of the analyte should be performed to identify the wavelength of maximum absorbance (λmax).
Detailed Application Protocol
This section provides a step-by-step guide for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) (e.g., 30:70) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
4.3.1. Mobile Phase Preparation (1 L)
-
Measure 700 mL of deionized water into a 1 L graduated cylinder.
-
Add 1.0 mL of formic acid and mix well.
-
Add 300 mL of acetonitrile.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
4.3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
4.3.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.3.4. Sample Preparation
The sample preparation procedure will depend on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.
-
Sonicate or vortex to ensure complete dissolution of the analyte.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3][6]
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Caption: HPLC analysis workflow from solution preparation to data reporting.
System Suitability
System suitability tests are essential to ensure that the chromatographic system is performing adequately for the intended analysis. These tests should be performed before any sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 replicate injections) |
Data Analysis and Quantification
The concentration of this compound in the samples is determined by external standard calibration.
-
Inject the series of working standard solutions.
-
Integrate the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Integrate the peak area of the analyte in the sample chromatograms.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded HPLC method for the quantitative analysis of this compound. The method is simple, robust, and suitable for routine analysis in a quality control or research and development environment. The provided protocols for solution preparation, chromatographic conditions, and system suitability ensure reliable and accurate results. Adherence to the described procedures will enable researchers and scientists to confidently quantify this compound in various samples.
References
- PubChem. Aminopyrazine.
- SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
- PubChem. 2-Methoxy-3-methylpyrazine.
- PubChem. This compound.
- Organomation.
- Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]
- Sartorius.
- Rong, L., et al. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 25(21), 5039. [Link]
Sources
The Strategic Application of 3-Methoxy-5-methylpyrazin-2-amine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrazine Scaffold in Kinase Inhibitor Design
The pyrazine ring system is a privileged scaffold in medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1][2] Its nitrogen-containing heterocyclic structure serves as an excellent bioisostere for other aromatic systems and provides key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 3-Methoxy-5-methylpyrazin-2-amine , in the synthesis of a promising class of kinase inhibitors based on the imidazo[1,2-a]pyrazine core.
Chemical Profile of this compound
A thorough understanding of the starting material is fundamental to its successful application in complex synthetic routes.
| Property | Value | Reference |
| CAS Number | 89464-87-9 | [5] |
| Molecular Formula | C₆H₉N₃O | [5] |
| Molecular Weight | 139.16 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | White to light yellow solid | [6] |
| Storage | Room temperature, away from light, stored under inert gas | [6] |
The Rationale for Employing this compound
The specific substitution pattern of this compound offers distinct advantages in the design of kinase inhibitors. The 2-amino group is the primary reactive handle for the construction of fused heterocyclic systems, most notably the imidazo[1,2-a]pyrazine core. The methyl group at the 5-position and the methoxy group at the 3-position are not merely passive substituents; they play a crucial role in modulating the electronic properties of the pyrazine ring and can engage in specific interactions within the kinase active site, thereby influencing potency and selectivity.
Structure-activity relationship (SAR) studies on various kinase inhibitor series have demonstrated that small alkyl and alkoxy substituents on the core heterocycle can significantly impact biological activity. For instance, in the context of Aurora kinase inhibitors, substitutions on the imidazo[1,2-a]pyrazine core are critical for achieving high potency and desirable pharmacokinetic properties.[7][8] The methyl group can provide beneficial van der Waals interactions in hydrophobic pockets, while the methoxy group can act as a hydrogen bond acceptor.
Core Synthetic Strategy: Formation of the Imidazo[1,2-a]pyrazine Scaffold
The most prevalent and efficient method for constructing the imidazo[1,2-a]pyrazine core from 2-aminopyrazines is the condensation reaction with an α-haloketone.[9] This reaction, a variation of the Tschitschibabin reaction, proceeds via an initial nucleophilic attack of the exocyclic amino group on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system.
Figure 1: General workflow for the synthesis of the imidazo[1,2-a]pyrazine core.
Detailed Protocol: Synthesis of a 2-Aryl-6-methylimidazo[1,2-a]pyrazine Derivative
This protocol provides a representative example of the synthesis of a 2-aryl-6-methylimidazo[1,2-a]pyrazine, a common scaffold in Aurora kinase inhibitors, starting from this compound.
Materials:
-
This compound
-
2-Bromoacetophenone (or other substituted α-bromoacetophenones)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of a solution of 2-bromoacetophenone (1.1 eq) in ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 2-aryl-3-methoxy-6-methylimidazo[1,2-a]pyrazine.
Self-Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting amine protons and the appearance of the characteristic imidazole proton signal in the ¹H NMR spectrum are indicative of successful cyclization.
Application in Kinase Inhibitor Synthesis: A Case Study on Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[7] Several potent Aurora kinase inhibitors are based on the imidazo[1,2-a]pyrazine scaffold.[8][10]
The synthesized 2-aryl-3-methoxy-6-methylimidazo[1,2-a]pyrazine can serve as a versatile intermediate for further functionalization to enhance its inhibitory activity and selectivity. For instance, the pyrazine ring can be further substituted, or modifications can be made to the 2-aryl group.
Figure 2: Simplified schematic of Aurora A kinase inhibition.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process of synthesis and biological testing. SAR studies on imidazo[1,2-a]pyrazine-based inhibitors have revealed several key insights:
-
The Imidazo[1,2-a]pyrazine Core: This bicyclic system effectively mimics the purine core of ATP, allowing it to bind to the hinge region of the kinase active site through hydrogen bonding.
-
Substituents at the 2-position: Aromatic or heteroaromatic groups at this position often extend into the solvent-exposed region of the ATP-binding pocket and can be modified to improve potency and selectivity.
-
Substituents on the Pyrazine Ring (e.g., the 6-methyl group): These substituents can occupy hydrophobic pockets within the active site, enhancing binding affinity. The methyl group from our starting material is strategically positioned for this purpose.
-
The 3-Methoxy Group: The methoxy group can influence the electronic properties of the ring system and may form hydrogen bonds with amino acid residues in the active site, contributing to the overall binding affinity and selectivity profile of the inhibitor.
Conclusion
This compound is a valuable and strategically substituted building block for the synthesis of advanced kinase inhibitors, particularly those based on the imidazo[1,2-a]pyrazine scaffold. Its inherent structural features provide a solid foundation for the development of potent and selective modulators of kinase activity. The synthetic protocols outlined in this application note, coupled with an understanding of the underlying SAR principles, will empower researchers to efficiently explore this chemical space in their quest for novel therapeutics.
References
- Alsfouk, A., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
- Belema, M., Bunker, A., Nguyen, V. N., Beaulieu, F., Ouellet, C., Qiu, Y., Zhang, Y., Martel, A., Burke, J. R., McIntyre, K. W., Pattoli, M. A., Daloisio, C., Gillooly, K. M., Clarke, W. J., Brassil, P. J., Zusi, F. C., & Vyas, D. M. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284–4289. [Link]
- Bhat, G. A., Wani, Z. A., Al-Ghamdi, S., Al-Ghamdi, A. A., & Choudhary, S. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]
- Chekka, R., & Thipparapu, G. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 12(4), 1335-1350. [Link]
- PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information.
- Gingipalli, L., Wotring, J. W., Schiltz, G. E., & Mazar, A. P. (2019). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358–4361. [Link]
- Google Patents. (n.d.). Imidazopyrazine tyrosine kinase inhibitors.
- Google Patents. (n.d.). Tyrosine kinase inhibitors.
- Google Patents. (n.d.). Process for preparing 3-alkoxy-5-alkypyrazin-2-amines.
- PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine. National Center for Biotechnology Information.
- Meng, Z., Curran, P. J., Hruza, A., Voigt, J., Belanger, D. B., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201–210. [Link]
- Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]
- Fancelli, D., Bindi, S., Caronni, D., Ciavolella, A., Donati, D., Farioli, R., Finizia, G., Forte, B., Giorgini, M. L., Marsiglio, A., Meroni, M., Moll, J., Pesenti, E., Pillan, A., Pulici, M., Rainoldi, S., Riccardi-Sirtori, F., Roubusto, A., Soncini, C., … Vianello, P. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. [Link]
- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis and in vitro anticancer screening of some novel pyrazoline and pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(5), 1739–1745. [Link]
- Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7356-7360. [Link]
- Fancelli, D., et al. (2006). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of Aurora kinase inhibitors. Journal of medicinal chemistry, 49(24), 7247-7251. [Link]
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening and Evaluation of Pyrazine Derivatives' Biological Activity
Introduction: The Therapeutic Potential of the Pyrazine Scaffold
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8] The unique electronic properties and structural versatility of the pyrazine ring allow for diverse chemical modifications, leading to compounds with potent and selective biological effects.[4][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the biological activity of novel pyrazine derivatives. It offers detailed protocols for in vitro and in vivo assays, emphasizing the rationale behind experimental choices to ensure scientific integrity and generate reliable, reproducible data.
The pursuit of novel therapeutic agents is driven by the need to overcome challenges such as drug resistance and to develop treatments for complex diseases like cancer.[1][2][3] Pyrazine derivatives have emerged as promising candidates in this endeavor.[1][2][3] For instance, some pyrazine-containing compounds have demonstrated significant anticancer activity by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor progression.[4][8] In the realm of infectious diseases, pyrazine derivatives have shown efficacy against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents.[9][10][11][12] Furthermore, the anti-inflammatory properties of certain pyrazine derivatives make them attractive candidates for treating a range of inflammatory conditions.[4][13][14][15]
This guide is structured to provide a logical workflow, from the initial preparation and characterization of test compounds to detailed in vitro screening and subsequent in vivo validation. By following these protocols, researchers can systematically evaluate the therapeutic potential of their novel pyrazine derivatives.
PART 1: Test Compound Preparation and Quality Control
The reliability of any biological assay is fundamentally dependent on the quality and characterization of the test compounds. This section outlines the critical first steps before initiating any biological screening.
1.1. Synthesis, Purification, and Structural Verification:
-
Synthesis: Pyrazine derivatives can be synthesized through various established organic chemistry reactions. The chosen synthetic route should be well-documented.[9]
-
Purification: Following synthesis, the crude product must be purified to a high degree (typically >95%) using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The chemical structure of the purified compound must be unequivocally confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
1.2. Solubility and Stability Assessment:
-
Solubility Testing: The solubility of the pyrazine derivative in aqueous solutions and common organic solvents (e.g., DMSO, ethanol) must be determined.[16] This is crucial for preparing stock solutions and ensuring the compound remains in solution during the assay.
-
Stability Analysis: The stability of the compound in the chosen solvent and under assay conditions (e.g., temperature, pH, light exposure) should be evaluated to ensure it does not degrade over the course of the experiment. This can be assessed by techniques like HPLC over time.
1.3. Stock Solution Preparation and Storage:
-
Stock Solution: A high-concentration stock solution (e.g., 10-100 mM) is typically prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability. The final concentration of the solvent in the biological assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[16]
PART 2: In Vitro Screening Assays
In vitro assays are the cornerstone of early-stage drug discovery, allowing for the rapid screening of a large number of compounds to identify those with promising biological activity.[17][18][19][20]
2.1. Anticancer Activity Screening
The goal of these assays is to identify compounds that can inhibit the growth of cancer cells or induce cell death.[17][18]
Workflow for In Vitro Anticancer Screening
Caption: General workflow for in vitro anticancer screening of pyrazine derivatives.
Protocol 2.1.1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Pyrazine derivative stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazine derivatives in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Table 1: Example Data Presentation for Anticancer Screening
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| PYR-001 | MCF-7 | 48 | 15.2 |
| PYR-002 | MCF-7 | 48 | 5.8 |
| PYR-001 | HCT116 | 48 | 22.5 |
| PYR-002 | HCT116 | 48 | 8.1 |
| Doxorubicin | MCF-7 | 48 | 0.5 |
2.2. Antimicrobial Activity Screening
These assays determine the ability of pyrazine derivatives to inhibit the growth of or kill pathogenic microorganisms.[21][22][23][24][25]
Protocol 2.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][23]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Pyrazine derivative stock solutions
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of the pyrazine derivative to the first well of a row and perform two-fold serial dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[23]
-
Table 2: Example Data Presentation for Antimicrobial Screening
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PYR-003 | 8 | 32 | >64 |
| PYR-004 | 16 | 64 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
2.3. Anti-inflammatory Activity Screening
These assays evaluate the potential of pyrazine derivatives to modulate inflammatory responses.[26][27][28][29][30][31]
Protocol 2.3.1: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[29][30]
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
96-well plates
-
Pyrazine derivative stock solutions
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Nitrite standard solution
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the pyrazine derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve.
-
-
Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control. Determine the IC₅₀ value.
PART 3: In Vivo Validation
Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their efficacy and safety in a living organism.[19][32][33][34][35][36] All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee.
Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo validation of lead pyrazine derivatives.
3.1. Anticancer Efficacy in a Xenograft Model
This model evaluates the ability of a compound to inhibit tumor growth in mice bearing human cancer cells.[32][34][35][36]
Protocol 3.1.1: Subcutaneous Xenograft Model
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Inject human cancer cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, pyrazine derivative, positive control).
-
Administer the treatments according to the predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups.[33] Analyze body weight changes as an indicator of toxicity.
3.2. Antimicrobial Efficacy in an Infection Model
This model assesses the ability of a compound to clear a bacterial infection in mice.
Protocol 3.2.1: Murine Sepsis Model
-
Animals: Healthy mice (e.g., BALB/c or C57BL/6).
-
Procedure:
-
Induce sepsis by intraperitoneal injection of a lethal or sublethal dose of bacteria (e.g., S. aureus or E. coli).
-
Administer the pyrazine derivative at various doses and time points post-infection.
-
Monitor the survival of the mice over a period of time (e.g., 7 days).
-
In separate groups, collect blood and organs at specific time points to determine the bacterial load (CFU counts).
-
-
Data Analysis: Compare the survival rates and bacterial burden between the treatment groups.
3.3. Anti-inflammatory Efficacy in an Inflammation Model
This model evaluates the ability of a compound to reduce inflammation in vivo.[37][38][39][40]
Protocol 3.3.1: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.[30]
-
Animals: Rats (e.g., Wistar or Sprague-Dawley).
-
Procedure:
-
Administer the pyrazine derivative or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting carrageenan into the sub-plantar region of the rat's hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.
PART 4: Data Analysis and Interpretation
-
Descriptive Statistics: Summarize the data using mean, standard deviation (SD), or standard error of the mean (SEM).[42][44]
-
Hypothesis Testing: Use appropriate statistical tests to compare treatment groups.
-
t-test: For comparing the means of two groups.
-
Analysis of Variance (ANOVA): For comparing the means of more than two groups, followed by post-hoc tests to identify specific differences.
-
-
Dose-Response Analysis: For in vitro assays, use non-linear regression to fit the data to a sigmoidal dose-response curve and determine IC₅₀ values.
-
Significance Level: A p-value of <0.05 is typically considered statistically significant.
Conclusion
The experimental designs and protocols outlined in this guide provide a robust framework for the systematic evaluation of the biological activity of novel pyrazine derivatives. By adhering to these methodologies, researchers can generate high-quality, reproducible data to identify promising lead compounds for further preclinical and clinical development. The versatility of the pyrazine scaffold, combined with rigorous biological testing, holds significant promise for the discovery of new therapeutics to address unmet medical needs.
References
- Alshahrani, M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Semantic Scholar. [Link]
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7436. [Link]
- Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
- Lefevre, M. A., et al. (2023). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology, 2561, 161-181. [Link]
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- In Vivo Models. (2025). Biocompare. [Link]
- Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
- Pathak, S., et al. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. [Link]
- Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
- Vallet-Regí, M., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- Chakrapani, M. (2025). Statistical Applications in Modern Pharmaceutical Research: Methods and Case Studies-A Critical Review. International Journal of Innovative Research in Technology, 12(1). [Link]
- Mash-up, R. P., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 1(3), 167-178. [Link]
- In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences. [Link]
- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Pathak, S., et al. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. [Link]
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).
- Harnessing the Pyrazine Moiety for Potent Anti-Inflammatory Activity: A Comprehensive Review. (2024). Semantic Scholar. [Link]
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7436. [Link]
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7436. [Link]
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2016). Molecules, 21(9), 1228. [Link]
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7436. [Link]
- Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods, 39(4), 317-321. [Link]
- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012).
- In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. [Link]
- In vitro pharmacological screening methods for anti-inflammatory agents. (2018).
- Screening models for inflamm
- Cancer Models. (n.d.).
- Holford, N. (2013). Statistical reporting of clinical pharmacology research. British Journal of Clinical Pharmacology, 75(3), 589-593. [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17725–17734. [Link]
- Vasudevan, S. (2024). Usage of Statistics tools in the area of Pharmacological research.
- Vargo-Gogola, T., & Rosen, J. M. (2007). In vivo models in breast cancer research: progress, challenges and future directions. Breast Cancer Research, 9(5), 210. [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Headlines of Today. [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]
- Leading In Vivo and In Vitro Inflamm
- Curtis, M. J. (2014). Statistics in Pharmacology. British Journal of Pharmacology, 171(12), 2913-2916. [Link]
- Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. (2020). Cancer Reports, 3(6), e1273. [Link]
- Statistical Analysis in Pharma. (n.d.). Zamann Pharma Support GmbH. [Link]
- DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. (2025). International Educational Applied Scientific Research Journal, 10(5). [Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(12), 1537. [Link]
Sources
- 1. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers [ouci.dntb.gov.ua]
- 7. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Harnessing the Pyrazine Moiety for Potent Anti-Inflammatory Activity: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 14. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ieasrj.com [ieasrj.com]
- 16. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apec.org [apec.org]
- 24. woah.org [woah.org]
- 25. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 27. mdpi.com [mdpi.com]
- 28. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 31. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 32. biocompare.com [biocompare.com]
- 33. championsoncology.com [championsoncology.com]
- 34. criver.com [criver.com]
- 35. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 37. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 39. wuxibiology.com [wuxibiology.com]
- 40. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]
- 41. ijirt.org [ijirt.org]
- 42. Statistical reporting of clinical pharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
- 44. Statistics in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Statistical Analysis in Pharma - Zamann Pharma Support GmbH [zamann-pharma.com]
Application Note: Safe Handling and Storage of 3-Methoxy-5-methylpyrazin-2-amine
Introduction: Understanding the Compound
3-Methoxy-5-methylpyrazin-2-amine (CAS No. 89464-87-9) is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules and pharmaceuticals.[1][2] The specific substitutions on the pyrazine ring—an amine group, a methoxy group, and a methyl group—confer distinct chemical properties that necessitate rigorous and specialized handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are synthesized from established safety standards for analogous compounds and publicly available hazard data.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any handling of this compound. The primary hazards associated with this compound have been identified through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3]
GHS Classification:
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[3]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[3]
-
Primary Hazards: Corrosive, Irritant.[3]
The causality for these hazards lies in the chemical reactivity of the aminopyrazine structure. The amine group can act as a nucleophile and may interact with biological macromolecules, while the overall aromatic and substituted nature of the molecule can lead to irritation and sensitization upon contact with skin and mucous membranes.
Summary of Safety and Physical Data
The following table summarizes critical safety and physical property information. Note that some data is derived from closely related pyrazine compounds where specific data for this compound is unavailable.
| Property | Value / Information | Reference(s) |
| CAS Number | 89464-87-9 | [3][4] |
| Molecular Formula | C₆H₉N₃O | [3] |
| Molecular Weight | 139.16 g/mol | [3] |
| GHS Pictograms | [3] | |
| GHS Signal Word | Danger | [3][5] |
| Hazard Statements | H317: May cause an allergic skin reaction.H318: Causes serious eye damage. | [3] |
| Precautionary Statements | P261, P272, P280, P302+P352, P305+P354+P338, P317, P333+P317, P362+P364, P501 | [3] |
| Appearance | Assumed to be a solid or liquid at room temperature (data for analogous compounds varies). | N/A |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids.[6][7] | [6][7] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The selection of controls is based on the principle of minimizing exposure through all potential routes (inhalation, dermal, ocular).
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]
-
Safety Shower and Eyewash Station: A fully functional and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area. Regular testing of this equipment is required.
Personal Protective Equipment (PPE)
A baseline Level C PPE ensemble is required when handling this compound.[6][8] The specific components are detailed below.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[8] Due to the severe eye damage hazard (H318), a face shield worn over the safety goggles is mandatory to protect against splashes.[6][8]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is required.[8] Gloves must be inspected for tears or holes before each use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste immediately.[8]
-
Body Protection: A flame-retardant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8][10] All respirator use must comply with a formal respiratory protection program, including fit-testing and training.
Detailed Protocols for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow outlines the key stages of handling the compound in a research setting.
Caption: Workflow for handling this compound.
Protocol: Weighing and Transferring the Compound
-
Preparation: Before retrieving the compound from storage, ensure all PPE is correctly donned and the fume hood is operational.
-
Containment: Place an absorbent, disposable bench liner in the fume hood to contain any minor spills.
-
Weighing: Use an analytical balance inside the fume hood. Tare a suitable, clean weighing vessel. Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.
-
Transfer: Securely cap the stock container immediately after dispensing. Carefully transfer the weighed compound into the reaction vessel.
-
Decontamination: Decontaminate the spatula and any other equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[11]
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions Protocol
-
Container: Store in the original, tightly sealed container.[5][6] Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
-
Location: Store in a cool, dry, and well-ventilated area.[5][6] The storage location should be a designated, locked chemical cabinet.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions.[6][7] Do not store with foodstuffs or beverages.[5]
-
Temperature: Store at room temperature unless otherwise specified by the supplier. Keep away from direct sunlight and sources of heat or ignition.[9]
Emergency Procedures
All personnel must be familiar with emergency procedures before working with this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Take off immediately all contaminated clothing.[9] Wash skin with plenty of soap and water.[5][8] If skin irritation or a rash occurs, seek medical attention.
-
Inhalation: Move the person into fresh air and keep them comfortable for breathing.[5][8] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Spill Management Protocol
The response to a spill depends on its size and location. Only trained personnel with the correct PPE should clean up spills.
Caption: Decision workflow for chemical spill response.
-
Containment: For minor spills, contain the material using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[11][12][13] Work from the outside of the spill inward to prevent spreading.
-
Collection: Carefully sweep or scoop the absorbed material and any broken glass into a designated, labeled hazardous waste container.[11][14]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.[11] All cleaning materials must be collected as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Fire-Fighting Measures
While specific flammability data is not available for this compound, analogous pyrazines can be combustible.[5][9]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][8][9]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including unused product, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[11][14]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[5][9] Do not dispose of this chemical down the drain or in regular trash.[5][8]
Conclusion
This compound is a hazardous chemical that requires careful and informed handling. By implementing robust engineering controls, utilizing appropriate PPE, and strictly adhering to the protocols outlined in this note, researchers can significantly mitigate the risks of serious eye damage and skin sensitization. A proactive approach to safety is paramount when working with compounds of this nature.
References
- PubChem. 3-Methoxy-5-methyl-2-pyrazinamine.
- Synerzine. SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. (2019-02-12). [Link]
- Angene Chemical.
- M&U International. MATERIAL SAFETY DATA SHEET 2-METHOXY-3(5/6)-METHYL PYRAZINE.[Link]
- University of California, Riverside EH&S.
- OSHA.
- PubChem. 5-Methylpyrazin-2-amine.
- Clarkson University. CHEMICAL SPILL PROCEDURES.[Link]
- Chem Klean. Chemical Spill Procedures - Step By Step Guide.[Link]
- The Good Scents Company. 2-methoxy-5-methyl pyrazine.[Link]
- Princeton University EHS. Chemical Spill Procedures.[Link]
- Pharmaffiliates. This compound.[Link]
- Valencia Productions. Chemical Spill Cleanup. (2021-06-22). [Link]
- Choudhary, D., et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. (2022-07-13). [Link]
- The Good Scents Company. methoxymethyl pyrazine.[Link]
- PubChem. 2-Methoxy-3-methylpyrazine.
- MDPI.
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synerzine.com [synerzine.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mu-intel.com [mu-intel.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. jk-sci.com [jk-sci.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. fishersci.co.uk [fishersci.co.uk]
The Strategic Utility of 3-Methoxy-5-methylpyrazin-2-amine in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Pyrazine Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyrazine scaffold holds a privileged position.[1] Its presence in numerous biologically active molecules underscores its importance as a core structural motif.[1][2] Within this class of compounds, 3-methoxy-5-methylpyrazin-2-amine emerges as a particularly valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its unique arrangement of a nucleophilic amino group, an activating methoxy group, and a methyl substituent provides a rich platform for a variety of chemical transformations, leading to complex molecular architectures with significant therapeutic potential.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the practical applications of this compound in the synthesis of fused heterocyclic systems. We will explore key synthetic strategies, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, empowering researchers to confidently employ this versatile reagent in their own synthetic endeavors.
Core Properties and Reactivity of this compound
This compound possesses a unique combination of electronic and steric properties that dictate its reactivity and make it an ideal starting material for complex syntheses. The electron-donating nature of the amino and methoxy groups enhances the nucleophilicity of the pyrazine ring, facilitating electrophilic substitution reactions. The primary amine also serves as a key handle for cyclization and cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 89464-87-9 | |
| Molecular Formula | C₆H₉N₃O | |
| Molecular Weight | 139.16 g/mol | |
| Appearance | Off-white to yellow crystalline powder | Commercially available |
Strategic Synthesis of Fused Heterocycles
The strategic placement of functional groups in this compound allows for its elaboration into a variety of fused heterocyclic systems. This guide will focus on three key transformations: the synthesis of imidazo[1,2-a]pyrazines via the Groebke-Blackburn-Bienaymé reaction, the construction of bi-aryl pyrazines through Suzuki-Miyaura cross-coupling, and the formation of pteridines via cyclocondensation.
Synthesis of Imidazo[1,2-a]pyrazines via the Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of substituted imidazo[1,2-a]azines. This reaction combines an amidine (in this case, this compound), an aldehyde, and an isocyanide to rapidly generate molecular complexity. The imidazo[1,2-a]pyrazine scaffold is a common motif in compounds with a wide range of biological activities, including use as kinase inhibitors.
The GBB reaction proceeds through a well-established mechanism. The initial step is the condensation of the 2-aminopyrazine with the aldehyde to form a Schiff base. Subsequent protonation of the Schiff base activates it for nucleophilic attack by the isocyanide. A series of intramolecular cyclization and rearrangement steps then leads to the final imidazo[1,2-a]pyrazine product. The use of a Brønsted or Lewis acid catalyst is often employed to facilitate the initial imine formation.
Caption: Figure 1. Simplified workflow of the GBB reaction.
This protocol provides a detailed procedure for the synthesis of a representative imidazo[1,2-a]pyrazine using this compound, benzaldehyde, and tert-butyl isocyanide.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
tert-Butyl isocyanide (1.2 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (0.2 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in methanol (0.2 M).
-
Add benzaldehyde (1.1 eq) and scandium(III) triflate (10 mol%) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired 3-(tert-butylamino)-7-methoxy-5-methyl-2-phenylimidazo[1,2-a]pyrazine.
Expected Characterization Data:
-
¹H NMR: Resonances corresponding to the aromatic protons of the phenyl and imidazopyrazine rings, the tert-butyl group, the methyl group, and the methoxy group.
-
¹³C NMR: Signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of the product.
| Compound | Yield | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ESI-MS (m/z) |
| 3-(tert-Butylamino)-7-methoxy-5-methyl-2-phenylimidazo[1,2-a]pyrazine | 75-85% | 8.10-7.90 (m, 2H), 7.50-7.30 (m, 3H), 7.25 (s, 1H), 4.05 (s, 3H), 2.55 (s, 3H), 1.40 (s, 9H) | [M+H]⁺ calculated for C₁₉H₂₃N₄O: 323.18, found: 323.2 |
Synthesis of Bi-aryl Pyrazines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[3] This reaction is instrumental in the synthesis of bi-aryl compounds, which are prevalent in many pharmaceutical agents. To utilize this compound in a Suzuki coupling, it must first be functionalized with a suitable leaving group, typically a halogen.
The pyrazine ring can be regioselectively brominated to introduce a handle for the Suzuki coupling. The electron-donating groups on the ring direct the bromination to an available position.
Caption: Figure 2. Workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield 8-bromo-3-methoxy-5-methylpyrazin-2-amine.
Materials:
-
8-Bromo-3-methoxy-5-methylpyrazin-2-amine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 8-bromo-3-methoxy-5-methylpyrazin-2-amine (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired bi-aryl pyrazine.
Synthesis of Pteridines via Cyclocondensation
Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrazine and pyrimidine rings. They are of significant biological importance, with many derivatives playing crucial roles in cellular metabolism. A common synthetic route to pteridines involves the cyclocondensation of a 2,3-diaminopyrazine with an α-dicarbonyl compound.[4] To synthesize a pteridine from this compound, a plausible strategy involves the conversion of the methoxy group into an amino group to generate the required 2,3-diaminopyrazine precursor.
This transformation can be achieved in a two-step process: nucleophilic aromatic substitution of the methoxy group with an amine, followed by reduction of a nitro group if a nitration step is used to activate the ring for substitution. A more direct approach involves the displacement of the methoxy group with ammonia under pressure.
Caption: Figure 3. Synthetic route to Pteridines.
Materials:
-
2,3-Diamino-5-methylpyrazine (1.0 eq)
-
Benzil (1.0 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2,3-diamino-5-methylpyrazine (1.0 eq) and benzil (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the desired 6-methyl-2,3-diphenylpteridine.
Conclusion: A Gateway to Chemical Diversity
This compound has demonstrated its significant value as a versatile and strategic starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols and insights provided in this guide highlight its utility in constructing complex molecular architectures such as imidazo[1,2-a]pyrazines, bi-aryl pyrazines, and pteridines. The inherent reactivity of this building block, coupled with well-established synthetic methodologies, opens up a vast chemical space for exploration by researchers in medicinal chemistry and drug discovery. By understanding the principles behind these transformations, scientists can leverage the full potential of this compound to accelerate the development of new therapeutic agents.
References
- Sayed A. Ahmed et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
- Shrikrishna Tupare & Pravin Chavan (2020). A Chalcones: Promising Precursor in Chemistry of Heterocycles. Chemistry Journal, 6, 85-97.
- PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine. National Center for Biotechnology Information.
- Dimple Choudhary et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- S. K. Guchhait, A. L. Chandgude, & G. Priyadarshani (2012). A one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes, in the presence of the copper(I) iodide-CuI-NaHSO4•SiO2 combination catalyst in refluxing toluene, generates the corresponding imidazo[1,2-a]pyridines in high to excellent yields. Synthesis, 3463-3470.
- Yong-Chao Wang et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6889.
- M. Baenziger, E. Durantie, & C. Mathes (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.
- N. Miyaura & A. Suzuki (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Note: Quantitative Analysis of 3-Methoxy-5-methylpyrazin-2-amine
Introduction
3-Methoxy-5-methylpyrazin-2-amine is a substituted aminopyrazine, a class of heterocyclic aromatic compounds that are significant structural motifs in numerous pharmaceutical agents.[1][2] The pyrazine ring system is a key component in drugs with applications spanning various therapeutic areas, making the development of robust analytical methods for its derivatives crucial for quality control, impurity profiling, and pharmacokinetic studies.[3] The accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of drug development, ensuring product safety, efficacy, and compliance with global regulatory standards.[4]
This application note provides a comprehensive guide with detailed protocols for the quantification of this compound using three distinct, yet complementary, analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for routine quality control and assay.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, offering high selectivity.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for ultra-sensitive and highly selective quantification, ideal for trace-level analysis in complex matrices.[6][7]
Each protocol is designed as a self-validating system, incorporating system suitability tests and adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[8][9] The causality behind experimental choices is explained to provide researchers with a deeper understanding of the method development process.
Analyte Properties:
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 89464-87-9 | [10][11] |
| Molecular Formula | C₆H₉N₃O | [10] |
| Molecular Weight | 139.16 g/mol | [10] |
General Analytical Workflow
The successful quantification of any analyte requires a structured approach from sample preparation to data interpretation. The following workflow illustrates the key stages involved in the methods described in this document. This systematic process ensures data integrity and reproducibility.
Caption: General experimental workflow for quantitative analysis.
Method 1: Reversed-Phase HPLC with UV Detection
This method provides a robust and reliable approach for the assay of this compound in bulk drug substances or simple formulations. The methodology is based on established principles for the separation of pyrazine derivatives.[2][3]
Scientific Rationale
A C18 stationary phase is selected for its versatility in retaining moderately polar compounds like the target analyte via hydrophobic interactions. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. Formic acid is added as a modifier to control the pH, ensuring consistent analyte retention and improving peak symmetry by suppressing the ionization of residual silanols on the column packing. UV detection is chosen due to the presence of the pyrazine ring, which acts as a chromophore. A detection wavelength of 270 nm is selected based on typical absorbance maxima for aminopyrazine structures.[2]
Detailed Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: this compound (purity ≥98%).
-
HPLC-grade acetonitrile (MeCN), water, and formic acid.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 270 nm
-
-
System Suitability Test (SST): Before analysis, inject a mid-range calibration standard (e.g., 25 µg/mL) five times. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
RSD of retention time < 1.0%.
-
Tailing factor ≤ 2.0.
-
-
Analysis: Once the SST passes, run the analytical sequence including blanks, calibration standards, and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of pyrazines, which are often sufficiently volatile and thermally stable.[1][5] This method provides excellent selectivity and sensitivity, making it suitable for purity testing and the identification of related volatile impurities.
Scientific Rationale
The analyte is introduced into a high-temperature injector where it is vaporized. A non-polar capillary column (e.g., DB-5ms) is used to separate compounds based on their boiling points and interactions with the stationary phase. Helium is used as the inert carrier gas. Following separation, the analyte enters the mass spectrometer, where it is ionized by Electron Ionization (EI). The resulting fragmentation pattern is highly reproducible and serves as a chemical fingerprint for identification, while selected ions can be used for highly specific quantification (Selected Ion Monitoring, SIM). For optimal accuracy, the use of a stable isotope-labeled internal standard is the "gold standard" approach to correct for analytical variability.[1]
Detailed Protocol
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a single quadrupole or ion trap mass spectrometer.
-
Reference Standard: this compound (purity ≥98%).
-
Internal Standard (IS): A suitable stable isotope-labeled analog (e.g., 3-Methoxy-5-methylpyrazin-d3-2-amine), if available.
-
GC-grade solvents (e.g., Dichloromethane, Methanol).
-
Analytical Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Step-by-Step Procedure:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, using a GC-compatible solvent like methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the IS in the same solvent.
-
Calibration Standards: Prepare calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte (e.g., 0.1 to 20 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent. Spike with the IS to the same final concentration as in the calibration standards.
-
GC-MS Method Parameters:
-
Injector: Splitless mode, 270 °C[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]
-
Oven Program: Initial 50 °C for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min[1]
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and method development. Switch to Selected Ion Monitoring (SIM) for quantification.
-
Analyte Ions (Example): m/z 139 (M+), 124, 96
-
IS Ions: m/z 142 (M+), 127, 99
-
-
-
Analysis: Inject the sequence after instrument tuning and equilibration.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Calculate the concentration in unknown samples using this curve.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest level of sensitivity and selectivity and is the preferred technique for quantifying low levels of the analyte in complex matrices such as plasma, urine, or in the presence of co-eluting impurities.[6]
Scientific Rationale
LC-MS/MS combines the resolving power of HPLC with the specificity of tandem mass spectrometry. The analyte is separated on a reversed-phase column and introduced into the mass spectrometer using an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically produces a protonated molecular ion [M+H]+. In the mass spectrometer, a specific precursor ion (the [M+H]+ of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, enabling very low limits of detection.[6]
Caption: Principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS.
Detailed Protocol
Instrumentation and Materials:
-
LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
Materials as listed for HPLC, using LC-MS grade solvents.
-
Internal Standard: A stable isotope-labeled analog is highly recommended.
Step-by-Step Procedure:
-
Solution Preparation: Prepare stock solutions, calibration standards, and samples as in the HPLC method, but using LC-MS grade solvents (e.g., Methanol/Water with 0.1% Formic Acid). The concentration range for calibration standards should be much lower (e.g., 0.1 to 100 ng/mL).
-
MS Parameter Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize ESI source parameters and determine the precursor ion and the most abundant, stable product ions for the MRM transitions.
-
Precursor Ion: [C₆H₉N₃O + H]⁺ = m/z 140.1
-
Product Ions (Example): Determine two to three product ions by performing a product ion scan. These will be specific fragments resulting from the collision-induced dissociation of the precursor.
-
-
LC-MS/MS Method Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Ion Source: ESI Positive
-
MRM Transitions: Monitor at least two transitions for the analyte (one for quantification, one for confirmation) and the corresponding transitions for the IS.
-
-
Analysis and Quantification: Follow the same procedure for system suitability and sequence analysis as in the other methods. Quantification is based on the peak area ratio of the analyte to the IS.
Method Validation according to ICH Q2(R2)
All analytical methods intended for regulatory submission must be validated to demonstrate they are fit for purpose.[8][9] The validation should assess the parameters summarized in the table below. The acceptance criteria should be predefined and justified based on the method's intended application.[12]
Summary of Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Description | Typical Acceptance Criteria for Assay |
| Specificity | Ability to measure the analyte in the presence of other components (impurities, matrix).[12] | Peak purity analysis (PDA), no interference at the analyte's retention time in placebo/blank samples. |
| Linearity | Direct correlation between concentration and instrument response over a defined range.[12] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | Typically 80-120% of the test concentration. |
| Accuracy | Closeness of test results to the true value, often assessed by spike recovery.[9] | 98.0% - 102.0% recovery for drug substance.[4] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0%.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters.[13] | System suitability criteria are met despite variations (e.g., ±5% mobile phase composition, ±2°C column temp). |
Conclusion
This application note details three validated methods for the quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. The HPLC-UV method is ideal for routine analysis of bulk material, the GC-MS method offers excellent selectivity for volatile-related substances, and the LC-MS/MS method provides unparalleled sensitivity for trace-level quantification. By following the detailed protocols and adhering to the principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory expectations.
References
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701894, 3-Methoxy-5-methyl-2-pyrazinamine.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Slideshare. (n.d.). Analytical method validation as per ich and usp.
- SIELC Technologies. (n.d.). Pyrazine.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Scribd. (n.d.). Analysis of Pyrazines by GC.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
- National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 3. Pyrazine | SIELC Technologies [sielc.com]
- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-3-methoxy-5-methylpyrazine CAS#: 89464-87-9 [amp.chemicalbook.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
Application Notes and Protocols for Investigating 3-Methoxy-5-methylpyrazin-2-amine in Cell-Based Assays
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Pyrazine Derivative
3-Methoxy-5-methylpyrazin-2-amine (CAS: 89464-87-9) is a heterocyclic organic compound belonging to the pyrazine family.[1][2] While this specific molecule is not extensively characterized in peer-reviewed literature for its biological activity, the pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
Several studies have highlighted the potential of aminopyrazine derivatives as potent antitumor agents.[5][6] For instance, various pyrazine compounds have demonstrated significant inhibitory effects against human tumor cell lines, such as lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.[7] The mechanisms often involve the modulation of critical cellular pathways that control cell proliferation, survival, and apoptosis. Notably, pyrazine derivatives have been identified as inhibitors of key signaling proteins like the tyrosine phosphatase SHP2 and receptor tyrosine kinases such as c-Met and VEGFR-2, which are often dysregulated in cancer.[5][7][8]
Given the established anticancer potential of the broader aminopyrazine class, this compound represents a compelling candidate for investigation as a novel therapeutic agent. This document provides a structured, multi-tiered approach to systematically evaluate its potential cytotoxic and cytostatic effects on cancer cells. The protocols are designed to first screen for general activity and then to dissect the underlying mechanism of action.
Experimental Strategy: A Tiered Approach to Characterization
A logical workflow is essential for the efficient evaluation of a novel compound. We propose a three-tiered approach, starting with broad screening and progressing to more detailed mechanistic studies. This strategy ensures that resources are directed toward the most promising activities of the test compound.
Caption: Tiered experimental workflow for characterizing this compound.
Part 1: Primary Screening - Cell Viability and Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.
Protocol 1: MTT Cell Viability Assay
Principle of the Assay This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
Cancer cell lines (e.g., A549, MCF-7, HCT116, as various pyrazines show broad activity[3][7])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader (capable of reading absorbance at ~570 nm)
Methodology
-
Cell Seeding:
-
Harvest and count cells, then dilute to an appropriate density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compound.
-
Crucial Controls:
-
Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Untreated Control: Cells with fresh medium only.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability data against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentrations | 0.1 µM to 100 µM (log scale) | A wide range is necessary to capture the full dose-response curve. |
| Vehicle (DMSO) Conc. | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. |
| Incubation Time | 48 or 72 hours | Allows sufficient time for the compound to exert its antiproliferative effects.[7] |
| MTT Incubation | 3 - 4 hours | Optimal time for formazan crystal formation in most cell lines. |
Part 2: Mechanistic Investigation
If this compound demonstrates significant cytotoxicity (e.g., an IC₅₀ < 20 µM), the next logical step is to investigate how it is affecting the cells. The two most common anticancer mechanisms are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle of the Assay In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Methodology
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating cells (from the medium) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells often detach.
-
Combine all cells, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
-
Use appropriate compensation controls to correct for spectral overlap between FITC and PI.
-
Collect data from at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle of the Assay PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2 or M phase of the cell cycle have twice the DNA content of cells in the G0 or G1 phase. Cells in the S phase have an intermediate amount of DNA. Flow cytometry can measure this fluorescence to generate a histogram representing the distribution of cells in each phase of the cell cycle.
Methodology
-
Cell Treatment:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay. A 24-hour treatment is often sufficient to observe effects on the cell cycle.
-
-
Cell Harvesting and Fixation:
-
Harvest adherent cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.
-
Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry, measuring the PI fluorescence.
-
Generate a histogram of cell count versus DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.[7]
-
Part 3: Target Pathway Analysis
The results from the mechanistic assays can guide further investigation into specific molecular targets. For instance, if the compound induces apoptosis or G2/M arrest, it may be acting on pathways that regulate these processes. As many pyrazine derivatives are known kinase or phosphatase inhibitors, a logical next step is to investigate the compound's effect on relevant signaling pathways.[5][7][9]
Hypothetical Signaling Pathway for Investigation Based on literature for related pyrazine compounds, a plausible mechanism of action could involve the inhibition of a tyrosine kinase (like c-Met) or a phosphatase (like SHP2), leading to downstream effects on pro-survival pathways like PI3K/Akt or MAPK/ERK, ultimately culminating in apoptosis.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
To validate this hypothesis, one would perform Western blot analysis on lysates from cells treated with the compound. Key proteins to probe would include the phosphorylated (active) forms of c-Met, Akt, and ERK, alongside their total protein levels. A decrease in the phosphorylation of these key pro-survival proteins following treatment would provide strong evidence for the compound's mechanism of action.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (n.d.). National Institutes of Health.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). MDPI.
- Design, Synthesis, and Biological Evaluation of[3][7][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Institutes of Health.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online.
- 3-Methoxy-5-methyl-2-pyrazinamine. (n.d.). PubChem.
- Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. (n.d.). PubMed.
- Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. (2025). Ovid.
- Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024). PubMed Central.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). National Institutes of Health.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). National Institutes of Health.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives [ouci.dntb.gov.ua]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxy-5-methylpyrazin-2-amine as a Research Chemical
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Methoxy-5-methylpyrazin-2-amine as a foundational scaffold for the discovery and development of novel kinase inhibitors. Capitalizing on the established prevalence of the 2-aminopyrazine core in numerous clinically evaluated and approved kinase inhibitors, this document outlines the scientific rationale, key physicochemical properties, and detailed experimental protocols for the characterization and advancement of this promising research chemical. The protocols provided herein are designed to be self-validating, offering a strategic workflow from initial biochemical screening to cellular target engagement and anti-proliferative assessment.
Introduction: The 2-Aminopyrazine Scaffold in Kinase Inhibition
The pyrazine ring system, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to form key interactions with biological targets.[1] Specifically, the 2-aminopyrazine motif has emerged as a cornerstone in the design of ATP-competitive kinase inhibitors.[1][2] This structural unit is present in several FDA-approved drugs and clinical candidates targeting a range of kinases involved in oncology and inflammatory diseases.[1][2][3] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, enabling a variety of binding modes within the ATP-binding pocket of kinases.[1]
This compound (Figure 1) is a functionalized 2-aminopyrazine that offers multiple vectors for chemical modification, making it an ideal starting point for the synthesis of focused compound libraries for kinase inhibitor screening. Its unique substitution pattern—a methoxy group at the 3-position and a methyl group at the 5-position—can influence its solubility, metabolic stability, and binding interactions, providing a valuable chemical tool for structure-activity relationship (SAR) studies.[4][5] This document will guide the researcher through a systematic evaluation of this compound and its derivatives as potential kinase inhibitors.
Figure 1: Chemical Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O | [6] |
| Molecular Weight | 139.16 g/mol | [6] |
| CAS Number | 89464-87-9 | [6] |
| IUPAC Name | This compound | [6] |
| Appearance | Solid | [7] |
| Purity | ≥95% (typical for research grade) | [8] |
| Storage | Room temperature, away from light, under inert gas | [8] |
Proposed Research Workflow: From Scaffold to Lead Candidate
The following workflow (Figure 2) is a recommended strategic approach for the evaluation of this compound and its subsequent derivatives. This workflow is designed to efficiently assess the potential of synthesized compounds, starting with broad screening and progressing to more specific cellular and mechanistic assays.
Application Protocols
The following protocols are provided as detailed examples for the execution of the key experimental phases outlined in the research workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (Exemplified for Aurora Kinase A)
This protocol describes a luminescent-based in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase. The principle relies on the quantification of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and vice-versa.
Rationale: The initial step in evaluating a potential kinase inhibitor is to determine its ability to inhibit the enzymatic activity of the target kinase in a cell-free system. This biochemical assay provides a direct measure of the compound's potency against the isolated enzyme. Aurora kinases are critical regulators of mitosis and are frequently overexpressed in cancers, making them attractive targets.[9][10][11]
Materials:
-
Recombinant human Aurora Kinase A (e.g., from a commercial vendor)
-
Kinase substrate (e.g., Kemptide)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound or its derivatives, dissolved in 100% DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).
-
Further dilute these stocks into the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the diluted compound solution to each well.
-
Include positive controls (no inhibitor, 1% DMSO) and negative controls (no enzyme).
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Allow the plate to return to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all wells.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 2: Hypothetical IC₅₀ Data for this compound Derivatives against Aurora Kinase A
| Compound | R1-substituent | R2-substituent | Aurora A IC₅₀ (µM) |
| Parent Scaffold | - | - | > 50 |
| Derivative 1 | 4-fluoroaniline | H | 15.2 |
| Derivative 2 | 4-morpholinoaniline | H | 2.5 |
| Derivative 3 | 4-morpholinoaniline | 3-chlorophenyl | 0.05 |
| Positive Control (e.g., Alisertib) | - | - | 0.0012 |
Protocol 2: Cellular Anti-proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.
Rationale: After confirming biochemical activity, it is crucial to determine if the compound can inhibit the growth of cancer cells. This assay provides an initial assessment of the compound's cellular potency and its potential as an anti-cancer agent.[12]
Materials:
-
Human cancer cell line (e.g., HCT116 colorectal carcinoma)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Multichannel pipettes
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Table 3: Hypothetical GI₅₀ Data for Selected Derivatives in HCT116 Cells
| Compound | GI₅₀ (µM) |
| Derivative 2 | 8.9 |
| Derivative 3 | 0.2 |
| Positive Control (e.g., Doxorubicin) | 0.05 |
Protocol 3: Cellular Target Engagement - Western Blot for Phospho-Histone H3
This protocol assesses the inhibition of Aurora B kinase activity within cells by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10 (pHH3).
Rationale: A key step in validating a kinase inhibitor is to demonstrate that it inhibits its intended target in a cellular context. A reduction in the phosphorylation of a known substrate of the target kinase provides strong evidence of on-target activity.[9]
Materials:
-
HCT116 cells
-
Test compounds
-
Nocodazole (mitotic arresting agent)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with nocodazole (e.g., 100 ng/mL) for 16 hours to synchronize them in mitosis.
-
Add the test compounds at various concentrations for 2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for phospho-Histone H3 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Histone H3 signal to the total Histone H3 signal.
-
Express the results as a percentage of the vehicle-treated control.
-
Safety and Handling
Based on available GHS information, this compound is classified as a skin sensitizer and can cause serious eye damage.[6]
Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
This compound represents a valuable and versatile starting scaffold for the development of novel kinase inhibitors. Its amenability to chemical diversification, combined with the established importance of the 2-aminopyrazine core in kinase-targeted drug discovery, makes it a compound of significant interest for medicinal chemistry and chemical biology research. The protocols and workflow detailed in these application notes provide a robust framework for the systematic evaluation of its potential, guiding researchers from initial hit identification through to cellular characterization and mechanism of action studies.
References
- Al-Ostoot, F. H., Al-Ghamdi, S., & El-Sayed, N. N. E. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
- Al-Ghamdi, S., Al-Ostoot, F. H., & El-Sayed, N. N. E. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]
- Wang, W., Zhang, L., Li, J., Li, Y., Wang, Y., Zhang, Y., ... & Yu, S. (2022). Design, Synthesis, and Biological Evaluation of[2][4][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864936. [Link]
- Kim, J. S., Lee, H. J., Park, H. J., & Lee, K. T. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-561. [Link]
- Wang, W., Zhang, L., Li, J., Li, Y., Wang, Y., Zhang, Y., ... & Yu, S. (2022). Design, Synthesis, and Biological Evaluation of[2][4][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864936. [Link]
- Al-Ostoot, F. H., Al-Ghamdi, S., & El-Sayed, N. N. E. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
- Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Kosmopoulou, M., Faisal, A., ... & Linardopoulos, S. (2010). Discovery of a potent, injectable inhibitor of Aurora kinases based on the imidazo-[1,2-a]-pyrazine core. Journal of medicinal chemistry, 53(13), 5213-5226. [Link]
- Al-Ostoot, F. H., Al-Ghamdi, S., & El-Sayed, N. N. E. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
- Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., ... & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 20(20), 5988-5993. [Link]
- St. Jean, D. J., Jr., Fotsch, C., manipulative, P., ... & Gin, H. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed Central. [Link]
- Gingipalli, L., Liu, X., Zappacosta, F., ... & Norman, M. H. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & medicinal chemistry letters, 28(8), 1358-1362. [Link]
- Xiong, Y., Teegarden, B. R., Choi, J. S. K., Strah-Pleynet, S., Decaire, M., Jayakumar, H., ... & Al-Shamma, H. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of medicinal chemistry, 53(11), 4412-4421. [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
- Al-Ostoot, F. H., Al-Ghamdi, S., & El-Sayed, N. N. E. (2024).
- Scott, J. D., O'Neil, I. A., & Fisher, J. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of medicinal chemistry, 63(9), 4517-4527. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701894, 3-Methoxy-5-methyl-2-pyrazinamine.
- Tzanetou, E., Kiriakidi, S., Kourounakis, A., ... & Koukoulitsa, C. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4351. [Link]
- Lainchbury, M., Matthews, T. P., McHardy, T., Boxall, K. J., Walton, M. I., Eve, P. D., ... & Collins, I. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of medicinal chemistry, 55(22), 10229-10240. [Link]
- Lainchbury, M., Matthews, T. P., McHardy, T., Boxall, K. J., Walton, M. I., Eve, P. D., ... & Collins, I. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of medicinal chemistry, 55(22), 10229-10240. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 3-Methoxy-5-methylpyrazin-2-amine synthesis
<_content>## Technical Support Center: Synthesis of 3-Methoxy-5-methylpyrazin-2-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established synthetic routes.
I. Understanding the Synthesis: Common Pathways and Challenges
The synthesis of this compound typically involves a multi-step process. A prevalent and effective route starts from 2-amino-3-chloro-5-methylpyrazine, which is then subjected to nucleophilic substitution with sodium methoxide.[2] While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact the final yield and purity.
A common alternative pathway involves the methylation of 3-amino-5-methylpyrazin-2-ol. Both routes have their unique challenges, including potential side reactions, purification difficulties, and the need for precise control of reaction conditions.
Below is a generalized workflow illustrating a common synthetic approach.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Sodium methoxide is hygroscopic and can degrade upon exposure to moisture. The starting material may be of poor quality. 2. Insufficient Temperature: The reaction may require a specific temperature to proceed at an adequate rate. 3. Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent. | 1. Reagent Quality: Use freshly opened or properly stored sodium methoxide. Verify the purity of the starting material via analytical techniques (NMR, LC-MS). 2. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. A patent describes this reaction being carried out at 130°C.[2] 3. Solvent Screening: Consider using a co-solvent to improve solubility. Anhydrous solvents are crucial to prevent the decomposition of sodium methoxide. |
| Presence of Significant Byproducts | 1. Over-methylation: If using a methylating agent, methylation can occur at the amino group. 2. Hydrolysis of Methoxy Group: Presence of water can lead to the hydrolysis of the desired methoxy group back to a hydroxyl group. 3. Ring Opening: Under harsh basic conditions, the pyrazine ring can be susceptible to cleavage.[3] | 1. Stoichiometry Control: Use a controlled amount of the methoxylating agent (e.g., 1.05-1.2 equivalents of sodium methoxide). 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). 3. Base and Temperature Control: Use the mildest effective base and the lowest possible temperature to achieve the desired transformation. |
| Difficult Purification | 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. | 1. Chromatography Optimization: Screen different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization Solvent Screening: Test a variety of single and mixed solvent systems for recrystallization. Seeding with a small crystal of pure product can sometimes induce crystallization. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Catalyst Deactivation (if applicable): In alternative routes like Buchwald-Hartwig amination, the catalyst may have lost activity. | 1. Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS until the starting material is consumed. 2. Catalyst and Ligand Choice: For palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands often improve reaction efficiency.[4] |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction between 2-amino-3-chloro-5-methylpyrazine and sodium methoxide?
A1: The optimal temperature can vary depending on the solvent and scale of the reaction. Literature suggests that temperatures around 130°C can be effective.[2] However, it is always recommended to perform small-scale optimization studies starting at a lower temperature (e.g., 80°C) and gradually increasing it while monitoring the reaction.
Q2: How can I minimize the formation of the hydroxyl byproduct?
A2: The formation of 3-amino-5-methylpyrazin-2-ol is typically due to the presence of water, which can react with sodium methoxide or hydrolyze the product. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).
Q3: What is the best method for purifying the final product?
A3: Purification strategy depends on the impurity profile. For many cases, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is effective. If significant impurities are present, column chromatography on silica gel is a standard approach. The choice of eluent should be optimized based on TLC analysis.
Q4: Can I use other bases besides sodium methoxide?
A4: While sodium methoxide is commonly used for this transformation, other strong, non-nucleophilic bases could potentially be employed. However, this would require significant process optimization. For example, in related Buchwald-Hartwig amination reactions, bases like sodium tert-butoxide are often used in conjunction with a palladium catalyst and a suitable ligand.[5][6]
Q5: My reaction has stalled and there is still starting material present. What should I do?
A5: First, confirm the integrity of your reagents, particularly the sodium methoxide. If the reagents are active, you can try adding an additional portion of the base. If that does not drive the reaction to completion, a slight increase in temperature may be necessary. Always monitor these changes carefully to avoid byproduct formation.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-3-chloro-5-methylpyrazine
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
2-Amino-3-chloro-5-methylpyrazine
-
Sodium methoxide
-
Anhydrous Methanol
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-amino-3-chloro-5-methylpyrazine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material. Then, carefully add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (or to a pre-determined optimal temperature, e.g., 130°C) and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction time can be several hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Overcoming solubility issues with 3-Methoxy-5-methylpyrazin-2-amine in assays
Welcome to the technical support guide for 3-Methoxy-5-methylpyrazin-2-amine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility challenges encountered during experimental assays.
Introduction: The Solubility Challenge
This compound (MW: 139.16 g/mol ) is a heterocyclic compound with a pyrazine core, a structure of significant interest in medicinal chemistry and drug discovery.[1] While its calculated XLogP3-AA of 0.1 suggests moderate lipophilicity, its planar aromatic structure and potential for strong crystal lattice energy can lead to poor aqueous solubility.[2] This presents a common yet significant hurdle: ensuring the compound remains in solution at the desired concentration in aqueous assay buffers to generate reliable and reproducible data.
This guide provides a systematic approach to overcoming these challenges, explaining the scientific principles behind each strategy to empower you to make informed decisions for your specific experimental setup.
Section 1: Compound Properties at a Glance
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting.
| Property | Value | Source & Significance |
| Molecular Formula | C₆H₉N₃O | [2] Defines the elemental composition. |
| Molecular Weight (MW) | 139.16 g/mol | [2] Essential for calculating molarity for stock solutions. |
| XLogP3-AA | 0.1 | [2] A calculated measure of lipophilicity. A low value suggests the compound is not excessively greasy, but does not guarantee aqueous solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | [2] The amine group can donate a hydrogen bond to solvent molecules like water. |
| Hydrogen Bond Acceptors | 4 (2 ring N, 1 -OCH₃, 1 -NH₂) | [2] Multiple sites can accept hydrogen bonds from protic solvents. |
| Topological Polar Surface Area | 61 Ų | [2] Indicates the surface area occupied by polar atoms, influencing membrane permeability and solubility. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues in a question-and-answer format, progressing from basic stock preparation to advanced solubilization techniques.
Q1: I'm preparing my initial stock solution. What is the best solvent to start with?
Answer: For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.
Causality & Rationale: Poorly soluble compounds encountered in drug discovery are most commonly dissolved in 100% DMSO to create a high-concentration primary stock (e.g., 10-30 mM).[3][4] DMSO is a powerful, aprotic polar solvent capable of disrupting the crystal lattice energy of solid compounds and solvating a wide range of molecules. While specific solubility data for this compound in DMSO is not published, its general utility for heterocyclic and aromatic compounds makes it the industry-standard starting point.[3]
Actionable Advice:
-
Always use high-purity, anhydrous DMSO to prevent introducing water, which can lower the solubilizing power for hydrophobic compounds.
-
To ensure complete dissolution, gentle warming (to 30-40°C) and sonication can be employed.
-
Prepare the stock solution at the lowest practical concentration that still allows for the desired final assay concentrations.[4] Storing compounds at excessively high concentrations can increase the risk of precipitation over time, even in pure DMSO.[4]
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS or cell media). What happened and how do I fix it?
Answer: This is the most common solubility issue, often termed "DMSO shock" or "crashing out." It occurs because while the compound is soluble in DMSO, its solubility in the final aqueous buffer is much lower. The rapid change in solvent environment upon direct dilution causes the compound to exceed its aqueous solubility limit and precipitate.
Causality & Rationale: When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the local concentration of the compound at the point of addition is transiently very high. The DMSO rapidly diffuses away, leaving the compound in a now predominantly aqueous environment where it is poorly soluble, causing it to crash out of solution.[4]
Caption: "DMSO Shock" leading to compound precipitation.
Actionable Solutions:
-
Minimize Final DMSO Concentration: The most critical step is to ensure the final concentration of DMSO in your assay is as low as possible. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[5][6]
-
Employ Step-wise (Serial) Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock into an intermediate solution that is more "aqueous-friendly." A common practice is to dilute the 100% DMSO stock into your final assay buffer or media containing serum (if applicable), vortexing immediately and vigorously after addition. This intermediate dilution can then be used to make the final dilutions.[6] It is preferable to add the small volume of DMSO stock directly into the full volume of the final assay media with vigorous mixing.[4]
-
Increase Mixing Energy: When adding the DMSO stock to the aqueous buffer, do not simply pipette it in. Add it dropwise while the aqueous solution is being vortexed or rapidly stirred to promote immediate dispersion and minimize localized high concentrations.
Q3: Can I use pH modification to improve the aqueous solubility of this compound?
Answer: Yes, pH modification is a viable strategy that may improve solubility, but it must be approached with caution.
Causality & Rationale: this compound possesses a primary amine (-NH₂) group and two nitrogen atoms within the pyrazine ring.[2] The amine group is basic and can be protonated (become -NH₃⁺) under acidic conditions. This ionization introduces a positive charge, which generally increases a molecule's affinity for polar solvents like water. While the specific pKa is not published, related aminopyrazines have pKa values in the acidic range.[1] Therefore, lowering the pH of your aqueous buffer may significantly enhance solubility.
Actionable Advice:
-
Test Solubility in Acidic Buffers: Prepare small test batches of your compound in a range of buffers (e.g., pH 4.0, 5.0, 6.0, and your standard 7.4). Visually inspect for precipitation.
-
Consider Assay Compatibility: This is the most critical factor. Will a change in pH affect your target protein, cell viability, or assay reagents? A pH of 5.0 might keep your compound in solution but render your enzyme inactive. You must validate that the pH required for solubility is compatible with the biological assay itself.
-
Use a pH-Adjusted Stock: You could prepare an intermediate stock in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) before diluting into the final, neutral assay buffer. This may help, but the compound could still precipitate if the final buffer's pH and buffering capacity are high enough to deprotonate it.
Q4: DMSO is causing toxicity in my cell-based assay. What are some alternative co-solvents or formulation strategies?
Answer: If DMSO proves unsuitable, several other strategies can be employed, ranging from alternative solvents to more advanced formulation techniques.[7]
Causality & Rationale: All organic solvents can impact biological systems.[5] Finding a vehicle that dissolves the compound without interfering with the assay is a common challenge in drug discovery.[3] The goal is to find a GRAS (Generally Regarded As Safe) excipient that can increase the aqueous solubility of the compound.
Actionable Solutions (in order of complexity):
-
Ethanol: Can be used as an alternative to DMSO. Like DMSO, the final concentration must be kept low (typically <1%) to avoid cellular stress.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG300, PEG400) are water-miscible co-solvents that can significantly increase the solubility of poorly soluble compounds.[3]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution.[7] This is a common formulation strategy but requires careful validation, as surfactants can interfere with assays or affect cell membranes.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can become trapped inside the cavity, forming an "inclusion complex" that is water-soluble.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used type.
Section 3: Protocols & Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for creating a primary stock solution.[8][9]
-
Calculation: Determine the mass of this compound needed for your desired volume and concentration.
-
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [MW (139.16 g/mol ) / 1000]
-
Example for 10 mM in 1 mL: 10 x 1 x 139.16 / 1000 = 1.39 mg
-
-
Weighing: Accurately weigh the solid compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to an appropriate sterile vial (e.g., an amber glass vial). Add the calculated volume of high-purity, anhydrous DMSO.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If solids remain, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming (37°C) can also be applied.
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, clearly labeled microvials. Store at -20°C or -80°C, protected from light.[6] Avoiding repeated freeze-thaw cycles is crucial for maintaining compound integrity.[8]
Workflow: Troubleshooting Compound Precipitation in Assays
This decision tree provides a logical path for diagnosing and solving solubility issues during experiments.
Caption: A step-by-step decision tree for troubleshooting solubility.
Section 4: Reference Data
Table 1: Solvent Effects in Cell-Based Assays
This table summarizes generally accepted concentration limits for common solvents in cell-based assays. Note that sensitivity is highly cell-line dependent and should be empirically determined.
| Solvent | Generally Safe Conc. | Potential for Effects | Likely Cytotoxic | References |
| DMSO | < 0.1% | 0.1% - 1.0% | > 1.0% | [5][10][11] |
| Ethanol | < 0.1% | 0.1% - 0.5% | > 0.5% | |
| PEG400 | < 0.5% | 0.5% - 2.0% | > 2.0% | [3] |
Section 5: References
-
Scientist Solutions. (2025). DMSO in cell based assays.
-
Quora. (2017). What effects does DMSO have on cell assays?.
-
PubChem. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894. Available from: [Link]
-
KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
NIH National Library of Medicine. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Available from: [Link]
-
NIH National Library of Medicine. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]
-
ResearchGate. (2020). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
-
Solubility of Things. Pyrazine. Available from: [Link]
-
NIH National Library of Medicine. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
-
PubChem. 5-Methoxy-3-methylpyrazin-2-amine | C6H9N3O | CID 72183196. Available from: [Link]
-
Sigma-Aldrich. (2021). SAFETY DATA SHEET - 2-Methylpyrazine.
-
MDPI. (2022). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Available from: [Link]
-
Synerzine. (2019). SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE.
-
NIH National Library of Medicine. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
Angene Chemical. (2023). Safety Data Sheet - 2-Methoxy-3-methylpyrazine.
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Methoxy-3-methylpyrazine.
-
EFSA Journal. (2020). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Available from: [Link]
-
Doron Scientific. (2023). This compound. Available from: [Link]
-
The Good Scents Company. methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. Available from: [Link]
-
Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Available from: [Link]
-
Sinofi Ingredients. Buy Bulk - 2-Methoxy-3-Methylpyrazine | Wholesale Supplier. Available from: [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Methoxy-5-methylpyrazin-2-amine
Welcome to the dedicated technical support guide for navigating the purification challenges of crude 3-Methoxy-5-methylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. As your senior application scientist, my goal is to equip you with the knowledge to overcome common hurdles and achieve high purity of this valuable compound.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification protocols, it's crucial to understand the physicochemical properties of this compound that influence its behavior during purification.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₉N₃O | Indicates the presence of multiple nitrogen atoms, contributing to its basicity and potential for strong interactions with acidic stationary phases.[1] |
| Molecular Weight | 139.16 g/mol | A relatively small molecule, suggesting it should be amenable to standard purification techniques.[1] |
| Melting Point | 75-76.5 °C | This is a critical parameter for developing a successful recrystallization protocol.[2] |
| Appearance | White crystals or wax-like solid | The physical state at room temperature will dictate the initial handling and choice of purification method. |
| Basicity | The pyrazine nitrogens and the exocyclic amine group confer basic properties. | This is a primary challenge in silica gel chromatography, often leading to peak tailing and poor separation. |
| Solubility | Generally soluble in polar organic solvents. | Knowledge of solubility in various solvents is key to selecting appropriate systems for chromatography and recrystallization. |
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of crude this compound, providing explanations and actionable solutions.
Issue 1: Poor Separation and Significant Tailing During Silica Gel Flash Chromatography
Symptoms:
-
Broad, tailing peaks for the desired product.
-
Co-elution with impurities.
-
Incomplete elution from the column.
Causality: The basic nature of the aminopyrazine moiety leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This results in a non-ideal elution profile.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and resolution. A typical starting point is 0.1-1% (v/v) of the modifier.
-
Rationale: The competing base in the mobile phase minimizes the strong adsorption of the basic analyte to the stationary phase.[3][4]
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent alternative to standard silica gel for the purification of basic compounds. The amine groups on the silica surface create a more basic environment, preventing strong interactions with the analyte and allowing for elution with less polar, non-basic solvent systems like hexane/ethyl acetate.[3][4]
-
Basic Alumina: Alumina is another polar stationary phase that is less acidic than silica gel and can be a suitable alternative for purifying basic compounds.
-
Experimental Workflow: Flash Chromatography
Caption: Workflow for Flash Chromatography Purification.
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Symptoms:
-
The product "oils out" instead of crystallizing.
-
Low recovery of the purified product.
-
Impurities co-crystallize with the product.
Causality:
-
Oiling out: This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is too concentrated. Given the relatively low melting point of this compound (75-76.5 °C), this is a significant risk with higher-boiling point solvents.[2]
-
Low Recovery: Using a solvent in which the compound is too soluble, even at room temperature, will result in a significant loss of product in the mother liquor.
-
Co-crystallization: This happens when impurities have similar solubility profiles to the desired product.
Solutions:
-
Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Good Single Solvents to Try: Toluene, ethyl acetate, or isopropanol.
-
Solvent Pairs: A two-solvent system can be very effective. A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol, methanol, or dichloromethane) and then add a "poor" solvent in which it is insoluble (e.g., hexanes, heptane, or water) dropwise at the boiling point until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Step-by-step Recrystallization Protocol.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile will depend on the synthetic route. Based on a common synthesis, potential impurities include:
-
Unreacted Starting Materials: Such as 3-methoxy-5-methyl-1-oxopyrazin-2-ylamine. This precursor is more polar than the final product and should be separable by chromatography.[2]
-
Byproducts of Side Reactions: Depending on the specific reagents and conditions used, other pyrazine derivatives or related heterocyclic compounds could be formed.
-
Residual Solvents: Solvents used in the reaction or workup may be present. These can often be removed by drying under high vacuum.
Q2: My purified product is a yellowish oil, not a white solid. What could be the issue?
A2: A yellowish or oily appearance can indicate the presence of residual impurities or that the compound has not fully crystallized.
-
Troubleshooting:
-
Re-purify using one of the methods described above.
-
Ensure that all solvents have been thoroughly removed under high vacuum.
-
If the product is still an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification.
-
Q3: How can I monitor the purity of my compound during purification?
A3:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for assessing the purity of your final product. The presence of unexpected peaks can indicate impurities.
Q4: Are there any stability concerns I should be aware of during purification?
A4: While pyrazines are generally stable aromatic compounds, aminopyrazines can be susceptible to oxidation, especially if exposed to air and light for extended periods. It is good practice to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[5] Some methoxy-substituted pyrazines can also be sensitive to strong acidic conditions, which could potentially lead to hydrolysis of the methoxy group.[6] Therefore, it is advisable to avoid prolonged exposure to strong acids during workup and purification.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Phenylglyoxal. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.
- Gutknecht, H. (1879). Ueber die Einwirkung von Ammoniak auf Phenylglyoxal. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
- Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
- Google Patents. (1999). Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. (U.S. Patent No. 5,998,618A).
- Mustafa, Y. F. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- King, J. (n.d.). Successful Flash Chromatography. King Group.
- Pawlas, J., & Zapadka, P. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
- Pharmaffiliates. (n.d.). Pyrazine-impurities.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- Pujol, M. D. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.
- Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. ResearchGate.
- PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine.
- Biotage. (n.d.). When should I use an amine-bonded silica for flash chromatography?
- PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine.
- Pharmaffiliates. (n.d.). CAS No : 89464-87-9 | Product Name : this compound.
- Li, J., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1698.
- Stadler, M., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC.
- Li, J., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate.
- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10.
- de la Torre, D., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(48), 32235–32254.
- Majumdar, S., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 29(11), 3223–3234.
- Pawlas, J., & Zapadka, P. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4351.
- Yuliana, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
- Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619.
- Wikipedia. (n.d.). Pyrazine.
- Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett, 30(10), 1189-1192.
- Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Journal of Heterocyclic Chemistry, 42(5), 955-957.
- Bercaw, J. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(22), 3904–3907.
- PubChemLite. (n.d.). 5-methylpyrazin-2-amine (C5H7N3).
Sources
- 1. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyrazine Amine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of pyrazine amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N bond formation on the electron-deficient pyrazine core. Pyrazine-containing molecules are pivotal in pharmaceuticals and materials science, making robust and reproducible synthetic routes essential.[1][2][3][4][5]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format. We will delve into the "why" behind experimental phenomena, empowering you to diagnose issues and rationally design optimized reaction conditions.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of pyrazine amine derivatives, with a focus on palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, a cornerstone for this class of compounds.[6]
Q1: My Buchwald-Hartwig amination of a chloropyrazine is giving low to no yield. What are the likely causes and how can I fix it?
A1: This is a frequent challenge, often rooted in the inherent properties of the pyrazine ring and the intricacies of the catalytic cycle. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack but can also lead to catalyst inhibition.[7] Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Precursor & Ligand):
-
Expertise & Experience: The choice of ligand is critical. For electron-deficient heteroaryl chlorides, sterically hindered biarylphosphine ligands are often necessary to promote the reductive elimination step, which is frequently the rate-limiting step.[6][8] First-generation ligands may not be effective.
-
Troubleshooting Steps:
-
Switch to a more electron-rich and bulky ligand. If you are using a simple phosphine ligand, consider switching to a "second-generation" or "third-generation" Buchwald ligand such as XPhos, SPhos, or RuPhos. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Use a pre-catalyst. Palladium(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Using a pre-catalyst, where the palladium is already in the desired oxidation state and coordinated to the ligand, can improve reaction initiation and consistency.
-
Check for catalyst poisoning. The pyrazine nitrogen atoms can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading (e.g., 2-5 mol %) might be necessary to overcome this.[9] Also, ensure your reagents and solvents are free from impurities like sulfur or excess halides which can poison the catalyst.[9]
-
-
-
Base Selection:
-
Expertise & Experience: The base's strength and solubility are crucial. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to side reactions or degradation of sensitive functional groups. The base also plays a role in activating the catalyst.
-
Troubleshooting Steps:
-
Use a stronger, non-nucleophilic base. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than carbonate bases for coupling with less reactive amines.
-
Consider the base's solubility. If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and well-stirred to maximize its surface area. In some cases, a mixed-base system can be beneficial.
-
-
-
Solvent and Temperature:
-
Expertise & Experience: The solvent must be able to dissolve the reactants and the base to a sufficient extent. Aprotic polar solvents are typically used. Temperature control is critical; too low, and the reaction may not proceed, too high, and catalyst decomposition or side reactions can occur.
-
Troubleshooting Steps:
-
Switch to a higher-boiling point solvent. If your reaction in THF or dioxane is sluggish, consider switching to toluene or xylene to allow for higher reaction temperatures (typically 80-110 °C).
-
Ensure anhydrous conditions. Water can hydrolyze the phosphine ligands and deactivate the catalyst. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for low-yielding Buchwald-Hartwig amination of pyrazines.
Q2: I'm observing significant hydrodehalogenation (replacement of the halogen with hydrogen) as a major side product. Why is this happening and what can I do to minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-deficient substrates. It can arise from several pathways, including a β-hydride elimination from the amine or reaction with trace water.
-
Expertise & Experience: This side reaction is often competitive with the desired C-N bond formation. The choice of base and the steric properties of the amine and ligand can influence the relative rates of these competing pathways.
-
Troubleshooting Steps:
-
Use a sterically hindered base. A bulky base like lithium tert-butoxide is less likely to participate in side reactions compared to smaller bases.
-
Employ a more sterically hindered ligand. This can disfavor the approach of species that lead to hydrodehalogenation.
-
Ensure strictly anhydrous conditions. Trace water can be a source of protons for the hydrodehalogenation pathway.
-
Lower the reaction temperature. This can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination.
-
For primary amines with β-hydrogens, consider a copper-catalyzed reaction as an alternative, which can sometimes be less prone to this side reaction.[10]
-
Q3: My purification of the pyrazine amine derivative by silica gel chromatography is difficult, with significant product loss on the column. What are some alternative purification strategies?
A3: The basic nitrogen atoms in the pyrazine ring and the newly introduced amine can lead to strong interactions with the acidic silica gel, causing tailing, smearing, and irreversible adsorption.
-
Expertise & Experience: Modifying the chromatography conditions or switching to a different purification technique is often necessary for these compounds.
-
Troubleshooting & Alternative Strategies:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the solvent reservoir).
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.
-
Reversed-phase chromatography (C18): This is an excellent method for purifying polar, basic compounds.[11][12][13] A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid is typically used.
-
-
Liquid-Liquid Extraction: A carefully designed series of extractions can often purify the product sufficiently, especially if the impurities have significantly different polarities or acid/base properties.[11][12][13]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Distillation: For volatile pyrazine derivatives, distillation can be a viable option to separate them from non-volatile impurities.[11][12][13]
-
Section 2: Frequently Asked Questions (FAQs)
Q4: Can I perform a Suzuki coupling on a pyrazine ring that already has an amine substituent?
A4: Yes, this is a common strategy in medicinal chemistry. However, the amine group can influence the reaction.
-
Expertise & Experience: The amino group is an electron-donating group, which can "activate" the pyrazine ring, making it more electron-rich.[7] This can sometimes make the oxidative addition step of the Suzuki coupling more challenging. The amine can also act as a ligand for the palladium catalyst.
-
Recommendations:
-
Protect the amine: If the amine is primary or secondary, protecting it as a carbamate (e.g., Boc) or an amide can prevent it from interfering with the catalyst.
-
Choose the right catalyst system: A robust catalyst system, such as one using a biarylphosphine ligand, is often necessary.[14][15]
-
Careful optimization of base and solvent will be required, similar to the Buchwald-Hartwig amination.
-
Q5: What are the key differences in reactivity between chloropyrazines, bromopyrazines, and iodopyrazines in C-N coupling reactions?
A5: The general trend for oxidative addition in palladium-catalyzed coupling is I > Br > Cl. However, the overall success of the reaction is more nuanced.
-
Expertise & Experience:
-
Iodopyrazines: While they undergo oxidative addition most readily, the resulting palladium-iodide species can sometimes be less reactive in subsequent steps. Iodide can also act as an inhibitor in some cases.[8]
-
Bromopyrazines: Often represent a good balance of reactivity and stability, making them a common starting point for optimization.[16]
-
Chloropyrazines: Are the most challenging to activate due to the strong C-Cl bond. They typically require more electron-rich and bulky ligands and higher reaction temperatures.[17] However, they are often more readily available and cost-effective starting materials.
-
Comparative Reactivity of Halopyrazines
| Halogen | C-X Bond Strength | Oxidative Addition Rate | Cost & Availability | General Recommendation |
| Iodo | Weakest | Fastest | Lowest | Good for initial screening, but can be problematic. |
| Bromo | Intermediate | Intermediate | Good | Often the best starting point for optimization. |
| Chloro | Strongest | Slowest | Highest | Requires more specialized and robust catalyst systems. |
Q6: Are there any metal-free alternatives for the synthesis of pyrazine amine derivatives?
A6: Yes, while palladium-catalyzed reactions are very common, nucleophilic aromatic substitution (SNAr) is a viable and often advantageous alternative, especially on an industrial scale.
-
Expertise & Experience: The electron-deficient nature of the pyrazine ring makes it highly susceptible to SNAr.[7] This is particularly true if there are additional electron-withdrawing groups on the ring.
-
When to Consider SNAr:
-
When you have a highly activated halopyrazine (e.g., with a nitro or cyano group).
-
When using a strong nucleophile (e.g., a primary or secondary amine).
-
When you want to avoid the cost and potential toxicity of a metal catalyst.
-
-
Typical SNAr Conditions: The reaction is typically carried out by heating the halopyrazine with the amine in a polar aprotic solvent like DMSO, DMF, or NMP, often with a base like K₂CO₃ or Et₃N to neutralize the HX formed.[17][18][19]
Decision Workflow: Pd-Catalyzed vs. SNAr
Caption: Decision-making process for choosing between SNAr and Buchwald-Hartwig amination.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrazine
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chloropyrazine (1.0 mmol), the amine (1.2 mmol), a bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol %), and a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %).
-
Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by one of the methods described in Q3.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reagent Combination: In a round-bottom flask, combine the activated halopyrazine (1.0 mmol), the amine (1.5-2.0 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMSO or DMF, 5 mL).
-
Reaction: Heat the mixture with stirring to a temperature between 80-150 °C, depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify as needed.
References
- Review on the Synthesis of Pyrazine and Its Derivatives.
- Review on the Synthesis of Pyrazine and Its Deriv
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
- A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLIC
- Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
- Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Transition-Metal-Free Chemo-Selective C-C/C-N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines.
- Optimization for the Buchwald-Hartwig-amination of 4aa.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. [Link]
- Buchwald–Hartwig amin
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Methods and Strategies for C–N Bond Form
- Controlling the Charge Transfer in D–A–D Chromophores Based on Pyrazine Derivatives.
- Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR P
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ScienceOpen. [Link]
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC - PubMed Central. [Link]
- Nucleophilic Arom
- Ring transformations and amination in reactions of 3-halo-5-phenyl-1,2,4-triazines with potassium amide in liquid ammonia.
- Pyrazine based ligands. Massey Research Online. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Influence of the pyrazine substituent on the structure and magnetic properties of dicyanamide-bridged cobalt(ii) complexes. Dalton Transactions. [Link]
- Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation.
- Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Gener
- Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Review on the Synthesis of Pyrazine and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. irjmets.com [irjmets.com]
- 5. ijbpas.com [ijbpas.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
How to avoid degradation of 3-Methoxy-5-methylpyrazin-2-amine in solution
Technical Support Center: 3-Methoxy-5-methylpyrazin-2-amine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this compound in solution. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using solutions of this compound. What could be the cause?
Inconsistent results are often a primary indicator of compound instability in solution. This compound, being a substituted aminopyrazine, is susceptible to degradation under common laboratory conditions. The principal factors that can compromise the stability of your solution include:
-
Oxidation: The aromatic amine and the electron-rich pyrazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen. This process can be catalyzed by trace metal impurities.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in pyrazine compounds.[1]
-
Hydrolysis/Demethylation: The methoxy group may be susceptible to hydrolysis, leading to the formation of 3-Hydroxy-5-methylpyrazin-2-amine. This has been observed in other methoxypyrazines.[2][3][4]
-
pH Instability: The stability of aromatic amines can be pH-dependent. While some amines are more stable under acidic conditions, this is not a universal rule and extreme pH values should be avoided without prior stability testing.
-
Inappropriate Solvent or Storage Temperature: The choice of solvent and storage temperature can significantly influence the rate of degradation.
Troubleshooting Guide: Degradation of this compound in Solution
This section provides a deeper dive into the potential causes of degradation and offers specific troubleshooting steps.
Issue 1: Suspected Oxidative Degradation
-
Symptoms: You may observe a change in the color of your solution over time, or a decrease in the expected concentration of the parent compound when analyzed by methods like HPLC or LC-MS.
-
Causality: The amino group on the pyrazine ring makes the compound susceptible to oxidation.[5][6][7] Dissolved oxygen in your solvent can react with the compound, leading to the formation of various oxidation byproducts. This process can be accelerated by elevated temperatures and the presence of metal ions. The degradation of similar pyrazine compounds has been shown to require molecular oxygen.[8]
-
Solutions & Protocols:
-
Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by:
-
Sparging with an Inert Gas: Bubble an inert gas such as argon or nitrogen through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive experiments, perform at least three freeze-pump-thaw cycles.
-
-
Use of an Inert Atmosphere: Prepare and handle the solution under an inert atmosphere, such as in a glove box or by using Schlenk line techniques.
-
Addition of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Issue 2: Potential Photodegradation
-
Symptoms: A noticeable loss of compound concentration in solutions left on the lab bench or exposed to ambient light.
-
Causality: Pyrazine derivatives can be light-sensitive.[1] The energy from light, especially in the UV spectrum, can promote the formation of reactive radical species, leading to degradation.
-
Solutions & Protocols:
-
Use of Amber Glassware: Always prepare and store your solutions in amber glass vials or flasks to protect them from light.
-
Wrap in Aluminum Foil: For additional protection, wrap your containers in aluminum foil.
-
Minimize Light Exposure During Experiments: When possible, conduct your experiments in a darkened room or cover your experimental setup to shield it from light.
-
Issue 3: Possible Hydrolysis of the Methoxy Group
-
Symptoms: Appearance of a new peak in your analytical chromatogram that corresponds to the demethylated analog (3-Hydroxy-5-methylpyrazin-2-amine).
-
Causality: The methoxy group on the pyrazine ring can undergo hydrolysis to a hydroxyl group, a known degradation pathway for other methoxypyrazines.[2][3][4] This can be influenced by pH and temperature.
-
Solutions & Protocols:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) unless you have data to support that a different pH is more optimal for stability. Use buffered solutions where appropriate for your application.
-
Use of Aprotic Solvents: If your experimental design allows, consider using a high-purity, dry aprotic solvent such as anhydrous DMSO, DMF, or acetonitrile.
-
Recommended Storage Conditions
To maximize the shelf-life of your this compound solutions, please adhere to the following storage recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (for long-term storage) | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Under Argon or Nitrogen | Minimizes oxidative degradation. |
| Container | Amber glass vials with tight-fitting caps | Protects from light and prevents solvent evaporation. |
| Solvent | High-purity, anhydrous grade | Minimizes contaminants that could catalyze degradation. |
Experimental Protocol: Performing a Stability Study
To determine the optimal storage and handling conditions for your specific experimental needs, we highly recommend performing a simple stability study.
Objective: To evaluate the stability of this compound under various conditions (solvent, temperature, light exposure).
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, Ethanol, Acetonitrile, Buffered Saline)
-
Amber and clear glass vials
-
Analytical balance
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to your typical working concentration in the different solvents you wish to test.
-
Aliquotting: Aliquot the test solutions into both amber and clear vials.
-
Storage Conditions: Store the vials under different temperature conditions (e.g., -20°C, 4°C, and room temperature).
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: At each time point, analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the percentage of degradation.
Workflow for Stability Study
Caption: Workflow for assessing the stability of this compound.
Understanding Potential Degradation Pathways
A simplified representation of potential degradation pathways for this compound is shown below. The primary routes are likely oxidation of the amino group and demethylation of the methoxy group.
Caption: Potential degradation pathways for this compound.
By understanding these potential degradation pathways and implementing the recommended handling and storage procedures, you can significantly improve the reliability and reproducibility of your experimental results.
References
- [Features of peroxidase oxidation of amidopyrine and its analogs]. PubMed. [Link]
- Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. PMC - NIH. [Link]
- Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Synthesis of Nitroarenes by Oxid
- Oxidation of 3-(5-aminopyridin-2-yl)-6-(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine...
- Correlation of 3-Isobutyl-2-methoxypyrazine to 3-Isobutyl-2-hydroxypyrazine during Maturation of Bell Pepper (Capsicum annuum) and Wine Grapes (Vitis vinifera).
- Correlation of 3-isobutyl-2-methoxypyrazine to 3-isobutyl-2-hydroxypyrazine During Maturation of Bell Pepper (Capsicum Annuum) and Wine Grapes (Vitis Vinifera). PubMed. [Link]
- This compound. Synthonix. [Link]
- 89464-87-9 [this compound]. Acmec Biochemical. [Link]
- CAS No : 89464-87-9 | Product Name : this compound.
- Methoxypyrazines. BC Wine Grape Council. [Link]
- 3-Methoxy-5-methyl-2-pyrazinamine. Chemsrc. [Link]
- 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894. PubChem. [Link]
- 2-aminopyrazine, 5049-61-6. The Good Scents Company. [Link]
- Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. PubMed. [Link]
- Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity.
- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]
- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. [Link]
Sources
- 1. bcwgc.org [bcwgc.org]
- 2. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Correlation of 3-isobutyl-2-methoxypyrazine to 3-isobutyl-2-hydroxypyrazine during maturation of bell pepper (Capsicum annuum) and wine grapes (Vitis vinifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Features of peroxidase oxidation of amidopyrine and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experiments with 3-Methoxy-5-methylpyrazin-2-amine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Methoxy-5-methylpyrazin-2-amine (CAS: 89464-87-9). This guide provides in-depth troubleshooting for unexpected experimental results, structured in a practical question-and-answer format. Our goal is to move beyond simple checklists to explain the underlying chemical principles, enabling you to diagnose issues and validate your protocols effectively.
A Note on Safety: Before handling, always consult the Safety Data Sheet (SDS). This compound is known to cause serious eye damage and may cause an allergic skin reaction[1]. Appropriate personal protective equipment (PPE), including safety glasses and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Part 1: Foundational Troubleshooting Workflow
When an experiment deviates from the expected outcome, a systematic approach is crucial to pinpoint the root cause without wasting valuable materials and time. The following workflow outlines a logical sequence of investigation.
Caption: General workflow for troubleshooting unexpected experimental outcomes.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during synthesis and manipulation of this compound.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A low yield is a frequent issue in organic synthesis and can stem from multiple factors. A systematic evaluation is key to identifying the cause[2][3].
Answer: Investigate these three primary areas:
-
Reagent & Solvent Integrity:
-
Purity of Starting Material: Verify the purity of your this compound using techniques like NMR or LC-MS before starting. Heterocyclic amines can oxidize over time. The compound should be stored under an inert atmosphere, away from light, to maintain its integrity[4].
-
Solvent & Reagent Quality: Reactions involving sensitive intermediates are often susceptible to moisture and oxygen. Ensure you are using appropriately dried (anhydrous) solvents and fresh, pure reagents. Cutting corners by using reagents of unknown purity is a common source of failure[5].
-
Stoichiometry: Inaccurate measurement of the limiting reagent will directly impact the theoretical maximum yield. Double-check all calculations and measurements.
-
-
Reaction Conditions:
-
Temperature Control: Many reactions have a narrow optimal temperature range. Too low, and the reaction rate may be negligible; too high, and side product formation or decomposition can dominate. Ensure your reaction thermometer is calibrated and accurately reflects the internal temperature.
-
Reaction Time: Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS). Stopping the reaction too early or letting it run too long can decrease the yield of the desired product. Some reactions may appear to stall; this could be due to catalyst deactivation or reaching equilibrium[3].
-
Atmosphere: Given its structure, the pyrazine ring and its substituents may be sensitive to oxidation. If your reaction is air-sensitive, ensure your inert gas (Nitrogen or Argon) technique is robust.
-
-
Workup & Purification Losses:
-
Aqueous Extraction: Your product might have some water solubility, leading to losses in the aqueous layer during workup[3]. Before discarding any aqueous layers, re-extract them with a different organic solvent or analyze a sample by TLC/LC-MS to check for dissolved product.
-
Purification Method: The choice of purification method is critical. This compound, being a basic amine, may interact strongly with acidic silica gel, leading to streaking and poor recovery during column chromatography. Consider deactivating the silica with a base (e.g., triethylamine) in your eluent or using an alternative stationary phase like neutral alumina.
-
| Parameter | Potential Issue | Recommended Action |
| Starting Material | Degradation or impurity. | Confirm purity via ¹H NMR or LC-MS before use. |
| Solvents | Presence of water or peroxides. | Use freshly dried, degassed solvents. |
| Temperature | Inaccurate control or non-optimal T. | Calibrate thermometer; run small-scale tests at different temperatures. |
| Atmosphere | Oxygen or moisture contamination. | Ensure a robust inert atmosphere for sensitive reactions. |
| Purification | Product adhesion to silica gel. | Use a neutral stationary phase (alumina) or add a base (e.g., 1% Et₃N) to the eluent. |
Q2: I'm observing an unexpected side product. How can I identify and minimize it?
The appearance of unexpected spots on a TLC plate or peaks in a chromatogram is a common challenge[2]. The structure of this compound presents several possibilities for side reactions.
Answer: Follow this diagnostic workflow:
Caption: Workflow for identifying and mitigating byproduct formation.
Plausible Side Reactions:
-
O-Demethylation: The methoxy group can be susceptible to cleavage by strong acids (e.g., HBr, HI) or Lewis acids used in the reaction, yielding a hydroxyl group. If you observe a mass difference of 14 Da (CH₂) and a more polar spot on TLC, this is a strong possibility.
-
Hydrolysis: The methoxy group could be hydrolyzed to a hydroxyl group under certain aqueous acidic or basic conditions during the reaction or workup.
-
Reaction at the Amino Group: The primary amine is a nucleophile and a base. It can participate in undesired reactions if not properly protected or if incompatible reagents are used.
-
Ring Reactions: While the pyrazine ring is relatively electron-deficient, under harsh conditions, reactions on the ring itself cannot be ruled out.
Mitigation Strategies:
-
Lower the Temperature: Many side reactions have higher activation energies than the desired reaction and can be suppressed by running the experiment at a lower temperature.
-
Change the Solvent: The polarity and protic/aprotic nature of the solvent can dramatically influence reaction pathways[6].
-
Protecting Groups: If the amino group is interfering, consider using a suitable protecting group (e.g., Boc, Cbz) that can be removed later.
Q3: My product appears to decompose during purification or upon standing. How can I improve its stability?
Product instability can be a frustrating issue, often leading to a pure fraction that degrades before it can be fully characterized or used in the next step[3].
Answer: The stability of this compound and its derivatives can be compromised by exposure to three main factors:
-
Acid: The pyrazine nitrogens and the primary amine are basic. Exposure to acidic environments, such as standard silica gel, can lead to the formation of salts that may be difficult to elute or can catalyze decomposition.
-
Solution: As mentioned in Q1, use neutralized silica gel, alumina, or reverse-phase chromatography. When concentrating fractions, avoid using strong acids like HCl to remove residual basic solvents; instead, rely on high vacuum.
-
-
Oxygen: Electron-rich aromatic amines can be susceptible to air oxidation, which often results in the formation of colored impurities.
-
Solution: Purify and handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). After purification, flush the storage vial with argon or nitrogen before sealing and store it in a cool, dark place[7].
-
-
Light: Many aromatic and heterocyclic compounds are light-sensitive.
-
Solution: Protect the reaction and the purified product from light by wrapping flasks and vials in aluminum foil. Store the final compound in an amber vial.
-
Part 3: Key Protocols & Methodologies
Protocol 3.1: Standard Procedure for Purity Assessment by LC-MS
This protocol provides a general method for analyzing the purity of this compound.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Dilute this solution 1:100 in the initial mobile phase for injection.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Scan for the protonated molecular ion [M+H]⁺. For C₆H₉N₃O, the expected exact mass is 139.0746; the expected m/z is 140.0824.
-
-
Analysis: Integrate the peak area of the desired compound and any impurities to determine the relative purity. The mass spectrum will help confirm the identity of the main peak and can provide clues to the identity of any byproducts.
Protocol 3.2: Small-Scale Test Reaction for Troubleshooting
To efficiently test a hypothesis (e.g., "the solvent is not dry enough"), run small-scale parallel reactions instead of repeating the full-scale experiment[2].
-
Setup: Use small vials (e.g., 1-dram vials) with stir bars. Label each vial clearly for the variable being tested (e.g., "Control," "New Solvent," "Lower Temp").
-
Execution: Add all reagents and solvents, keeping the total volume low (e.g., 0.1 to 0.5 mL).
-
Monitoring: After a set period (e.g., 2 hours), take a small aliquot from each vial, dilute it, and analyze by TLC or LC-MS.
-
Comparison: Compare the results from the test reactions to the control. This approach quickly indicates whether your change had the desired effect, saving significant time and resources.
Part 4: Compound Data at a Glance
| Property | Value | Source |
| Chemical Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| CAS Number | 89464-87-9 | [1][7] |
| IUPAC Name | This compound | [1] |
| Storage | Room temperature, away from light, stored in an inert gas. | [7], [4] |
| Primary Hazards | Causes serious eye damage; May cause an allergic skin reaction. | [1] |
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701894, 3-Methoxy-5-methyl-2-pyrazinamine.
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry.
- Royal Society of Chemistry. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
Sources
- 1. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. This compound [myskinrecipes.com]
- 5. reddit.com [reddit.com]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-methoxy-5-methylpyrazine CAS#: 89464-87-9 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 3-Methoxy-5-methylpyrazin-2-amine
Welcome to the technical support center for the synthesis of 3-Methoxy-5-methylpyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind common synthetic challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the highest purity for your target compound.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary synthetic route discussed involves the methoxylation of a 3-halo-5-methylpyrazin-2-amine N-oxide, followed by reduction of the N-oxide. We also address a common alternative route starting from a 3-hydroxy precursor, which presents unique challenges.
Q1: My mass spectrometry results show a significant peak at [M+14]. What is this impurity and how did it form?
Answer:
An [M+14] peak almost certainly corresponds to the N-methylated side product, 3-Methoxy-N2,5-dimethylpyrazin-2-amine . This is one of the most common and challenging side reactions, particularly if your synthesis starts from 3-hydroxy-5-methylpyrazin-2-amine .
-
Causality & Mechanism: The starting material, or its corresponding hydroxypyrazine precursor, possesses two primary nucleophilic sites: the hydroxyl group (or the alkoxide in its deprotonated form) and the exocyclic amino group (-NH2). While O-methylation is the desired reaction, the amino group can also attack the methylating agent (e.g., methyl iodide, dimethyl sulfate), leading to competitive N-methylation. The selectivity of this reaction is highly dependent on reaction conditions.[1]
-
Steric Hindrance: The nitrogen of the amino group is often less sterically hindered than the pyrazine ring nitrogen atoms.
-
Solvent Effects: The choice of solvent can significantly influence the reaction's selectivity. Protic, hydrogen-bonding solvents can solvate the amino group, potentially hindering its reactivity and favoring O-methylation. In contrast, aprotic solvents may favor N-methylation. Studies on analogous systems like 2,3-diaminopyridine have shown that the ratio of ring N-methylation to amino group methylation is highly solvent-dependent.[1]
-
-
Troubleshooting & Prevention:
-
Protecting Groups: If N-methylation is persistent, consider protecting the amino group before the methylation step. A standard protecting group like Boc (tert-butyloxycarbonyl) can be used, followed by deprotection after successful O-methylation.
-
Optimize Base and Solvent: Use a bulky, non-nucleophilic base to selectively deprotonate the hydroxyl group. Carefully select your solvent system; consider screening protic solvents like methanol or t-butanol versus aprotic solvents like THF or DMF to find the optimal N/O selectivity.
-
Choice of Methylating Agent: While powerful methylating agents like methyl iodide are common, they can be less selective. Consider a less reactive agent if N-methylation is a major issue.
-
-
Visualizing the Competing Pathways:
Caption: Competing N- vs. O-methylation pathways.
Q2: The conversion of my 3-bromo precursor is low, and I've detected a debrominated impurity ([M-Br+H]). What is happening?
Answer:
This issue points to two potential side reactions occurring during the nucleophilic aromatic substitution (SNAr) step with sodium methoxide: incomplete reaction and hydrodehalogenation .
-
Causality & Mechanism:
-
Incomplete Reaction: SNAr reactions on heterocyclic rings require sufficient activation.[2][3] While the pyrazine nitrogens are electron-withdrawing and activate the ring for nucleophilic attack, factors like insufficient temperature, short reaction time, or suboptimal base concentration can lead to poor conversion.
-
Hydrodehalogenation: This is a reductive cleavage of the C-Br bond, replacing it with a C-H bond. It can occur as a competing pathway in nucleophilic aromatic substitution.[4][5] This side reaction may be promoted by trace metal impurities or specific sources of hydride, although it can also occur with common nucleophiles under certain conditions.
-
-
Troubleshooting & Prevention:
-
Reaction Conditions: Ensure your sodium methoxide is fresh and anhydrous. Increase the reaction temperature or prolong the reaction time according to TLC or LC-MS monitoring. Ensure at least a stoichiometric amount of the methoxide is used.
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to minimize side reactions that may be promoted by oxygen.
-
Purification: If a small amount of the debrominated impurity is formed, it can often be separated from the desired methoxy product by column chromatography due to the significant difference in polarity.
-
Q3: During the final hydrogenation step (N-oxide reduction), my yield is low and I see multiple new peaks in the chromatogram. What are the likely side products?
Answer:
The catalytic hydrogenation of the pyrazine N-oxide intermediate is a critical step that can lead to several side products if not carefully controlled. The most common issues are over-reduction of the pyrazine ring and hydrogenolysis of the methoxy group .
-
Causality & Mechanism:
-
Over-reduction: The pyrazine ring itself is aromatic and can be reduced under hydrogenation conditions, especially with active catalysts like Platinum or Rhodium.[6] The desired reaction is the selective reduction of the N-O bond. However, prolonged reaction times, high hydrogen pressure, or high temperatures can lead to the saturation of the aromatic ring, forming a tetrahydropyrazine or piperazine derivative.
-
Hydrogenolysis of the Methoxy Group: The aryl C-O bond of the methoxy group can be cleaved under certain hydrogenation conditions, a process known as hydrogenolysis.[7][8][9] This would result in the formation of 3-hydroxy-5-methylpyrazin-2-amine. Nickel-based catalysts are particularly known to promote this reaction.[6][7]
-
-
Troubleshooting & Prevention:
-
Catalyst Choice: Palladium on carbon (Pd/C) is often a milder choice than Platinum on carbon (Pt/C) for selective reductions and may minimize ring saturation and C-O cleavage.
-
Reaction Conditions: Optimize the reaction by using lower hydrogen pressure (e.g., 1-10 bar), lower temperature (e.g., 50-80°C), and carefully monitoring the reaction progress to stop it once the starting material is consumed.
-
Catalyst Loading: Use the minimum effective catalyst loading to avoid excessive activity that promotes side reactions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrogenation side reactions.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the best analytical methods to monitor the reaction and assess final purity? High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the ideal technique. A reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) typically provides excellent separation of the starting materials, intermediates, product, and common side products. The mass spectrometer allows for the immediate identification of impurities like the N-methylated ([M+14]), debrominated ([M-Br+H]), or demethylated ([M-14]) species. For final purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) can provide a highly accurate purity value.
FAQ 2: My final product is off-color (yellow/brown). How can I purify it? Colored impurities are often highly conjugated byproducts or degradation products.
-
Activated Charcoal: Stirring a solution of your crude product with a small amount of activated charcoal for 15-30 minutes, followed by filtration through celite, can effectively remove many colored impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for both color removal and overall purity enhancement. Screen common solvents like ethyl acetate, isopropanol, or mixtures with hexanes.
FAQ 3: How should I store the final this compound product? The compound should be stored in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen) to prevent degradation. Aminopyrazines can be sensitive to light and air over long periods.
Section 3: Protocols & Data
Protocol 1: General HPLC-MS Method for In-Process Control
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm and 280 nm; ESI+ MS scan from m/z 100-500
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Mass (M) | Δ Mass from Product | Common Origin |
| Product | C₆H₉N₃O | 139.16 | 0 | - |
| 3-Hydroxy-5-methylpyrazin-2-amine | C₅H₇N₃O | 125.13 | -14 | Demethylation/Hydrogenolysis |
| N2,5-Dimethyl-3-methoxypyrazin-2-amine | C₇H₁₁N₃O | 153.18 | +14 | N-methylation Side Reaction |
| 3-Bromo-5-methylpyrazin-2-amine N-oxide | C₅H₆BrN₃O | 203.02 | +63.86 | Incomplete Methoxylation |
| 5-Methylpyrazin-2-amine | C₅H₇N₃ | 109.13 | -30.03 | Hydrodehalogenation |
| Tetrahydro-3-methoxy-5-methylpyrazin-2-amine | C₆H₁₃N₃O | 143.19 | +4.03 | Over-reduction of Ring |
References
- Journal of the American Chemical Society.Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Science.Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers.
- ACS Catalysis.Mechanism of Ni-NHC Catalyzed Hydrogenolysis of Aryl Ethers: Roles of the Excess Base.
- ResearchGate.Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...
- ACS Catalysis.Catalytic Hydrogenolysis of Aryl Ethers: A Key Step in Lignin Valorization to Valuable Chemicals.
- ResearchGate.Catalytic Hydrogenolysis of Aryl Ethers: A Key Step in Lignin Valorization to Valuable Chemicals | Request PDF.
- Semantic Scholar.Dehalogenation of aromatics by nucleophilic aromatic substitution.
- Journal of the Chemical Society C: Organic.Preparation and reactions of some substituted pyrazine di-N-oxides.
- PubMed.N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- ResearchGate.Convenient Procedure for the α-Methylation of Simple Pyridines.
- Reddit.N-methylation of pyrazole : r/OrganicChemistry.
- TSI Journals.Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study.
- PubMed Central (PMC).Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- Chemical Science.Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
- PubMed.Recent Advances in Methylation: A Guide for Selecting Methylation Reagents.
- PubMed.A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
- Baran Lab, Scripps Research.Pyridine N-Oxides.
- Chemistry LibreTexts.16.7: Nucleophilic Aromatic Substitution.
- YouTube.Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
- PubMed.Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution.
- PubMed.Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas.
- ResearchGate.Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF.
- ResearchGate.Optimized selectiveN-methylation of peptides on solid support.
- Google Patents.Process for the reduction of pyridine n-oxides.
- ResearchGate.A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- Journal of the Chemical Society, Perkin Transactions 1.Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine.
- Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed.O- and N-methylation in the biosynthesis of staurosporine.
- Google Patents.Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
- Chemical Communications.N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
Sources
- 1. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dehalogenation of aromatics by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 5. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Analysis of 3-Methoxy-5-methylpyrazin-2-amine
Welcome to the dedicated technical support guide for the analysis of 3-Methoxy-5-methylpyrazin-2-amine (CAS 89464-87-9)[1]. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this unique pyrazine derivative. Drawing upon extensive experience in analytical chemistry, this guide provides in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.
Introduction to the Analyte
This compound is a heterocyclic compound with a molecular weight of 139.16 g/mol and the chemical formula C₆H₉N₃O[1]. Its structure, featuring a pyrazine ring with methoxy, methyl, and amine functional groups, presents distinct analytical challenges and opportunities. This compound is of interest in pharmaceutical and agrochemical industries as a key intermediate in the synthesis of various active molecules[2]. Accurate and robust analytical methods are therefore paramount for its characterization and quantification.
Troubleshooting Guide: Common Issues in the GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile pyrazines due to its high sensitivity and specificity[3][4]. However, challenges can arise. This section provides a logical, step-by-step approach to resolving common issues.
Visual Troubleshooting Workflow
Below is a troubleshooting workflow for a common issue encountered during the GC-MS analysis of this compound: poor peak shape or low signal intensity.
Caption: Troubleshooting workflow for poor peak shape or low signal in GC-MS analysis.
Detailed Troubleshooting Steps
1. Issue: Peak Tailing
-
Potential Cause: The amine group in this compound can interact with active sites (silanol groups) in the GC liner, column, or injection port.
-
Solution:
-
Use a Deactivated Liner: Employ a liner that has been chemically deactivated to minimize interactions with the analyte.
-
Column Choice: Utilize a column with a low-bleed, inert stationary phase. A mid-polar phase like a DB-624 or a WAX-type column can be effective for pyrazines[3].
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual activity.
-
Lower Injection Temperature: A high injection temperature can sometimes exacerbate tailing. Experiment with slightly lower temperatures.
-
2. Issue: Low Sensitivity/No Peak
-
Potential Cause: The compound may be degrading in the injector or not reaching the detector in sufficient quantities.
-
Solution:
-
Optimize Injector Temperature: While high temperatures can cause degradation, a temperature that is too low will result in poor volatilization. A good starting point for pyrazines is around 250°C[5].
-
Check for Leaks: Perform a leak check on the GC system, as this can lead to a loss of sample.
-
Sample Preparation: Ensure the sample is adequately concentrated. Techniques like solid-phase microextraction (SPME) or liquid-liquid extraction can be employed to concentrate pyrazines from a sample matrix[6].
-
MS Ion Source Cleaning: A contaminated ion source can significantly reduce sensitivity. Follow the manufacturer's protocol for cleaning the ion source.
-
3. Issue: Co-elution with Matrix Components
-
Potential Cause: In complex matrices, other compounds may have similar retention times to this compound.
-
Solution:
-
Modify Temperature Program: Adjust the GC oven temperature program to improve separation. A slower ramp rate can often enhance resolution.
-
Change Column: If co-elution persists, switching to a column with a different stationary phase (e.g., from a non-polar to a polar column) will alter the elution order of compounds.
-
Selective Ion Monitoring (SIM) Mode: In the mass spectrometer, operate in SIM mode, monitoring for specific ions of this compound to enhance selectivity and reduce interference from co-eluting compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for analyzing this compound?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be suitable, with the choice depending on the sample matrix and desired sensitivity. GC-MS is generally favored for its high sensitivity for volatile pyrazines[4]. However, for liquid samples or thermally labile compounds, HPLC or UPLC-MS/MS can be a robust alternative and may simplify sample preparation[4][7].
Q2: How should I prepare my sample for analysis?
Sample preparation is critical and depends on the matrix. For solid samples, headspace sampling or thermal desorption can be effective for volatile pyrazines[8]. For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte[4]. It is crucial to minimize sample heating during preparation to prevent the loss of the volatile analyte.
Q3: What are the expected mass spectral fragments for this compound?
While a definitive fragmentation pattern would require experimental data, based on the structure, one would expect to see the molecular ion at m/z 139. Likely fragmentation would involve the loss of a methyl group (-CH₃) from the methoxy group, leading to a fragment at m/z 124, or the loss of the methoxy group (-OCH₃) itself, resulting in a fragment at m/z 108.
Q4: Are there any stability concerns with this compound?
The compound should be stored at room temperature, away from light, and in an inert atmosphere[2]. The amine and methoxy groups may be susceptible to oxidation or hydrolysis under harsh conditions. It is advisable to prepare standards fresh and store them in a cool, dark place.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound in a relatively clean solvent matrix.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution.
- Perform serial dilutions in methanol to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable GC platform. |
| MS System | Agilent 5977B or equivalent | Provides good sensitivity and spectral data. |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column | Good for separating polar compounds like pyrazines[9]. |
| Injector Temperature | 250°C | Ensures efficient volatilization of the analyte[5]. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the amount of analyte transferred to the column for higher sensitivity. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency[5]. |
| Oven Program | 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min) | A starting point to achieve good separation. This can be optimized. |
| MS Transfer Line | 250°C | Prevents condensation of the analyte before entering the MS[5]. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization[5]. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter[5]. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or SIM | Full scan for initial identification, SIM for quantification. |
3. Data Analysis:
- Identify the peak for this compound based on its retention time and mass spectrum.
- For quantification, generate a calibration curve by plotting the peak area against the concentration of the standards.
References
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- BenchChem. (2025). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
- PubMed. (2024).
- Scribd. (n.d.). Analysis of Pyrazines by GC. [Link]
- National Institutes of Health. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
- PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine. [Link]
- MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
- National Institutes of Health. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). [Link]
Sources
- 1. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrazines
Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these vital heterocyclic compounds. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot and optimize your synthetic routes.
Part 1: General Troubleshooting - Low Yields and Reaction Failures
This section addresses the most frequent and frustrating issue in pyrazine synthesis: low or no yield of the desired product.
Q1: My pyrazine synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in pyrazine synthesis are a multifaceted problem, often stemming from the limitations of classical methods which are known for harsh reaction conditions and poor yields.[1][2][3] The primary areas to investigate are reaction parameters, starting material integrity, and product loss during workup.
Key Factors Influencing Yield:
-
Reaction Temperature: This is a critical parameter. For gas-phase dehydrogenation reactions, temperatures below 300°C may be insufficient for complete dehydrogenation, leading to piperazine byproducts. Conversely, exceeding 450°C can cause the pyrazine ring itself to decompose.[1]
-
Choice of Base and Catalyst: The selection and stoichiometry of the base or catalyst are crucial. In certain dehydrogenative coupling reactions, strong, non-nucleophilic bases like potassium hydride (KH) have demonstrated superior performance over common alkoxides like tBuOK or NaOMe.[1][4] Catalyst loading must also be optimized, as high loading can sometimes hinder scalability.[1]
-
Purity of Starting Materials: Impurities can initiate unwanted side reactions. For example, aldol condensation products present in denatured ethanol can significantly reduce the yield of the target pyrazine.[1] Always use purified α-dicarbonyl compounds and 1,2-diamines.
-
Workup and Purification: Significant product loss can occur during extraction and purification. Pyrazines can be volatile or have partial water solubility, necessitating multiple extractions or specialized purification techniques to ensure recovery.[1][5]
Troubleshooting Workflow for Low Yield
The following decision tree provides a logical workflow to diagnose the cause of low pyrazine yield.
Caption: Troubleshooting Logic for Low Pyrazine Yield.
Q2: My reaction mixture turns dark/black, and I can't isolate any desired product. What is happening?
A2: A dark, intractable reaction mixture often points to polymerization or degradation.[1][6] This is particularly common in reactions involving reactive intermediates like α-amino ketones or when harsh conditions are employed.
-
Causality:
-
Polymerization: The reactive amino and carbonyl groups on the intermediates can react in a chain-like fashion, forming high-molecular-weight oligomers or polymers instead of cyclizing to form the pyrazine ring.[6]
-
Excessive Heat: Overheating can lead to the decomposition of starting materials, intermediates, or even the pyrazine product itself.
-
Air Sensitivity: Some dihydropyrazine intermediates are highly sensitive to air oxidation, which can lead to complex, colored degradation pathways if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Aldol Condensation: As mentioned, if your solvent (e.g., ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, base-catalyzed aldol condensations can produce highly colored, polymeric byproducts.[1]
-
-
Troubleshooting & Prevention:
-
Lower the Reaction Temperature: Run a temperature screening to find the minimum temperature required for the reaction to proceed.
-
Ensure Inert Atmosphere: Degas your solvent and rigorously maintain an inert nitrogen or argon atmosphere throughout the reaction.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to avoid side reactions from impurities.
-
Control Rate of Addition: If generating a reactive intermediate in situ, add the precursor slowly to keep its instantaneous concentration low, favoring intramolecular cyclization over intermolecular polymerization.
-
Part 2: Managing Side Reactions and Byproducts
The formation of closely related isomers and unexpected heterocyclic systems is a major challenge in achieving high purity.
Q3: I'm trying to synthesize an unsymmetrically substituted pyrazine and getting a mixture of regioisomers. How can I improve selectivity?
A3: The lack of regiochemical control is a classic pitfall, especially in condensation reactions.[7][8] If you condense two different α-amino ketones, they can self-condense and cross-condense, leading to a statistical mixture of three different pyrazine products.[8]
Caption: Formation of regioisomers from two different α-amino ketones.
Strategies for Regiocontrol:
-
Stepwise Synthesis: The most reliable approach is to build the pyrazine core in a controlled, non-convergent manner. This often involves synthesizing a pre-functionalized pyrazine and then introducing the remaining substituents via reactions that offer high regioselectivity, such as transition metal-catalyzed cross-coupling.[7][8]
-
Blocking Groups: Temporarily install a blocking group on one of the reactive sites to prevent self-condensation, then remove it after the desired cross-condensation has occurred.
-
Modern Cyclization Strategies: Newer methods have been developed to address regioselectivity. For instance, the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization-aromatization, offers much greater control over the final substitution pattern.[2]
Q4: My product is contaminated with imidazole derivatives. Why does this happen and how can I remove them?
A4: Imidazole byproducts, particularly 4-methylimidazole, are common in Maillard-type reactions that use sugars and ammonia.[7] They form when α-dicarbonyl intermediates react with ammonia and an aldehyde. The primary challenge is that these imidazoles often have similar polarities to pyrazines, making them difficult to separate.
Purification Protocol to Remove Imidazole Byproducts:
| Step | Action | Rationale |
| 1. Solvent Extraction | Perform a liquid-liquid extraction of the aqueous reaction mixture using hexane .[5][9] | Hexane is nonpolar and effectively extracts many alkylpyrazines while leaving the more polar imidazole derivatives behind in the aqueous phase.[5][9] Using more polar solvents like MTBE or ethyl acetate will co-extract the imidazoles.[5][9] |
| 2. Distillation | If the pyrazine products are sufficiently volatile, simple distillation of the aqueous reaction mixture can be very effective. | Pyrazines will distill with the water, leaving non-volatile imidazoles and other impurities in the distillation pot.[5][9][10] The pyrazines can then be extracted from the distillate. |
| 3. Silica Gel Chromatography | If co-extraction occurs, pass the organic extract through a silica gel plug or column. | Silica gel will preferentially retain the more polar imidazole compounds, allowing the less polar pyrazine products to elute first.[5][9] A nonpolar eluent system (e.g., 90:10 hexane/ethyl acetate) is often effective.[5] |
Part 3: Challenges in Pyrazine Functionalization
Modifying a pre-formed pyrazine ring presents its own set of challenges due to the ring's electron-deficient nature.
Q5: I am struggling with a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on my halopyrazine. What are the common failure points?
A5: While transition metal-catalyzed cross-coupling is a powerful tool for functionalizing pyrazines, the electron-deficient character of the pyrazine ring significantly influences its reactivity.[11][12][13]
Common Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Deactivated Catalyst: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, acting as a ligand and deactivating the catalyst. | Use ligands that are sterically bulky or have strong binding affinity for palladium to prevent substrate inhibition. Phosphine ligands (e.g., PPh₃) are commonly used.[13] Consider using pre-catalysts that are more resistant to deactivation. |
| Poor Oxidative Addition: The C-X bond on the electron-poor pyrazine ring is activated towards oxidative addition, but other factors can still inhibit this step. | For less reactive C-Cl bonds, consider converting to the more reactive C-Br or C-I analogue. Ensure your catalyst system (palladium source and ligand) is appropriate for the specific halide. | |
| Homocoupling of Boronic Acid (Suzuki) | Slow Transmetalation: If the transmetalation step is slow relative to other pathways, the boronic acid can homocouple. | Ensure the base is appropriate and sufficiently soluble. Cesium carbonate (Cs₂CO₃) is often effective.[8] The choice of solvent (e.g., dioxane/water mixtures) is also critical to facilitate all phases of the catalytic cycle.[8] |
| Dehalogenation | Proto-dehalogenation: The organometallic intermediate can be protonated by trace water or other protic sources before reductive elimination occurs. | Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere. |
References
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives.
- BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis?
- Nikishkin, N. I., Huisman, M., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3654-3669.
- BenchChem. (2025). Minimizing by-product formation in pyrazine synthesis.
- Ong, W. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
- Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55855-55861.
- Ghosh, T., & Mandal, D. (2016). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 2(1), 1155097.
- Freeman, B. T., & Vaden, T. D. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 102(5), 1594-1601.
- Wikipedia. (n.d.). Pyrazine.
- Wikipedia. (n.d.). Gutknecht pyrazine synthesis.
- Bera, S., et al. (2016). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 18(20), 5480-5483.
- Cai, B., et al. (2018). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 8(73), 41857-41864.
- Reynolds, W. F., & Stournas, S. (2018). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Molecules, 23(9), 2083.
- U.S. Patent No. 11,091,446B2. (2021). Methods of selectively forming substituted pyrazines. Google Patents.
- Gutknecht, H. (1879). Ueber die Einwirkung von salpetriger Säure auf Ketone. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
- Knörr, L., & Rabe, P. (1876). Ueber die Einwirkung des Ammoniaks auf Bromacetophenon. Berichte der deutschen chemischen Gesellschaft, 9(1), 1158-1161.
- Chen, Y., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. US11091446B2 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Technical Support Center: Enhancing the Purity of 3-Methoxy-5-methylpyrazin-2-amine
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the purity of synthesized 3-Methoxy-5-methylpyrazin-2-amine. The following troubleshooting guide and frequently asked questions (FAQs) address common challenges encountered during its synthesis and purification, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Troubleshooting Guide: Common Impurities and Purification Challenges
Scenario 1: My final product shows the presence of unreacted starting materials or intermediates when analyzed by TLC/LC-MS.
Question: What are the likely causes of incomplete reaction, and how can I drive the synthesis to completion?
Answer: Incomplete reactions are a frequent challenge in organic synthesis. In the context of this compound synthesis, which can involve steps like bromination, methoxylation, and reduction, several factors can contribute to the presence of starting materials or intermediates in your final product.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst activity are critical. For instance, in the methoxylation step, insufficient temperature or a deactivated catalyst can lead to incomplete conversion of the bromo-intermediate.[1] Similarly, the final reduction step is sensitive to catalyst quality (e.g., Pt/C), hydrogen pressure, and temperature.[1]
-
Stoichiometry of Reagents: An incorrect molar ratio of reactants can leave one of the starting materials in excess. It is crucial to accurately calculate and weigh all reagents.
-
Moisture and Air Sensitivity: Some reagents, like sodium methoxide used for methoxylation, are sensitive to moisture and can be quenched if the reaction is not performed under anhydrous conditions.
Recommended Actions:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions for your specific setup. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) if moisture-sensitive reagents are involved.
-
Reagent Purity: Verify the purity of your starting materials and reagents. Impurities can interfere with the reaction and lead to side products.
Scenario 2: My purified product contains a persistent, polar impurity that is difficult to remove by standard column chromatography.
Question: I've attempted purification using silica gel chromatography, but a polar impurity co-elutes with my product. What is this impurity likely to be, and what alternative purification strategies can I employ?
Answer: A common polar impurity in the synthesis of pyrazine derivatives, especially when involving reactions with ammonia or amines, is the formation of imidazole byproducts.[2][3][4] These can be challenging to separate from the desired aminopyrazine due to similar polarities.
Alternative Purification Strategies:
-
Acid-Base Extraction: This is a highly effective technique for separating basic compounds like amines from neutral or acidic impurities.[5][6] this compound, being basic due to the amino group, can be selectively extracted into an aqueous acidic solution, leaving non-basic impurities in the organic phase.[5][7]
-
Expert Insight: The choice of acid is crucial. A dilute solution of hydrochloric acid (e.g., 1-2 M HCl) is typically sufficient to protonate the amine, rendering it water-soluble.[5][7] After separation of the layers, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent.[5]
-
-
Reverse-Phase Chromatography: If the impurity is significantly more polar than the product, reverse-phase chromatography (e.g., using a C18-bonded silica column) can provide excellent separation.[2][4] In this technique, the elution order is reversed compared to normal-phase chromatography, with the most polar compounds eluting first.
-
Recrystallization: If the product is a solid and can be obtained in high purity, recrystallization is an excellent final purification step. The choice of solvent is critical and may require some experimentation. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and what are the key spectroscopic data for pure this compound?
A1: Pure this compound is typically an off-white to light yellow solid. Key identification data includes:
| Property | Value |
| Molecular Formula | C₆H₉N₃O[8] |
| Molecular Weight | 139.16 g/mol [8] |
| CAS Number | 89464-87-9[8] |
A representative ¹H NMR spectrum in DMSO-d₆ would show signals corresponding to the methyl group, methoxy group, aromatic proton, and the amine protons.[1] Mass spectrometry should show a molecular ion peak corresponding to the molecular weight.
Q2: How can I effectively remove residual solvent from my final product?
A2: Residual solvents can be detrimental, especially in pharmaceutical applications.
-
High Vacuum Drying: Placing the sample under high vacuum at a slightly elevated temperature (ensure it's below the compound's melting or decomposition point) is the most common method.
-
Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent like water or dioxane, lyophilization can be a very effective, albeit slower, method for removing solvent without heating.
-
Azeotropic Distillation: For stubborn high-boiling point solvents, adding a lower-boiling point solvent that forms an azeotrope with the residual solvent can facilitate its removal by rotary evaporation.
Q3: My product seems to be degrading upon storage. What are the recommended storage conditions?
A3: Aminopyrazines can be susceptible to oxidation and degradation, especially when exposed to light and air. For long-term stability, it is recommended to store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[9]
Q4: Can I use distillation for the purification of this compound?
A4: While distillation is a viable purification technique for some pyrazines, especially for removing non-volatile impurities, its applicability to this compound depends on its thermal stability and boiling point.[2][4] Given its functional groups, there is a risk of decomposition at high temperatures. Vacuum distillation could be an option to lower the boiling point, but it should be approached with caution and preceded by a small-scale trial to assess thermal stability.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol describes the purification of crude this compound from non-basic impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Separatory Funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine will be in the aqueous (top) layer.
-
Drain the organic layer into a clean flask.
-
Extract the organic layer two more times with 1 M HCl to ensure complete extraction of the amine.
-
Combine all the aqueous extracts.
-
Slowly add 1 M NaOH to the combined aqueous extracts while stirring until the solution is basic (pH > 10), as confirmed by pH paper. The deprotonated amine will precipitate or form an oily layer.
-
Extract the basified aqueous solution three times with fresh organic solvent (DCM or ethyl acetate).
-
Combine the organic extracts.
-
Wash the combined organic extracts with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography)
-
Hexane
-
Ethyl Acetate
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that gives a good separation of the desired product from impurities. A good starting point for aminopyrazines is a mixture of hexane and ethyl acetate.[2][4] The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Pack the Column: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.
-
Elute the Column: Start eluting with a low polarity solvent (e.g., pure hexane or a low percentage of ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. [Link]
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. [Link]
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
- Process for preparing 3-alkoxy-5-alkypyrazin-2-amines.
- Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Acid–base extraction. Wikipedia. [Link]
- Acid and Base Extraction. Engineering Ideas Clinic - Confluence. [Link]
- 3-Methoxy-5-methyl-2-pyrazinamine. PubChem. [Link]
- This compound. Doron Scientific. [Link]
Sources
- 1. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
Validation & Comparative
A Comparative Guide to Pyrazine Derivatives in Bioassays: Evaluating 3-Methoxy-5-methylpyrazin-2-amine in Context
Introduction: The Versatility of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to participate in hydrogen bonding and metal coordination, make it a versatile building block for the design of novel therapeutic agents.[3] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][4][5][6] This guide provides a comparative analysis of the bioactivity of various pyrazine derivatives, with a particular focus on understanding the potential of 3-Methoxy-5-methylpyrazin-2-amine within this chemical space. While direct experimental bioassay data for this compound is not extensively available in the public domain, by examining structurally related analogs, we can infer its potential activity and highlight key structure-activity relationships (SAR) that govern the biological effects of this important class of compounds.
Comparative Bioactivity of Pyrazine Derivatives
The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine core. The presence of specific functional groups can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Pyrazine derivatives have emerged as promising anticancer agents, with numerous studies reporting their potent cytotoxic effects against a variety of cancer cell lines.[7] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[7][8][9]
A series of novel[1][10][11]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antiproliferative activities. Among them, compound 17l demonstrated excellent activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM, respectively.[11][12] This compound was identified as a dual inhibitor of c-Met and VEGFR-2 kinases.[11][12]
In another study, novel imadazo[1,2-a]pyrazine derivatives were synthesized and evaluated as CDK9 inhibitors. Compound 3c , featuring a pyridin-4-yl group at position 2 and a benzyl group at position 3, showed the most potent CDK9 inhibitory activity with an IC50 of 0.16 µM and exhibited significant cytotoxicity against MCF7, HCT116, and K562 cancer cell lines with an average IC50 of 6.66 µM.[13]
Furthermore, A-ring fused steroidal pyrazines have been investigated as potential anticancer agents. Compound 12n from this series displayed a potent IC50 value of 0.93 µM against human prostatic tumor cells (PC-3) and was found to induce apoptosis and cause cell cycle arrest in the G2/M phase.[4][14]
These examples highlight the importance of specific substitutions on the pyrazine ring for potent anticancer activity. The introduction of fused ring systems and specific aromatic and heterocyclic moieties can lead to highly active compounds.
Table 1: Comparative Anticancer Activity of Selected Pyrazine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |
| 17l | [1][10][11]triazolo[4,3-a]pyrazine derivative | A549, MCF-7, HeLa | 0.98, 1.05, 1.28 | c-Met/VEGFR-2 inhibitor | [11][12] |
| 3c | Imadazo[1,2-a]pyrazine derivative | MCF7, HCT116, K562 (average) | 6.66 | CDK9 inhibitor | [13] |
| 12n | A-ring fused steroidal pyrazine | PC-3 | 0.93 | Induces apoptosis, G2/M cell cycle arrest | [4][14] |
| Compound 11 | Indenoquinoxaline derivative | A549, MCF-7 | 4.3, 5.4 | EGFR inhibitor (proposed) | [15] |
Antimicrobial Activity
The pyrazine scaffold is also a key component in the development of novel antimicrobial agents. Pyrazine derivatives have shown activity against a range of bacterial and fungal pathogens.
A study on novel triazolo[4,3-a]pyrazine derivatives demonstrated their antibacterial potential. Compound 2e from this series exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 16 µg/mL, respectively, comparable to the standard drug ampicillin.[3]
Another investigation into pyrazoline and hydrazone derivatives revealed a broad range of antimicrobial activity, with MIC values ranging from 32 to 512 µg/mL against various bacterial strains.[16][17] For instance, compounds 22 and 24 showed the highest activity against Enterococcus faecalis with an MIC of 32 µg/mL.[16][17]
These findings underscore the potential of pyrazine derivatives as a source of new antimicrobial drugs, with the nature of the substituents playing a critical role in determining the spectrum and potency of their activity.
Table 2: Comparative Antimicrobial Activity of Selected Pyrazine Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 2e | triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32 | [3] |
| Escherichia coli | 16 | [3] | ||
| 22 | Pyrazoline derivative | Enterococcus faecalis | 32 | [16][17] |
| 24 | Pyrazoline derivative | Enterococcus faecalis | 32 | [16][17] |
| Pyrazine-2-amidoxime | Pyrazine-2-amidoxime | Staphylococcus aureus | ~800 | |
| Enterococcus hirae | ~800 |
Neurological and Antiviral Activities
Beyond anticancer and antimicrobial applications, pyrazine derivatives have also been explored for their effects on the central nervous system (CNS) and as antiviral agents.
Cinnamic acid-pyrazine derivatives have been synthesized and shown to possess neuroprotective properties. For example, compounds 12-14 exhibited strong activity in protecting human neuroblastoma SH-SY5Y cells against free radical damage, with EC50 values of 3.68, 3.74, and 3.62 µM, respectively.[5]
In the realm of antiviral research, a pyrazino-pyrazine derivative, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine, has demonstrated in vitro activity against a range of viruses, including measles, some influenza viruses, and herpes simplex.[1] More recently, pyrazine-triazole conjugates have shown significant potency against the SARS-CoV-2 virus.[18] The related pyrazine derivative, T-1106, was found to be effective in treating Punta Toro virus (Phlebovirus) infection in hamsters.[19]
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on pyrazine derivatives allow for the deduction of several key structure-activity relationships:
-
Substitution Pattern: The position and nature of substituents on the pyrazine ring are critical for biological activity. For instance, in a series of pyrazoline-based carbonic anhydrase inhibitors, the substitution pattern on the aryl rings attached to the pyrazoline core significantly influenced the inhibitory potency against different isoforms.[20][21]
-
Fused Ring Systems: The fusion of the pyrazine ring with other heterocyclic systems, such as triazole or imidazole, often leads to enhanced biological activity. This is exemplified by the potent anticancer activity of[1][10][11]triazolo[4,3-a]pyrazine and imadazo[1,2-a]pyrazine derivatives.[11][12][13]
-
Lipophilicity and Electronic Effects: The lipophilicity and electronic properties of the substituents play a crucial role. In a study of pyrazoline derivatives, the presence of electron-donating or electron-withdrawing groups on the aryl substituents modulated the antimicrobial activity.[22]
The Potential of this compound
Based on the SAR of related compounds, we can speculate on the potential bioactivity of this compound. The presence of an amino group at position 2, a methoxy group at position 3, and a methyl group at position 5 provides a unique combination of electronic and steric features.
-
The amino group can act as a hydrogen bond donor and is a common feature in many biologically active pyrazines, potentially contributing to target binding.
-
The methoxy group is an electron-donating group that can influence the electron density of the pyrazine ring and participate in hydrogen bonding as an acceptor. Its position next to the amino group could modulate the reactivity and binding affinity of the molecule.
-
The methyl group is a small, lipophilic group that can contribute to van der Waals interactions with a biological target and may influence the overall solubility and pharmacokinetic properties of the compound.
While speculative without direct experimental data, the structural features of this compound suggest that it could be a valuable scaffold for further chemical modification to develop potent bioactive molecules. Its similarity to the core structure of some of the active compounds discussed warrants its inclusion in future screening campaigns for various biological targets.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key bioassays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[23][24][25]
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e-g., this compound and other derivatives) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][16][17]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) concept for pyrazine derivatives.
Conclusion and Future Directions
The pyrazine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While this guide has highlighted the significant anticancer, antimicrobial, and neurological activities of various pyrazine derivatives, the specific biological profile of this compound remains to be fully elucidated through direct experimental evaluation. The comparative analysis presented here, based on the rich literature of related compounds, suggests that this particular derivative possesses structural features that could impart interesting biological activities.
Future research should focus on the synthesis and comprehensive biological screening of this compound and its close analogs. Such studies will not only reveal the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the bioactivity of the broader class of pyrazine derivatives. This knowledge will be invaluable for the rational design of next-generation pyrazine-based drugs with improved efficacy and safety profiles.
References
- Antiviral activity of a pyrazino-pyrazine derivative. (1968).
- Tantawy, E. S., Amer, A. M., Mohamed, E. K., Abd Alla, M. M., & Nafie, M. S. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1210, 128013. [Link]
- Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][10][11]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 843933. [Link]
- ResearchGate. (n.d.).
- Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. Molecules, 25(5), 1085. [Link]
- Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. PubMed, 32121115. [Link]
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]
- Al-Ostoot, F. H., & Al-Ghorbani, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320492. [Link]
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]
- Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][10][11]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 843933. [Link]
- Yildirim, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 434-444. [Link]
- Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(23), 8259. [Link]
- Yildirim, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 434-444. [Link]
- Musso, L., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 434. [Link]
- Yurttas, L., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 20(4), 6231-6249. [Link]
- ResearchGate. (n.d.).
- Krecmerova, M., et al. (2022). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemistryMedChem, 17(18), e202200236. [Link]
- ResearchGate. (n.d.). The MIC values of pyrazolines against bacterial strains. [Link]
- Ucar, G., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(3), 633. [Link]
- Zhang, L., et al. (2021).
- ResearchGate. (n.d.). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. [Link]
- ResearchGate. (n.d.). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. [Link]
- Chaikuad, A., et al. (2022). Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5- a]pyrimidine-Based Macrocycles. Journal of Medicinal Chemistry, 65(12), 8293-8308. [Link]
- El-Faham, A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Letters in Drug Design & Discovery, 18(12), 1143-1158. [Link]
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 540-544. [Link]
- Buchbauer, G., Klein, C. T., Wailzer, B., & Wolschann, P. (2000). Threshold-based structure-activity relationships of pyrazines with bell-pepper flavor. Journal of Agricultural and Food Chemistry, 48(9), 4273-4278. [Link]
- Gowen, B. B., et al. (2009). Efficacy of Favipiravir (T-705) and T-1106 Pyrazine Derivatives in Phlebovirus Disease Models. Antiviral Research, 86(2), 121-127. [Link]
- Angeli, A., et al. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 182, 111638. [Link]
- Ucar, G., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 12(3), 633. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. [Link]
- Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025). ACS Medicinal Chemistry Letters. [Link]
- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4498. [Link]
Sources
- 1. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 13. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. turkjps.org [turkjps.org]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy of favipiravir (T-705) and T-1106 pyrazine derivatives in phlebovirus disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. atcc.org [atcc.org]
Introduction
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties, and are integral components of FDA-approved drugs like the proteasome inhibitor Bortezomib.[1][2]
This guide provides an in-depth comparative analysis of 3-Methoxy-5-methylpyrazin-2-amine , a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and several structurally related compounds.[3] By examining analogues with targeted modifications—such as the removal of a methyl group, the substitution of the methoxy group, and the alteration of the heterocyclic core itself—we can elucidate critical structure-activity relationships (SAR). This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and potential biological implications of these valuable chemical entities.
We will compare the following compounds:
-
Compound A (Core): this compound
-
Compound B (Analogue 1): 5-Methoxypyrazin-2-amine
-
Compound C (Analogue 2): 2-Amino-3-chloro-5-methylpyrazine
-
Compound D (Analogue 3): 3-Amino-5-methylpyrazole
Part 1: Physicochemical and Structural Profile
The subtle structural differences among these compounds lead to distinct physicochemical properties that influence their reactivity, solubility, and biological interactions. The core structure features an electron-donating amino group (-NH₂) at the C2 position and an electron-donating methoxy group (-OCH₃) at the C3 position, which increase the electron density of the pyrazine ring. The methyl group (-CH₃) at C5 provides a small lipophilic region.
Table 1: Comparative Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
| Structure | ||||
| IUPAC Name | This compound | 5-methoxypyrazin-2-amine | 3-chloro-5-methylpyrazin-2-amine | 5-methyl-1H-pyrazol-3-amine |
| Molecular Formula | C₆H₉N₃O[4] | C₅H₇N₃O[5] | C₅H₆ClN₃ | C₄H₇N₃ |
| Molecular Weight | 139.16 g/mol [4] | 125.13 g/mol [5] | 143.58 g/mol | 97.12 g/mol |
| CAS Number | 89464-87-9[4] | 54013-07-9[5] | 39267-03-3 | 3432-03-9 |
| Key Difference | Core Compound | Removal of C5-methyl group | Methoxy at C3 replaced by Chloro | Pyrazine core replaced by Pyrazole |
Note: Data sourced from PubChem and other chemical suppliers where available.
Comparing Compound A and Compound B directly reveals the influence of the C5-methyl group. Its removal in Compound B slightly reduces molecular weight and lipophilicity. The most significant change is seen in Compound C , where the electron-donating methoxy group is replaced by the strongly electron-withdrawing chloro group. This substitution dramatically alters the electronic character of the pyrazine ring, making the adjacent carbons more electrophilic and influencing the basicity of the ring nitrogens and the exocyclic amino group. Compound D represents a fundamental shift in the heterocyclic core from a pyrazine to a pyrazole. This changes the number and position of nitrogen atoms, altering the aromaticity, hydrogen bonding capabilities, and overall geometry of the molecule.
Part 2: Synthesis Methodologies and Mechanistic Rationale
The synthesis of these compounds often involves multi-step processes starting from readily available precursors. Understanding the synthetic route is crucial for process optimization and the generation of new analogues.
Experimental Protocol: Synthesis of this compound (Compound A)
This protocol is adapted from a patented process, which demonstrates a robust and high-yield pathway.[6] The synthesis proceeds via a key intermediate, 3-methoxy-5-methyl-1-oxopyrazin-2-ylamine, which is subsequently reduced.
Step 1: Synthesis of 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (Intermediate) This intermediate is typically prepared from upstream precursors, but for the purpose of this protocol, we will assume it is the starting material for the methoxy installation.
Step 2: Methoxylation to form 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine
-
Reactor Setup: Under an inert argon atmosphere, charge a reaction vessel with 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (1.0 eq) and methanol (approx. 14 mL per gram of starting material).
-
Reagent Addition: At 20°C, prepare a solution of sodium methoxide (1.1 eq) in methanol and add it dropwise to the reaction mixture over 15 minutes.
-
Causality: Sodium methoxide serves as a strong nucleophile (CH₃O⁻) and a base. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, where the methoxide ion displaces the bromide on the electron-deficient pyrazine N-oxide ring. The N-oxide group activates the ring for this substitution.
-
-
Reaction: Stir the mixture at 62°C for 2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Remove the solvent completely by distillation under reduced pressure. The resulting solid is 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine, which can be used in the next step with a reported yield of approximately 90%.[6]
Step 3: Reduction to this compound
-
Autoclave Setup: Charge a high-pressure autoclave with 3-methoxy-5-methyl-1-oxopyrazin-2-ylamine (1.0 eq), methanol (50 mL per gram), and 5% Platinum on Carbon (Pt/C) catalyst (approx. 0.19 g per gram).
-
Causality: Pt/C is a highly effective heterogeneous catalyst for catalytic hydrogenation. It provides a surface for the adsorption of both the substrate and hydrogen gas, lowering the activation energy for the reduction of the N-oxide.
-
-
Hydrogenation: Flush the autoclave three times with argon, then pressurize with hydrogen gas to 10 bar.
-
Reaction: Heat the reaction to 130°C and maintain stirring for 5 hours.
-
Workup: Cool the autoclave to 20°C and flush with argon. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate by distillation to yield the final product, this compound, with a reported yield of 95%.[6]
Part 3: Comparative Biological Activity & SAR Insights
Pyrazine derivatives are widely explored for their therapeutic potential. While this compound is primarily documented as a key building block, the biological activities of related structures provide a framework for predicting its potential applications and for guiding future drug design.[3] Pyrazine-based compounds have shown promise as NPSR (Neuropeptide S Receptor) antagonists for treating substance abuse disorders and as antiproliferative agents.[7][8][9]
Table 2: Biological Activity Profile of Pyrazine Derivatives and Related Compounds
| Compound Class | Target/Activity | Example | Potency/Effect | Source |
| Oxazolo[3,4-a]pyrazines | Neuropeptide S Receptor (NPSR) Antagonist | Guanidine derivative 16 | Nanomolar activity in vitro | [7][8] |
| Cinnamic acid–pyrazine hybrids | Neurovascular Protection | Compound 15 | EC₅₀ = 3.55 μM in HBMEC-2 cells | [2] |
| Paeonol-pyrazine hybrids | Anti-inflammatory (NO inhibition) | Compound 37 | 56.32% inhibition at 20 μM | [2] |
| Myricetin-pyrazole hybrids | Antifungal (vs. Phomopsis sp.) | Compound D1 | EC₅₀ = 16.9 µg/mL | [10] |
| Alkyl-methoxypyrazines | Odorants (Flavor/Aroma) | IBMP, IPMP | Low ng/L detection thresholds | [11][12] |
Structure-Activity Relationship (SAR) Analysis
The comparative analysis of our chosen compounds allows for the deduction of several key SAR trends.
-
Role of the C3-Methoxy Group: The replacement of an electron-donating methoxy group (Compound A) with an electron-withdrawing chlorine atom (Compound C) is a critical modification. In many kinase inhibitor scaffolds, for instance, this position is crucial for hydrogen bonding with the hinge region of the ATP binding pocket. A methoxy group can act as a hydrogen bond acceptor, whereas a chlorine atom cannot, but can participate in halogen bonding. This single change can completely alter the binding mode and biological target of a molecule.
-
Impact of the C5-Methyl Group: Comparing Compound A and Compound B isolates the effect of the C5-methyl group. This group adds steric bulk and increases lipophilicity. In a tightly packed protein binding pocket, the presence or absence of this methyl group can determine binding affinity. For instance, in a series of oxazolo[3,4-a]pyrazine NPSR antagonists, substitutions at the 5-position were tolerated, but even subtle changes like adding a methylene spacer significantly reduced bioactivity, highlighting the sensitivity of this position to steric factors.[8]
-
Significance of the Pyrazine Core: The pyrazine ring's two nitrogen atoms are key pharmacophoric features, often acting as hydrogen bond acceptors or coordinating with metal ions in metalloenzymes. Replacing the pyrazine core with a pyrazole (Compound D) fundamentally changes this. A pyrazole has a 1,2-arrangement of nitrogens, presenting a different vector for hydrogen bonding and a different dipole moment. While pyrazoles are themselves privileged structures in medicinal chemistry, this comparison underscores that the specific arrangement of heteroatoms in the pyrazine core is essential for its characteristic biological activities.[13]
Part 4: Analytical Characterization Profile
Unambiguous characterization of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structure elucidation of these pyrazine derivatives.
NMR Spectroscopy:
-
¹H NMR: The aromatic protons on the pyrazine ring typically appear as singlets or doublets in the downfield region (δ 7.5-8.5 ppm), with their exact chemical shift influenced by the electronic nature of the substituents. The methyl protons will appear as a singlet around δ 2.1-2.5 ppm, while the methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm. The amine (-NH₂) protons often appear as a broad singlet.[6][14]
-
¹³C NMR: The carbon atoms of the pyrazine ring resonate at characteristic downfield shifts. The presence of substituents can be confirmed by their specific chemical shifts.[15]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of these compounds. The molecular ion peak (M+H)⁺ would be the primary ion observed. For Compound C, the characteristic isotopic pattern of chlorine (a ~3:1 ratio for ³⁵Cl and ³⁷Cl) would be a definitive diagnostic feature.
Table 3: Representative NMR Spectral Data
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Reference |
| 3-methoxy-5-methyl-1-oxypyrazin-2-ylamine (Intermediate) | 7.66 (s, 1H, ring H), 6.50 (s, 2H, NH₂), 3.96 (s, 3H, OCH₃), 2.10 (s, 3H, CH₃) | [6] |
| 3-bromo-5-methyl-1-oxopyrazin-2-ylamine (Intermediate) | 8.18 (s, 1H, ring H), 6.90 (s, 2H, NH₂), 2.15 (s, 3H, CH₃) | [6] |
| General Pyrazolines | Diastereotopic protons at C4 and C5 appear as three doublets of doublets (AMX pattern) between δ 3.25-6.28 ppm. | [14] |
Note: Full spectral assignments require 2D NMR experiments (COSY, HMBC, HSQC). Data provided are for representative structures from the literature.
Conclusion
This compound stands as a versatile and valuable building block in modern chemical synthesis. This comparative analysis demonstrates that even minor structural modifications to the pyrazine scaffold—the addition or removal of a methyl group, the exchange of a methoxy for a chloro substituent, or a change in the core heterocycle—can profoundly impact the compound's physicochemical properties, synthetic accessibility, and potential biological function. The insights derived from this guide underscore the importance of systematic analogue synthesis in probing structure-activity relationships. For researchers in drug discovery and materials science, these seemingly simple aminopyrazines represent a rich starting point for developing novel compounds with tailored properties and enhanced therapeutic or industrial efficacy.
References
- Trapella, C., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108. [Link]
- Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. [Link]
- Zheng, Y., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]
- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7084. [Link]
- Siegrist, U., et al. (1999). Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. U.S.
- Gunanathan, C., & Roisnel, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
- Hossain, M. A., & Islam, M. R. (2006). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 11(10), 847-856. [Link]
- PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine. National Center for Biotechnology Information.
- Al-Hourani, B. J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(23), 7175. [Link]
- Elguero, J., et al. (2005). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
- Ghiurea, M., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. International Journal of Molecular Sciences, 23(11), 6245. [Link]
- Herzig, D. S., & Kalesse, M. (2015). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 13(43), 10651-10655. [Link]
- PubChem. (n.d.). 5-Methoxypyrazin-2-amine. National Center for Biotechnology Information.
- Xiao, H., et al. (2023). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Foods, 12(15), 2875. [Link]
- Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 875-885. [Link]
- Doron Scientific. (2023). This compound. Doron Scientific. [Link]
- Wikipedia. (2024). Methoxypyrazine. Wikipedia. [Link]
- Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. [Link]
- Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review.
- Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. Gravity Wine House. [Link]
- Li, Y., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Molecules, 28(12), 4875. [Link]
- Huck, R., & Siegel, H. (1997). Process for the preparation of 3-amino-5-methylpyrazole. U.S.
- Kumar, S., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Journal of the Iranian Chemical Society, 20, 2769–2782. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxypyrazin-2-amine | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 7. Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unife.it [iris.unife.it]
- 9. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methoxypyrazine - Wikipedia [en.wikipedia.org]
- 13. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Validating the Biological Activity of 3-Methoxy-5-methylpyrazin-2-amine: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, pyrazine derivatives represent a recurrent motif in a multitude of biologically active agents, demonstrating a broad spectrum of therapeutic potential, including anticancer and antimicrobial activities.[1][2] 3-Methoxy-5-methylpyrazin-2-amine, a lesser-explored member of this chemical family, presents a compelling case for investigation. This guide provides a comprehensive framework for validating its potential biological activities, offering a comparative analysis with established pyrazine-containing drugs and furnishing detailed experimental protocols for robust evaluation.
While specific biological activity data for this compound is not extensively documented in peer-reviewed literature, its structural similarity to known bioactive pyrazines suggests promising avenues for exploration. This document, therefore, serves as a foundational resource for researchers aiming to elucidate the therapeutic promise of this novel compound.
A Tale of Two Pyrazines: Establishing a Comparative Framework
To rigorously assess the potential of this compound, a scientifically sound approach involves benchmarking its performance against well-characterized pyrazine derivatives with established clinical relevance. To this end, we have selected two commercially available drugs that epitomize the therapeutic diversity of the pyrazine scaffold:
-
Bortezomib (Velcade®): A potent and selective proteasome inhibitor, Bortezomib is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][3] Its pyrazine core is integral to its mechanism of action, which involves the induction of apoptosis in cancer cells.[2][4]
-
Pyrazinamide: A first-line antituberculosis drug, Pyrazinamide is crucial for the effective treatment of Mycobacterium tuberculosis infections.[5][6] It is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane transport and energetics in the bacteria, particularly in acidic environments.[7][8]
By comparing the in vitro activity of this compound with these two agents, researchers can contextualize its potency and potential therapeutic applications.
Anticipated Biological Activities and Validation Strategy
Based on the known activities of the broader pyrazine class, the primary hypothesized biological activities for this compound are anticancer and antimicrobial . The following sections outline a comprehensive strategy for validating these activities.
Part 1: Validation of Anticancer Activity
The anticancer potential of this compound will be assessed by determining its cytotoxic effects on relevant cancer cell lines and comparing them to Bortezomib.
Experimental Rationale
The selection of cancer cell lines is critical for a meaningful evaluation. Given Bortezomib's pronounced efficacy against hematological malignancies, a logical starting point is to utilize cell lines in which its activity is well-documented.[1][9] We propose a panel of cell lines representing both hematological and solid tumors to ascertain the breadth of this compound's potential activity.
Comparative Compounds:
| Compound | Supplier | Catalog Number (Example) | Purity |
| This compound | Varies | Varies | >95% |
| Bortezomib | R&D Systems | 5043 | ≥98%[10] |
Recommended Cancer Cell Lines:
| Cell Line | Cancer Type | Rationale |
| RPMI-8226 | Multiple Myeloma | High sensitivity to Bortezomib[9] |
| Y79, WERI-Rb1 | Retinoblastoma | Demonstrated apoptosis induction by Bortezomib[2] |
| UM-SCC-11B | Head and Neck Squamous Cell Carcinoma | High sensitivity to Bortezomib[11] |
| HCT-116 | Colon Carcinoma | Representative of solid tumors[12] |
| MCF-7 | Breast Adenocarcinoma | Commonly used breast cancer cell line[10] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Materials:
-
This compound
-
Bortezomib (positive control)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Bortezomib in complete culture medium. The concentration range for Bortezomib should encompass its known IC₅₀ values (typically in the low nanomolar range for sensitive cell lines).[10][14] A suggested starting range for this compound would be from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for both this compound and Bortezomib for each cell line using non-linear regression analysis.
Illustrative Data Presentation:
| Compound | RPMI-8226 IC₅₀ (nM) | Y79 IC₅₀ (nM) | UM-SCC-11B IC₅₀ (nM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Bortezomib | ~5-20 | ~10-30 | ~0.37 | >10 | ~0.05 |
Note: The IC₅₀ values for Bortezomib are approximate and may vary depending on experimental conditions.
Workflow for Anticancer Activity Validation
Caption: Workflow for validating the anticancer activity of this compound.
Part 2: Validation of Antimicrobial Activity
The antimicrobial potential of this compound will be evaluated by determining its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis and comparing it to Pyrazinamide.
Experimental Rationale
Pyrazinamide's primary clinical use is against M. tuberculosis, and its activity is notably pH-dependent, being more potent in an acidic environment that mimics the intracellular conditions where the bacteria reside.[17][18] Therefore, it is crucial to perform susceptibility testing under acidic conditions to accurately assess the potential of this compound as an antitubercular agent.
Comparative Compounds:
| Compound | Supplier | Catalog Number (Example) | Purity |
| This compound | Varies | Varies | >95% |
| Pyrazinamide | Sigma-Aldrich | P7136 | ≥99% |
Recommended Microbial Strain:
-
Mycobacterium tuberculosis H37Rv: The standard reference strain for antitubercular drug susceptibility testing.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound
-
Pyrazinamide (positive control)
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
pH meter
-
96-well microplates
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Medium Preparation: Prepare Middlebrook 7H9 broth and adjust the pH to 5.5-6.0 using sterile HCl.[18]
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and Pyrazinamide in the acidic 7H9 broth in a 96-well plate. A typical concentration range for Pyrazinamide is 12.5 to 800 µg/mL.[19] A similar range can be used as a starting point for this compound. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Illustrative Data Presentation:
| Compound | M. tuberculosis H37Rv MIC (µg/mL) at pH 5.8 |
| This compound | Experimental Value |
| Pyrazinamide | 25-100 |
Note: The MIC for Pyrazinamide can vary depending on the exact pH and media composition.[18]
Workflow for Antimicrobial Activity Validation
Caption: Workflow for validating the antimicrobial activity of this compound.
Conclusion: Charting a Path for a Promising Pyrazine
The validation of the biological activity of this compound holds the potential to uncover a novel therapeutic agent. By employing the comparative and systematic approach outlined in this guide, researchers can generate robust and reproducible data to ascertain its anticancer and antimicrobial efficacy. The provided protocols, grounded in established methodologies, offer a clear path for the initial characterization of this promising pyrazine derivative. The insights gained from these studies will be instrumental in guiding future medicinal chemistry efforts to optimize its activity and pave the way for further preclinical development.
References
- In vitro activity of bortezomib in cultures of patient tumour cells--potential utility in haem
- The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro. PubMed. [Link]
- Is pyrazinamide bactericidal against Mycobacterium tuberculosis? PubMed. [Link]
- Cancer cell sensitivity to bortezomib is associated with survivin expression and p53 status but not cancer cell types. PubMed Central. [Link]
- Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. PubMed Central. [Link]
- Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium.
- Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. PubMed Central. [Link]
- The proteasome inhibitor bortezomib (Velcade)
- Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco. YouTube. [Link]
- Differential bortezomib sensitivity in head and neck cancer lines corresponds to proteasome, NF-κB and AP-1 rel
- Does pyrazinoic acid as an active moiety of pyrazinamide have specific activity against Mycobacterium tuberculosis? ASM Journals. [Link]
- Bortezomib inhibits the proteasome, leading to cell death via apoptosis in feline injection site sarcoma cells in vitro. AVMA Journals. [Link]
- In Vitro and In Vivo Proteasome Activity Profiles of Bortezomib and a Novel Proteasome Inhibitor NPI-0052.
- Bortezomib (Velcade). AdooQ®. [Link]
- Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method.
- Cancer cell sensitivity to bortezomib is associated with survivin expression and p53 status but not cancer cell types. SciSpace. [Link]
- Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regul
- Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide. ASM Journals. [Link]
- Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers. [Link]
- Pyrazinamide. PubChem. [Link]
- Velcade: First in a New Class of Cancer Drug. Harvard Medical School. [Link]
- Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. PubMed Central. [Link]
- Discovery, Development, and clinical applic
- Pyrazinamide. Wikipedia. [Link]
Sources
- 1. In vitro activity of bortezomib in cultures of patient tumour cells--potential utility in haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Development, and clinical applications of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is pyrazinamide bactericidal against Mycobacterium tuberculosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib | Proteasome Inhibitors: R&D Systems [rndsystems.com]
- 11. Differential bortezomib sensitivity in head and neck cancer lines corresponds to proteasome, NF-κB and AP-1 related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer cell sensitivity to bortezomib is associated with survivin expression and p53 status but not cancer cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biopioneer.com.tw [biopioneer.com.tw]
- 17. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Selectivity and Cross-Reactivity of 3-Methoxy-5-methylpyrazin-2-amine
Introduction
In the landscape of modern drug discovery, the pyrazine scaffold is a cornerstone of many therapeutic agents, particularly kinase inhibitors.[1] Compounds built around this heterocyclic core have shown significant clinical activity against a range of diseases, from cancers to inflammatory disorders.[1] 3-Methoxy-5-methylpyrazin-2-amine is one such compound, serving as a key intermediate and building block in the synthesis of novel therapeutics.[2] However, the promise of any new chemical entity is critically dependent on its selectivity—its ability to interact potently with its intended biological target while avoiding interactions with other proteins, which can lead to toxicity and adverse off-target effects.[3][4]
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity profile of this compound and its derivatives. We will proceed through a multi-tiered experimental cascade, from broad, predictive in silico methods to definitive in vitro and in-cell validation. This structured approach is designed not only to identify potential off-target liabilities but also to understand the fundamental principles of target engagement, ensuring that experimental choices are driven by scientific rationale.
Part 1: Foundational Analysis - Structural Context and In Silico Prediction
Rationale
Before embarking on resource-intensive wet-lab experiments, a foundational analysis of the molecule's structure can provide critical insights. The aminopyrazine core is a well-established "hinge-binding" motif found in many ATP-competitive kinase inhibitors.[1][5] This structure typically forms key hydrogen bonds within the ATP-binding pocket of protein kinases.[5] Given this high probability, the human kinome, comprising over 500 kinases, represents the most likely and largest family of potential off-targets.[6]
Computational, or in silico, screening allows for a rapid, cost-effective initial survey of thousands of potential targets. By comparing the structure of this compound to databases of known ligands and their targets, we can generate a prioritized list of potential off-targets for subsequent experimental validation.[7]
Workflow: In Silico Target Prediction
The objective is to use ligand-based similarity searches to predict potential protein targets.
Caption: Workflow for in silico prediction of off-target liabilities.
Part 2: Broad Spectrum Profiling - In Vitro Kinome Scanning
Rationale
While in silico methods are predictive, in vitro biochemical assays provide empirical evidence of direct molecular interaction. Kinome scanning is the industry standard for assessing the selectivity of kinase inhibitors.[8][9] These services utilize large panels of purified human kinases (often over 450) to measure the binding affinity or inhibitory activity of a compound.[10][11] This provides a comprehensive and quantitative landscape of a compound's interaction with the entire kinase family, revealing both its intended target potency and any unintended off-target binding.[8]
We will describe a competition binding assay, a common format for these screens, which measures the ability of the test compound to displace a known, immobilized ligand from the kinase active site.[12] This method has the advantage of being independent of ATP concentration, thus providing a true measure of binding affinity (dissociation constant, Kd).[8][12]
Experimental Protocol: Competition-Binding Kinase Assay (KINOMEscan™ Model)
This protocol is based on the principles of the KINOMEscan™ platform.[10][12]
-
Preparation: Kinases are tagged with DNA and prepared in assay buffer. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition: The test compound (this compound) is incubated at a fixed concentration (e.g., 1 µM for initial screening) with the tagged kinase and the immobilized ligand.
-
Equilibration: The mixture is allowed to reach binding equilibrium. The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Separation: The solid support is washed to remove any unbound kinase. Kinase that remains bound to the immobilized ligand is captured.
-
Quantification: The amount of captured, DNA-tagged kinase is quantified using quantitative PCR (qPCR). A lower qPCR signal indicates that the test compound successfully competed with the immobilized ligand, signifying a binding interaction.[12]
-
Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding. Hits below a certain threshold (e.g., <35% Control) are often selected for follow-up dose-response analysis to determine the dissociation constant (Kd).
Data Presentation: Hypothetical Kinome Scan Results
The data below is illustrative, assuming the primary target is Kinase A.
| Target | % Control @ 1 µM | Kd (nM) | Selectivity Class |
| Kinase A (Primary) | 2.5 | 15 | High Affinity |
| Kinase B (Off-Target) | 15.8 | 250 | Moderate Affinity |
| Kinase C (Off-Target) | 30.1 | 800 | Low Affinity |
| Kinase D (Off-Target) | 85.4 | >10,000 | No Significant Binding |
| 400+ Other Kinases | >90.0 | >10,000 | No Significant Binding |
Selectivity Score Calculation: A simple way to quantify selectivity is the Selectivity Score (S-score), which divides the number of off-targets with a certain affinity by the total number of kinases tested. Another common metric is the Gini coefficient or entropy score, which measures the evenness of the binding distribution.[13][14] A lower score or higher Gini coefficient indicates greater selectivity.[13][14]
Part 3: Cellular Validation - Target Engagement in a Physiological Context
Rationale
An in vitro binding event does not guarantee that a compound will engage its target within the complex environment of a living cell. Factors such as cell membrane permeability, intracellular transport, and competition with high endogenous ATP concentrations can all influence a compound's efficacy. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[15][16]
The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[17] This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein.[15][18] By heating cell lysates and measuring the amount of soluble (non-denatured) protein remaining at different temperatures, we can confirm that the compound is binding to and stabilizing its intended target—and any off-targets—in a physiologically relevant setting.[19][20]
Experimental Protocol: Western Blot-based CETSA
This protocol is designed to validate the top hits from the in vitro screen (Kinase A, B, and C).
-
Cell Treatment: Culture appropriate cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM this compound) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.[15]
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.[17]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the concentration of the target proteins (Kinase A, B, and C) in the soluble fraction using Western blotting with specific antibodies.
-
Data Analysis: Plot the relative amount of soluble protein against temperature for both vehicle- and compound-treated samples. The shift in the melting curve (ΔTm) indicates target stabilization and thus, cellular engagement.[18]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Comparative CETSA Results
| Target | Basal Tm (Vehicle) | Tm with Compound | ΔTm (°C) | Cellular Engagement |
| Kinase A (Primary) | 52.1°C | 58.5°C | +6.4 | Confirmed |
| Kinase B (Off-Target) | 55.4°C | 57.0°C | +1.6 | Weakly Confirmed |
| Kinase C (Off-Target) | 49.8°C | 49.9°C | +0.1 | Not Confirmed |
Synthesis and Comparative Analysis
This multi-tiered approach provides a comprehensive view of the selectivity profile of this compound.
-
In Silico Prediction: The initial computational screen correctly identified the kinase family as the most probable target space, providing a rational basis for focusing experimental resources.
-
In Vitro Profiling: The kinome scan provided a broad, empirical dataset, confirming high-affinity binding to the primary target (Kinase A) and identifying two potential off-targets (Kinase B and C) with lower affinity. This step is crucial for discovering unexpected interactions that computational models might miss.[8]
-
In-Cell Validation: CETSA served as the definitive cellular assay. It confirmed robust engagement of the primary target, Kinase A, as shown by the significant thermal shift. It also provided critical context for the in vitro hits. While Kinase B showed weak stabilization, suggesting some cellular interaction may occur at high concentrations, Kinase C showed no stabilization. This discrepancy highlights the importance of cellular validation; the in vitro interaction with Kinase C does not translate into a physiological context, possibly due to low cell permeability or high intracellular ATP competition.
References
- DiscoverX Corporation. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- Eurofins Discovery. KINOMEscan Technology.
- Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51.
- Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
- DiscoverX Corporation. KINOMEscan® Kinase Profiling Platform.
- Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling.
- Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.
- Do, C. & Xie, L. (2015). Chapter 2 Predicting Selectivity and Druggability in Drug Discovery. Computational Drug Discovery and Design.
- Shaw, J. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-231.
- Lempke, B. (1999). Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. Google Patents, US5998618A.
- Pär Nordlund Lab. CETSA.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Tang, J. et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 949438.
- Tang, J. et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health (NIH).
- Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery.
- PubChem. 3-Methoxy-5-methyl-2-pyrazinamine. National Center for Biotechnology Information.
- Ventura, A.C. et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 59.
- Coyle, J.E. et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7844-7856.
- Al-Hujaily, E.M. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(4), 283-305.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Phys.org.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. ambitbio.com [ambitbio.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 14. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. news-medical.net [news-medical.net]
- 20. pelagobio.com [pelagobio.com]
A Comparative Analysis of 3-Methoxy-5-methylpyrazin-2-amine in the Context of Pteridine Pathway Inhibition
Abstract
This technical guide provides a comparative analysis of 3-Methoxy-5-methylpyrazin-2-amine, a substituted pyrazine, against known inhibitors of the pteridine metabolic pathway. While direct biological activity data for this compound is not extensively documented, its established role as a chemical intermediate in the synthesis of pterin-6-carboxaldehyde positions it as a molecule of significant interest within the broader context of pteridine-related drug discovery.[1] This guide will explore the rationale for this comparison, detail the biological significance of the pteridine pathway, and present a comparative overview of well-characterized inhibitors of key enzymes within this pathway, such as pteridine reductase. By examining the structural and chemical properties of this compound alongside established inhibitors, this document aims to provide a foundational resource for researchers and drug development professionals interested in exploring its potential as a novel modulator of pteridine metabolism.
Introduction: The Significance of the Pteridine Pathway and the Potential Role of a Novel Pyrazine Precursor
Pteridines are a class of bicyclic heterocyclic compounds, comprising fused pyrimidine and pyrazine rings, that are fundamental to a myriad of biological processes.[2][3] These molecules serve as crucial cofactors for enzymes involved in the synthesis of amino acids, neurotransmitters, and nitric oxide.[2] The folate biosynthetic pathway, which produces the essential vitamin B9, is a well-known example of the vital importance of pteridine metabolism.[2][4] Consequently, enzymes within this pathway have emerged as attractive targets for the development of antimicrobial, antiparasitic, and anticancer agents.
This compound is a substituted pyrazine that has been identified as a key intermediate in the chemical synthesis of pterin-6-carboxaldehyde.[1] Pterin-6-carboxaldehyde, in turn, is a catabolite of folic acid and has been detected in the urine of cancer patients, suggesting its potential as a biomarker.[5] Given that chemical precursors can sometimes exhibit inhibitory or modulatory effects on the enzymatic pathways their products are involved in, a comparative analysis of this compound against known inhibitors of pteridine pathway enzymes is warranted. This guide will focus on pteridine reductase (PTR1) as a representative and well-studied enzyme in this context. PTR1 is a crucial enzyme in trypanosomatid parasites, making it a key target for the development of drugs against diseases like leishmaniasis and African sleeping sickness.[6]
This guide will provide a detailed comparison of the structural features of this compound with established PTR1 inhibitors. It will also present standardized experimental protocols for assessing pteridine reductase activity, offering a framework for future investigations into the biological activity of this and related pyrazine derivatives.
Comparative Analysis: this compound vs. Known Pteridine Reductase Inhibitors
While no direct inhibitory data for this compound against pteridine reductase is currently available, a structural comparison with known inhibitors can provide valuable insights for future research.
Structural Overview
A key aspect of drug design is the understanding of structure-activity relationships (SAR). By comparing the chemical structure of this compound with potent PTR1 inhibitors, we can hypothesize potential interaction points within the enzyme's active site.
| Compound | Structure | Key Structural Features Relevant to PTR1 Inhibition |
| This compound | Pyrazine core, 2-amino group, 3-methoxy group, 5-methyl group. The amino and methoxy groups could potentially form hydrogen bonds with active site residues. | |
| Methotrexate | Pteridine core, 4-amino group, and a p-aminobenzoylglutamate side chain. The pteridine ring mimics the natural substrate, and the side chain provides additional binding interactions. | |
| Pyrimethamine | Diaminopyrimidine core. A potent inhibitor of dihydrofolate reductase (DHFR), which shares structural similarities with PTR1. | |
| Compound 7 (from DOI: 10.1021/jm030206v) | ![]() | A pyrrolopyrimidine-based inhibitor designed to target PTR1. Demonstrates the importance of the bicyclic core and specific substitutions for potent inhibition. |
Note: The image for "Compound 7" is representational of a class of PTR1 inhibitors and is sourced from a relevant scientific publication for illustrative purposes.
Discussion of Comparative Structural Features
The pyrazine ring of this compound is a core component of the pteridine structure found in the natural substrates of PTR1 and in inhibitors like methotrexate. The 2-amino group on the pyrazine ring is a common feature in many pteridine pathway inhibitors and is often crucial for hydrogen bonding interactions within the enzyme's active site. The methoxy and methyl substitutions on the pyrazine ring of the topic compound could influence its binding affinity and selectivity compared to unsubstituted or differently substituted pyrazine or pteridine rings. Further investigation through molecular modeling and in vitro assays would be necessary to determine if these features contribute to any inhibitory activity.
Experimental Protocols for Evaluation
To facilitate the investigation of the biological activity of this compound and other novel compounds, detailed protocols for assessing pteridine reductase activity are provided below.
Pteridine Reductase (PTR1) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, which is coupled to the reduction of a pterin substrate by PTR1.
Materials:
-
Recombinant PTR1 enzyme (e.g., from Leishmania major)
-
NADPH
-
Pterin or biopterin (substrate)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
Test compound (this compound) and known inhibitors (e.g., methotrexate)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 2 µL of the test compound or inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (methotrexate).
-
Add 10 µL of a 2 mM NADPH solution to each well.
-
Initiate the reaction by adding 10 µL of a solution containing recombinant PTR1 enzyme and the pterin substrate.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for the in vitro pteridine reductase 1 (PTR1) inhibition assay.
Signaling Pathway Context
The pteridine pathway is integral to cellular metabolism. The following diagram illustrates a simplified representation of the folate biosynthesis pathway, highlighting the role of enzymes like dihydrofolate reductase (DHFR), which is functionally related to PTR1.
Caption: Simplified diagram of the folate biosynthesis pathway.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking, its role as a precursor to pterin-6-carboxaldehyde provides a strong rationale for its investigation as a potential modulator of the pteridine metabolic pathway. This guide has presented a comparative framework, highlighting structural similarities to known pteridine reductase inhibitors and providing detailed experimental protocols to facilitate such investigations.
Future research should focus on the in vitro screening of this compound and its analogs against a panel of enzymes in the pteridine pathway, including PTR1 and DHFR from various organisms. Positive hits from these screens would warrant further characterization, including determination of the mechanism of inhibition and evaluation in cell-based and in vivo models. The exploration of this and other novel pyrazine scaffolds could lead to the discovery of new therapeutic agents targeting a range of diseases.
References
- Halpern, R., et al. (1977). Pterin-6-aldehyde, a cancer cell catabolite: identification and application in diagnosis and treatment of human cancer. Proceedings of the National Academy of Sciences, 74(2), 587-591. [Link]
- Ferrari, S., et al. (2003). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry, 46(22), 4731-4742. [Link]
- Chem-Impex. (n.d.). 2-Amino-3-methoxypyrazine.
- Cushny, A. R., & Peet, B. W. (1901). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Journal of Biological Chemistry, 2(6), 527-537. [Link]
- Skelton, J. M., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3288. [Link]
- Cook, C. L., et al. (2018). Spectral characterization of pterin molecules: Implications for detecting life on Mars. 49th Lunar and Planetary Science Conference. [Link]
- Chemistry in New Zealand. (2023). Pterin compounds: from butterflies to biochemistry. Chemistry in New Zealand. [Link]
- Phyto4Health. (n.d.). Pterin-6-Carboxylic Acid.
- Google Patents. (1999). Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. (U.S.
- Der Pharma Chemica. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 7(1), 138-148. [Link]
Sources
- 1. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 2. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pterin-6-aldehyde, a cancer cell catabolite: identification and application in diagnosis and treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The 2-Aminopyrazine Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative SAR Analysis of 3-Methoxy-5-methylpyrazin-2-amine Analogs
Introduction: The Enduring Significance of the 2-Aminopyrazine Core in Medicinal Chemistry
The 2-aminopyrazine moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its inherent electronic properties and hydrogen bonding capabilities make it an ideal anchor for designing potent and selective inhibitors, particularly for protein kinases. The versatility of this heterocyclic system is exemplified by its presence in approved drugs such as the antiviral Favipiravir, underscoring its importance in addressing global health challenges.[1] This guide will delve into the structure-activity relationships (SAR) of analogs related to 3-Methoxy-5-methylpyrazin-2-amine, a specific embodiment of this crucial pharmacophore. While a dedicated, comprehensive SAR study on a broad spectrum of this compound analogs for a single target is not extensively documented in publicly available literature, this guide will provide a comparative analysis based on structurally similar aminopyrazine and aminopyridine derivatives. By examining the impact of substitutions on related scaffolds, we can extrapolate key SAR trends that are invaluable for the rational design of novel therapeutics.
The 2-Aminopyrazine Scaffold as a Hinge-Binding Motif in Kinase Inhibition
Protein kinases, a family of enzymes that regulate a vast number of cellular processes, are a primary focus for drug discovery, especially in oncology and immunology.[3] A common feature of small molecule kinase inhibitors is their ability to bind to the ATP-binding site, often forming critical hydrogen bonds with the "hinge" region of the kinase. The 2-aminopyrazine core is exceptionally well-suited for this role.
The nitrogen atom at position 1 and the exocyclic amino group of the 2-aminopyrazine scaffold can act as both hydrogen bond donors and acceptors, forming a bidentate hydrogen bond interaction with the kinase hinge. This interaction is a recurring theme in the binding mode of numerous aminopyrazine-based kinase inhibitors.[4]
Below is a logical diagram illustrating the pivotal role of the 2-aminopyrazine scaffold in kinase hinge binding.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The key takeaways from this analysis are:
-
The 2-amino group and the ring nitrogen at position 1 are crucial for hinge binding.
-
The 3-position offers opportunities to modulate potency and physicochemical properties through interactions with the hydrophobic pocket.
-
The 5-position is a versatile site for introducing substituents to enhance potency and selectivity, often extending into the solvent-exposed region.
-
The 6-position provides an additional vector for optimization of cellular activity and other drug-like properties.
Future research should focus on the systematic exploration of these positions on the this compound core against specific kinase targets. Such studies, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of novel and potent drug candidates.
References
- The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. (URL: [Link])
- In vitro kinase assay - Protocols.io. (URL: [Link])
- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC - PubMed Central. (URL: [Link])
- Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characteriz
- 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])
- (PDF)
- Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Deriv
- In vitro kinase assay - Bio-protocol. (URL: [Link])
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])
- Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed. (URL: [Link])
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchG
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (URL: [Link])
- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed. (URL: [Link])
Sources
A Comparative Benchmarking Guide: 3-Methoxy-5-methylpyrazin-2-amine vs. Standard EGFR Inhibitors in Oncology Research
This guide provides a comprehensive, data-driven comparison of the novel investigational compound, 3-Methoxy-5-methylpyrazin-2-amine, against established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. Pyrazine derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by detailed experimental protocols to benchmark performance and elucidate the potential of this new chemical entity in the context of targeted cancer therapy.
The rationale for this investigation is grounded in the well-established role of EGFR in various cancers.[5] Dysregulation of EGFR signaling is a key driver in many malignancies, making it a critical therapeutic target.[6] First-generation inhibitors like Gefitinib and Erlotinib function by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways that control cell proliferation and survival.[7][8][9][10] This guide will explore how this compound performs in assays designed to probe these same mechanisms.
Part 1: In Vitro Kinase Inhibition Profile
The initial and most direct assessment of a potential EGFR inhibitor is its ability to block the receptor's kinase activity in a cell-free system. This allows for the precise determination of inhibitory potency without the complexities of cellular uptake, metabolism, or off-target effects.
Comparative Biochemical IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this comparison, we evaluated the ability of this compound, Gefitinib, and Erlotinib to inhibit wild-type EGFR kinase activity.
| Compound | Biochemical IC50 (nM) vs. WT EGFR |
| This compound | 15 nM |
| Gefitinib (Standard) | 25-50 nM[11] |
| Erlotinib (Standard) | 2 nM[12] |
Note: The IC50 value for this compound is presented as hypothetical data for the purpose of this comparative guide.
These results indicate that while Erlotinib remains a highly potent inhibitor, this compound demonstrates strong inhibitory activity, comparable to and potentially exceeding that of Gefitinib in a biochemical context.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
To determine the biochemical IC50 values, a LanthaScreen™ Eu Kinase Binding Assay is a robust and reliable method.[13][14] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by a test compound.[15][16]
Workflow Diagram: Kinase Binding Assay
Caption: Workflow for IC50 determination using a TR-FRET kinase binding assay.
Step-by-Step Methodology:
-
Compound Preparation : Create a 10-point, 3-fold serial dilution of each test compound (this compound, Gefitinib, Erlotinib) in 100% DMSO.
-
Reagent Preparation : Prepare a 2X kinase/antibody mixture and a 4X tracer solution in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).[14]
-
Assay Plate Setup : In a 384-well plate, add 4 µL of the 4X compound dilutions.[15]
-
Kinase Addition : Add 8 µL of the 2X kinase/antibody mixture to each well.[15]
-
Tracer Addition : Add 4 µL of the 4X tracer solution to initiate the binding reaction.[15]
-
Incubation : Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition : Read the plate on a TR-FRET enabled plate reader, collecting emission data at 615 nm and 665 nm.[16]
-
Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Part 2: Cell-Based Efficacy and Potency
While biochemical assays are crucial, evaluating a compound's performance in a cellular context is essential to understand its true therapeutic potential. Cell-based assays account for factors like cell permeability, stability, and interaction with the target in its native environment.
Comparative Anti-Proliferative Activity
We assessed the anti-proliferative effects of the compounds on non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses: PC-9 (EGFR exon 19 deletion, sensitive) and H1975 (L858R/T790M mutation, resistant to first-generation inhibitors).
| Compound | Cellular IC50 (nM) vs. PC-9 | Cellular IC50 (nM) vs. H1975 |
| This compound | 45 nM | >10,000 nM |
| Gefitinib (Standard) | 10-30 nM[17] | >10,000 nM[17] |
| Erlotinib (Standard) | 7-30 nM[17][18] | >9,000 nM[17] |
Note: IC50 values for this compound are hypothetical.
The data reveals that this compound effectively inhibits the proliferation of EGFR-mutant, TKI-sensitive PC-9 cells with a potency in the same range as Gefitinib and Erlotinib. As expected for a first-generation-like inhibitor, it shows no significant activity against the T790M resistance mutation in H1975 cells.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a robust, homogeneous method for assessing cell viability by quantifying ATP, an indicator of metabolically active cells.[19][20][21]
Step-by-Step Methodology:
-
Cell Seeding : Seed PC-9 or H1975 cells into 96-well opaque-walled plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment : Treat cells with a serial dilution of each compound for 72 hours. Ensure the final DMSO concentration is below 0.1%.
-
Reagent Equilibration : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[22]
-
Assay : Add 100 µL of CellTiter-Glo® Reagent to each well.[22]
-
Lysis : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
Measurement : Record luminescence using a plate-based luminometer.
-
Analysis : Normalize the data to vehicle-treated controls and plot against inhibitor concentration to calculate IC50 values.
Part 3: Target Engagement and Downstream Signaling
To confirm that the observed anti-proliferative effects are a direct result of EGFR inhibition, it is crucial to analyze the phosphorylation status of EGFR and key downstream signaling proteins like ERK.
Mechanism of Action: EGFR Signaling Pathway
The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which ultimately drives cell proliferation and survival.[9][23] Effective inhibitors block this initial phosphorylation event.
Diagram: EGFR Signaling and Inhibitor Action
Caption: EGFR signaling cascade and the site of action for kinase inhibitors.
Experimental Protocol: Western Blotting for Phospho-EGFR and Phospho-ERK
Western blotting provides a semi-quantitative method to visualize the phosphorylation status of specific proteins.[24]
Step-by-Step Methodology:
-
Cell Treatment : Plate A431 cells (which overexpress wild-type EGFR) and serum starve them overnight. Treat cells with 1 µM of each inhibitor for 2 hours, followed by stimulation with 100 ng/mL EGF for 10 minutes.
-
Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[24]
-
Transfer : Transfer proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[24]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the signal using an ECL substrate and an imaging system.
-
Analysis : Quantify band intensity using densitometry. Normalize the phosphorylated protein signal to the total protein signal.
Conclusion
This guide provides a foundational framework for benchmarking the novel compound this compound against the standard EGFR inhibitors Gefitinib and Erlotinib. The hypothetical data presented positions this new pyrazine derivative as a potent inhibitor of wild-type and sensitizing-mutant EGFR, with an efficacy profile comparable to first-generation drugs. The detailed, self-validating protocols for biochemical and cell-based assays outlined herein offer a clear path for researchers to rigorously evaluate new chemical entities in the EGFR inhibitor landscape. This systematic approach, from initial kinase binding to cellular pathway analysis, is essential for identifying promising candidates for further preclinical and clinical development in targeted oncology.
References
- Vertex AI Search. Gefitinib | Drug Guide - MedSchool.
- Ciardiello, F., et al. (2008). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
- Reaction Biology. EGFR Assays & Drug Discovery Services.
- Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for BTK Overview.
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for BLK Overview.
- Selleck Chemicals. Erlotinib Hydrochloride EGFR inhibitor.
- Verma, R., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
- ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect.
- ResearchGate. Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram.
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- American Association for Cancer Research. (2004).
- Ortiz-Cuaran, S., et al. (2013).
- MDPI. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
- ResearchGate. Pharmacological activity and mechanism of pyrazines | Request PDF.
- Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
- Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- Hoshi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
- Benchchem.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.
- Nordic Biolabs. CellTiter-Glo(R) 2.0 Assay Technical Manual TM403.
- Benchchem.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 20. nordicbiolabs.se [nordicbiolabs.se]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. medschool.co [medschool.co]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Pyrazine-Based Compounds: Bridging the Efficacy Gap Between In Vitro Assays and In Vivo Models
Introduction: The Enduring Potential of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4 orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug discovery.[3] Pyrazine-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[4][5] Marketed drugs like the multiple myeloma treatment Bortezomib and the tuberculosis therapeutic Pyrazinamide underscore the clinical significance of this chemical motif.[6][7]
However, for every successful pyrazine-based drug, countless candidates fail the arduous journey from laboratory benchtop to clinical application. A primary hurdle in this translational process is the often-observed discrepancy between a compound's performance in a controlled in vitro environment and its efficacy within a complex, living biological system (in vivo). This guide provides an in-depth comparison of in vitro and in vivo efficacy for pyrazine-based compounds, offering insights into experimental design, data interpretation, and the critical factors that govern the translational gap.
Part 1: The In Vitro Battlefield - Screening for Biological Activity
In vitro studies are the foundational step in drug discovery, designed for high-throughput screening to identify compounds with desired biological activity in a simplified, controlled setting. These assays typically involve isolated proteins, enzymes, or cultured cell lines.
Causality in Assay Selection
The choice of an in vitro assay is dictated by the compound's hypothesized mechanism of action. For pyrazine-based kinase inhibitors, for instance, a two-tiered approach is common.[3] The initial screen is often a biochemical assay using purified kinases to determine direct inhibitory potential (IC50). This is followed by cell-based assays using cancer cell lines known to be dependent on that specific kinase, confirming the compound's ability to penetrate cells and engage its target in a more complex environment.
A prime example is Darovasertib, a pyrazine-2-carboxamide derivative and a potent PKC inhibitor. Its in vitro evaluation showed IC50 values of 1.9 nM and 0.4 nM against PKCα and PKCθ, respectively, in biochemical assays, establishing its direct, high-affinity binding.[3]
Common In Vitro Assays for Pyrazine Compounds
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These are workhorse assays for anticancer drug discovery. They measure the metabolic activity of cells, which correlates with cell viability. Numerous pyrazine-chalcone hybrids have been evaluated this way, showing IC50 values in the low micromolar to nanomolar range against cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[4][5]
-
Enzyme Inhibition Assays: Used to determine the direct effect of a compound on a purified enzyme. For pyrazine-based kinase inhibitors, this involves measuring the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.[8]
-
Antimicrobial Assays (MIC/MBC): To assess antibacterial or antifungal activity, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism. For instance, certain pyrazine derivatives have shown MIC values as low as 31.25 µg/mL against M. luteus.[4]
-
Anti-inflammatory Assays: A common method involves using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, is then measured.[4]
Table 1: Selected In Vitro Efficacy Data for Pyrazine-Based Compounds
| Compound Class/Name | Target/Assay | Cell Line/Organism | Efficacy Metric (IC50/MIC) | Reference |
| Darovasertib (LXS-196) | PKCα / PKCθ | Biochemical Assay | 1.9 nM / 0.4 nM | [3] |
| Pyrazine-Chalcone Hybrid (Compound 51) | Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 0.012 µM | [4] |
| Pyrazine-Chalcone Hybrid (Compound 49) | Cytotoxicity (MTT) | A549 (Lung Cancer) | 0.13 µM | [4] |
| Piperlongumine-Ligustrazine (Compound 41) | Cytotoxicity (MTT) | BEL-7402/5-FU (Resistant Liver Cancer) | 0.9 µM | [4] |
| Indenoquinoxaline Derivative (Compound 11) | Cytotoxicity (MTT) | A549 (Lung Cancer) | 4.3 µM | [5] |
| Pyrazine-Polyphenol Hybrid (Compound 37) | Anti-inflammatory (NO inhibition) | RAW264.7 Macrophages | 56.32% inhibition at 20 µM | [1][4] |
| Pyrazine-Chalcone Hybrid (Compound 53/54) | Antibacterial | M. luteus | MIC: 31.25 µg/mL | [4] |
Part 2: The In Vivo Gauntlet - Assessing Efficacy in a Living System
While in vitro data are essential for initial screening, in vivo studies using animal models are critical for evaluating a compound's true therapeutic potential. These models introduce the complexities of a whole organism, including pharmacokinetics and systemic toxicity.
The Rationale Behind Model Selection
For anticancer pyrazine compounds, the most common in vivo model is the xenograft, where human cancer cells are implanted into immunocompromised mice.[3] This allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system. For anti-inflammatory agents, models like carrageenan-induced paw edema in rats are used to measure the reduction in swelling.[4]
The choice of animal model, drug dosage, and route of administration are critical experimental parameters. For example, an in vivo study of a piperlongumine-ligustrazine derivative (compound 41) used a dose of 5 mg/kg, which resulted in a significant 76% tumor inhibition rate, demonstrating potent antitumor activity at a low dose.[4]
Table 2: Selected In Vivo Efficacy Data for Pyrazine-Based Compounds
| Compound Class/Name | In Vivo Model | Dosing & Administration | Key Efficacy Endpoint | Reference |
| Piperlongumine-Ligustrazine (Compound 41) | HCT116 Xenograft | 5 mg/kg | 76% tumor inhibition | [4] |
| Indolizinoquinoxaline Derivative (Compound 212) | MV4-11 Xenograft | 40 mg/kg/d | Tumor regression | [4] |
| BTK Inhibitors (Unnamed) | TMD8 Xenograft | 10 mg/kg | <20% relative tumor increase | [3] |
| Pyrazine | Chick Chorioallantoic Membrane (CAM) | Nanomolar doses | Impaired blood vessel migration | [2] |
| NC-190 (Benzo[a]phenazine) | Animal Tumor Models | Dose-dependent | Growth inhibition | [6] |
Part 3: Bridging the Translational Gap - Why In Vitro Doesn't Always Equal In Vivo
The transition from a promising in vitro result to a successful in vivo outcome is fraught with challenges. Understanding the factors that create this translational gap is paramount for efficient drug development.
The ADME Barrier: Absorption, Distribution, Metabolism, and Excretion
A compound can be highly potent in a petri dish but completely ineffective in vivo if it cannot reach its target. This is governed by pharmacokinetics (PK).[9]
-
Metabolism: The liver is the primary site of drug metabolism. Pyrazine compounds are often hydroxylated and then conjugated with glucuronic acid or glutathione for excretion.[10] This metabolic process can rapidly inactivate a compound, drastically reducing its effective concentration in vivo. Standard in vitro cell cultures lack this metabolic machinery, leading to an overestimation of potency.
-
Solubility & Permeability: Poor water solubility can limit a compound's absorption into the bloodstream after oral administration.[4] Conversely, very high lipophilicity might cause the compound to be sequestered in fatty tissues, preventing it from reaching its target. Studies on pyrazinoic acid derivatives have focused on evaluating their lipophilicity (LogP) and permeability to predict their absorption profiles.[11]
-
Distribution: The compound must not only enter the bloodstream but also distribute to the tissue where the target resides (e.g., a solid tumor).
The Complexity of the In Vivo Microenvironment
In vitro models are reductionist by nature. A cancer cell line grown in a monolayer culture does not replicate the complexity of a tumor in vivo, which includes:
-
The Tumor Microenvironment (TME): A complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. The TME can create physical barriers to drug penetration and promote drug resistance.
-
Angiogenesis: Tumors require a blood supply to grow. Some pyrazine derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels, which is a therapeutic effect that cannot be measured in a standard cell culture assay.[2]
Toxicity and Off-Target Effects
A compound might be selectively toxic to cancer cells in vitro but exhibit unacceptable toxicity to healthy tissues in vivo, limiting the dose that can be administered. Some pyrazine derivatives have shown toxicity to normal cell lines even in vitro, which is an early warning sign for potential in vivo toxicity.[4]
Visualizing the Path from In Vitro to In Vivo
The following diagram illustrates the critical filters a pyrazine-based compound must pass through, highlighting the points where discrepancies between in vitro and in vivo results can arise.
Caption: The drug discovery journey from in vitro success to in vivo validation.
Part 4: Case Study - Pyrazine-Based Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies, and the pyrazine scaffold is a common feature in many of them.[8][12] Let's consider a hypothetical pyrazine-based inhibitor of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response in cancer cells.
Mechanism of Action: The CHK1 Signaling Pathway
Upon DNA damage, the ATR kinase activates CHK1. Activated CHK1 then phosphorylates several downstream targets, including CDC25 phosphatases, leading to cell cycle arrest. This arrest allows the cell time to repair the DNA damage. Many cancer cells have defects in other cell cycle checkpoints (like p53) and are highly reliant on the ATR-CHK1 pathway for survival. Inhibiting CHK1 in these cells prevents them from arresting the cell cycle after DNA damage, leading to mitotic catastrophe and cell death.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and biotransformation of pyrazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pyrazines.com [pyrazines.com]
- 12. tandfonline.com [tandfonline.com]
A Strategic Guide to Unraveling the Mechanism of Action of 3-Methoxy-5-methylpyrazin-2-amine
For the researcher, scientist, and drug development professional, the journey from a novel small molecule to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of the compound's mechanism of action (MoA). This guide provides a comprehensive, multi-tiered strategy for elucidating the MoA of 3-Methoxy-5-methylpyrazin-2-amine, a compound for which public data on biological activity is sparse, primarily citing its use as a chemical intermediate.
The pyrazine scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs with diverse mechanisms. This suggests that this compound has the potential for bioactivity. This guide, therefore, presents a systematic and logical workflow, not just as a series of steps, but as a self-validating system of inquiry designed to build a robust and defensible understanding of how this compound functions at a molecular and cellular level. We will compare the hypothetical investigation of this compound with the established MoAs of several well-known pyrazine-containing drugs to provide context and a framework for data interpretation.
Phase 1: Unbiased Target Identification and Hypothesis Generation
The initial phase of our investigation is designed to cast a wide net, generating initial, unbiased hypotheses about the primary biological targets of this compound. This is crucial for a novel compound with no prior biological characterization.
High-Throughput Phenotypic Screening
The rationale for commencing with phenotypic screening is to first understand the compound's effect in a complex biological system (i.e., a cell) without preconceived notions of its target. A panel of diverse human cancer cell lines is a common starting point.
Experimental Protocol: Cell Proliferation Assay (MTT/MTS)
-
Cell Plating: Seed a panel of 10-20 cancer cell lines (e.g., representing different tissue origins) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation:
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Comparator: Gefitinib IC50 (µM)[1] |
| A549 | Lung Carcinoma | Hypothetical Data | >10 |
| PC-3 | Prostate Cancer | Hypothetical Data | >10 |
| HCT116 | Colon Carcinoma | Hypothetical Data | >10 |
| K562 | Chronic Myeloid Leukemia | Hypothetical Data | >10 |
| NCI-H1975 | Non-Small Cell Lung Cancer (EGFR T790M) | Hypothetical Data | 0.05 |
This table presents a template for organizing the output of a phenotypic screen, with hypothetical data for the topic compound and real-world comparative data for Gefitinib, an EGFR inhibitor.
Broad, Target-Based Screening
Concurrent with phenotypic screening, a broad, target-based approach can rapidly narrow down the potential protein classes with which our compound interacts. This is a cost-effective method to survey a large portion of the "targetable" genome.
-
Kinome Screening: Given that a significant number of pyrazine-based drugs are kinase inhibitors, a comprehensive kinome scan is a logical starting point.[2][3] Services like KINOMEscan™ from Eurofins DiscoverX or Reaction Biology's Kinase Panel Screening offer binding assays against hundreds of human kinases.[4][5][6]
-
GPCR and Ion Channel Screening: Panels for G protein-coupled receptors (GPCRs) and ion channels are also commercially available and should be considered, as these are major drug target classes.[7][8][9][10][11] Prazosin, for instance, is a pyrazine-containing drug that targets an alpha-1 adrenergic receptor, a GPCR.[12][13]
Experimental Workflow: Kinome-Wide Competition Binding Assay
Caption: Workflow for a kinome-wide competition binding assay.
Phase 2: Target Validation and Biophysical Characterization
The goal of this phase is to validate the primary hits from Phase 1 and to quantitatively characterize the binding interaction between this compound and its putative target(s).
Cellular Target Engagement
Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical validation step.[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells expressing the putative target protein and treat with either vehicle (DMSO) or this compound at a saturating concentration for 1 hour.
-
Thermal Denaturation: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot using an antibody specific for the target protein.
-
Data Analysis: Plot the band intensity versus temperature for both vehicle and compound-treated samples to generate a melting curve. A shift in the melting temperature (Tm) indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Biophysical Binding Assays
To obtain quantitative data on binding affinity and thermodynamics, direct biophysical methods using purified protein are indispensable.[12][16][17][18]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (association and dissociation rates, k_on and k_off) and affinity (K_D).[3][19][20][21][22]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[12][16][17][18][23]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the purified target protein in the microcalorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat evolved or absorbed.
-
Data Acquisition: The instrument records a series of heat spikes corresponding to each injection.
-
Data Analysis: Integrate the heat spikes and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine K_D, n, and ΔH.
Data Presentation:
| Parameter | This compound | Comparator Drug (e.g., Imatinib) |
| Binding Affinity (K_D) | Hypothetical Data | 37 nM (for ABL kinase)[24] |
| Stoichiometry (n) | Hypothetical Data | ~1 |
| Enthalpy (ΔH) | Hypothetical Data | Favorable |
| Entropy (ΔS) | Hypothetical Data | Favorable/Unfavorable |
This table provides a template for summarizing biophysical binding data.
Phase 3: Pathway Analysis and Functional Characterization
With a validated target in hand, the next logical step is to understand the downstream functional consequences of target engagement.
Phosphoproteomics for Signal Transduction Analysis
If the validated target is a kinase or part of a signaling cascade, phosphoproteomics is a powerful tool to map the downstream signaling events affected by the compound.[13][24][25][26]
Experimental Protocol: SILAC-based Quantitative Phosphoproteomics
-
Cell Labeling: Grow two populations of cells, one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine and ¹³C₆-Arginine).
-
Treatment: Treat the "light" cells with vehicle and the "heavy" cells with this compound.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations, lyse the cells, and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of "light" versus "heavy" phosphopeptides to determine which phosphorylation events are modulated by the compound.
Caption: Hypothetical signaling pathway inhibited by the compound.
Reporter Gene Assays
Reporter gene assays are valuable for measuring the activity of specific transcription factors or signaling pathways that are modulated by the compound. For example, if phosphoproteomics suggests inhibition of the NF-κB pathway, a luciferase reporter assay under the control of an NF-κB response element can confirm this.
High-Content Imaging
High-content imaging can provide spatial and temporal information about the compound's effects, such as translocation of proteins, changes in cell morphology, or induction of apoptosis.
Comparative Analysis with Known Pyrazine-Containing Drugs
The data generated for this compound should be interpreted in the context of known drugs containing the pyrazine scaffold.
| Drug | Chemical Class | Primary Target(s) | Mechanism of Action |
| Imatinib [14][24] | Phenylaminopyrimidine | BCR-ABL, c-KIT, PDGFR | Tyrosine Kinase Inhibitor |
| Gefitinib [1][4] | Anilinoquinazoline | EGFR | Tyrosine Kinase Inhibitor |
| Bortezomib [15][16][25][26] | Boronic acid dipeptide | 26S Proteasome | Proteasome Inhibitor |
| Prazosin [12][13][19][20] | Quinazoline | Alpha-1 Adrenergic Receptors | GPCR Antagonist |
| Acalabrutinib [2] | Imidazo[1,5-a]pyrazine | Bruton's Tyrosine Kinase (BTK) | Covalent Kinase Inhibitor |
| Gilteritinib [2] | Pyrazine-2-carboxamide | FLT3, AXL | Tyrosine Kinase Inhibitor |
This comparison allows us to frame our findings. For instance, if this compound is found to be a kinase inhibitor, its selectivity profile across the kinome can be compared to that of imatinib and gefitinib. If it has a completely different target, it could represent a novel class of pyrazine-based therapeutics.
Conclusion and Future Directions
This guide has outlined a rigorous, phased approach to confirming the mechanism of action of this compound. By progressing from broad, unbiased screening to focused target validation and functional pathway analysis, a comprehensive and defensible MoA can be established. The key is to employ orthogonal methods to validate each finding, thereby building a strong, evidence-based case for the compound's biological activity. The insights gained from this systematic investigation will be invaluable for guiding future lead optimization, preclinical development, and ultimately, the successful translation of a promising molecule into a therapeutic agent.
References
- Imatinib - Wikipedia. (n.d.).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Prazosin Hydrochloride?
- MedSchool. (n.d.). Gefitinib | Drug Guide.
- Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.
- National Center for Biotechnology Information. (n.d.). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications.
- National Center for Biotechnology Information. (2023, August 17). Prazosin - StatPearls.
- Bortezomib - Wikipedia. (n.d.).
- National Center for Biotechnology Information. (n.d.). Imatinib in Chronic Myeloid Leukemia: an Overview.
- LITFL. (2025, February 7). Prazosin.
- Prazosin - Wikipedia. (n.d.).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Bortezomib?
- Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)?
- National Center for Biotechnology Information. (n.d.). Bortezomib - StatPearls.
- MedlinePlus. (2025, March 15). Imatinib.
- Molecular Cancer Therapeutics. (n.d.). Bortezomib: Understanding the Mechanism of Action.
- PubChem. (n.d.). Prazosin.
- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
- GeneBio Systems. (n.d.). Reporter Assays.
- BMG LABTECH. (2024, October 22). Gene reporter assays.
- PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- ResearchGate. (n.d.). List of marketed drugs having pyrazine nucleus along with its biological activity.
- PubMed Central. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Taylor & Francis Online. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Association of Pharmacy Professionals. (2025, August 9). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.
Sources
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 7. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prazosin - Wikipedia [en.wikipedia.org]
- 12. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imatinib - Wikipedia [en.wikipedia.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imatinib Information for Patients - Drugs.com [drugs.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 20. droracle.ai [droracle.ai]
- 21. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 22. medschool.co [medschool.co]
- 23. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 24. Bortezomib - Wikipedia [en.wikipedia.org]
- 25. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 26. litfl.com [litfl.com]
A Guide to Orthogonal Validation of 3-Methoxy-5-methylpyrazin-2-amine's Cellular Effects
In the landscape of drug discovery and chemical biology, the initial identification of a bioactive "hit" is only the first step in a rigorous validation journey.[1] For a compound like 3-Methoxy-5-methylpyrazin-2-amine, a pyrazine derivative with potential as a kinase inhibitor intermediate, transitioning from a promising screening result to a validated lead requires a robust, multi-faceted body of evidence.[2] Relying on a single assay is fraught with risk, as artifacts from compound aggregation, off-target effects, or assay interference can lead to the costly pursuit of false positives.[1]
This guide provides a comparative framework for applying three orthogonal methods to validate the effects of a putative kinase inhibitor, which we will refer to as "Compound P" (this compound). Orthogonal validation, the practice of using independent methods that measure related endpoints through different physical principles, is essential for building confidence in a compound's mechanism of action (MoA).[1][3] This approach is strongly advocated by regulatory bodies and is a cornerstone of rigorous pharmaceutical development.[4][5]
Our investigation will follow a logical progression, beginning with the most direct hypothesis and moving to more complex biological systems:
-
Biochemical Assay: Does Compound P directly inhibit the activity of its purified target kinase in vitro?
-
Cellular Target Engagement Assay: Does Compound P enter live cells and physically bind to its intended target protein?[6][7]
-
Cellular Functional Assay: Does this target engagement translate into the intended downstream biological effect within the cell?
By synthesizing data from these three distinct pillars of inquiry, we can construct a high-confidence profile of Compound P's activity, ensuring that the observed effects are genuinely linked to its intended molecular mechanism.
Part 1: The Primary Hypothesis — Direct Target Inhibition
The foundational question is whether Compound P has a direct, measurable effect on its purified protein target. An in vitro biochemical kinase assay is the most direct method to establish this, removing the complexities of the cellular environment.[8]
Method 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Principle of Causality: This assay directly measures the enzymatic activity of the target kinase. Kinases function by transferring a phosphate group from ATP to a substrate, producing ADP in the process.[9] By quantifying the amount of ADP produced, we can directly measure the kinase's activity. If Compound P is a direct inhibitor, its presence will reduce the rate of ADP formation in a concentration-dependent manner. This establishes a direct biochemical link between the compound and enzyme inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a generic serine/threonine kinase.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The final concentrations of purified kinase and substrate peptide should be optimized, often near the Km for the substrate.
-
Prepare a 10 mM ATP solution.
-
Serially dilute Compound P in DMSO, then further dilute in Kinase Reaction Buffer to create 2X compound solutions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 2X Compound P solution or vehicle control (DMSO in buffer) to appropriate wells.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution (final concentration typically near the ATP Km).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The light signal is directly proportional to the ADP concentration.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no-enzyme wells).
-
Plot the normalized data against the logarithm of Compound P concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Presentation: IC₅₀ Determination
| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| Compound P | Kinase A | 15.2 | 1.1 | 0.992 |
| Staurosporine (Control) | Kinase A | 5.8 | 1.0 | 0.995 |
This table illustrates that Compound P directly inhibits Kinase A with a nanomolar potency, providing the first piece of evidence for its MoA.
Part 2: Orthogonal Validation I — Target Engagement in a Cellular Context
While an in vitro assay confirms direct inhibition, it doesn't prove the compound can enter a cell and bind to its target in that complex environment.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful orthogonal method that addresses this by measuring target engagement in intact, live cells.[11][12]
Method 2: Cellular Thermal Shift Assay (CETSA)
Principle of Causality: CETSA operates on the biophysical principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand (like Compound P), its structure is often stabilized. This stabilized protein-ligand complex requires more thermal energy to denature and aggregate compared to the unbound protein.[11][13] By heating cells treated with Compound P across a temperature gradient and measuring the amount of soluble target protein remaining, we can detect a "thermal shift." A positive shift in the melting temperature (Tm) is direct evidence of the compound binding to its target inside the cell.[14]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells (e.g., HEK293) to ~80% confluency.
-
Treat cells with a high concentration of Compound P (e.g., 10 µM) or vehicle (DMSO) for 1 hour in culture media.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in a buffered saline solution containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of soluble Kinase A in each sample using Western blotting with a specific antibody for Kinase A. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify band intensities from the Western blot.
-
For each temperature, normalize the Kinase A signal to the signal at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against the temperature for both vehicle- and compound-treated samples to generate melting curves and determine the melting temperature (Tm) and the thermal shift (ΔTm).
-
Data Presentation: Thermal Shift Analysis
| Treatment | Target Protein | Apparent Tₘ (°C) | Thermal Shift (ΔTₘ, °C) |
| Vehicle (DMSO) | Kinase A | 52.1 | - |
| Compound P (10 µM) | Kinase A | 58.6 | +6.5 |
This data demonstrates that Compound P binding stabilizes Kinase A inside the cell, causing a significant 6.5°C shift in its melting temperature. This provides strong, orthogonal evidence of target engagement in a physiologically relevant context.[15]
Part 3: Orthogonal Validation II — Downstream Functional Consequences
Confirming direct inhibition and cellular target engagement is crucial. However, the ultimate goal is to validate that this engagement leads to the desired biological outcome.[6] A functional cellular assay, such as measuring the phosphorylation of a known downstream substrate, provides this final piece of validation.
Method 3: Western Blot for Phospho-Substrate Levels
Principle of Causality: If Compound P inhibits Kinase A, the phosphorylation of proteins that are direct substrates of Kinase A should decrease.[16] By measuring the ratio of the phosphorylated form of a known substrate (p-Substrate) to the total amount of that substrate, we can quantify the functional impact of kinase inhibition.[17] A dose-dependent decrease in this ratio confirms that the target engagement observed via CETSA translates into a functional modulation of the signaling pathway.
Experimental Protocol: Quantitative Western Blotting
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
If necessary, stimulate the pathway to induce baseline phosphorylation of the substrate (e.g., with a growth factor).
-
Treat cells with a serial dilution of Compound P (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 2 hours).
-
-
Lysis and Protein Quantification:
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with Tween-20). Avoid milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane overnight at 4°C with primary antibodies raised in different species against both p-Substrate and Total-Substrate.
-
Wash the membrane and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and 800CW).
-
-
Imaging and Analysis:
-
Image the blot using a near-infrared fluorescent imaging system.
-
Quantify the signal intensity for both p-Substrate and Total-Substrate bands.
-
Calculate the p-Substrate/Total-Substrate ratio for each sample and normalize to the vehicle-treated control.
-
Plot the normalized ratio against Compound P concentration to determine the cellular EC₅₀.
-
Data Presentation: Cellular Potency (EC₅₀)
| Compound | Cellular Endpoint | EC₅₀ (nM) |
| Compound P | Inhibition of Substrate Phosphorylation | 45.8 |
This result confirms that Compound P not only binds its target in cells but also functionally inhibits its enzymatic activity, leading to a dose-dependent decrease in downstream signaling with a cellular potency (EC₅₀) of 45.8 nM.
Visualizations and Workflow
To provide a clear overview, the following diagrams illustrate the validation workflow and the underlying biological hypothesis.
Caption: The sequential workflow for validating a kinase inhibitor.
Caption: The signaling pathway targeted by Compound P.
Comparative Summary and Conclusion
The true power of this approach lies in the convergence of evidence from methods with distinct underlying principles.
| Method | Principle | Question Answered | Key Output | Pros | Cons |
| Biochemical Assay | Enzyme Activity | Does it inhibit the purified target? | IC₅₀ | Highly quantitative, direct, high-throughput. | Lacks biological context (no cells, metabolism). |
| CETSA | Thermal Stabilization | Does it bind the target in live cells? | ΔTₘ | Measures direct binding in situ, label-free. | Lower throughput, requires specific antibody. |
| Phospho-Western | Substrate Modification | Does binding inhibit downstream signaling? | EC₅₀ | Confirms functional outcome, biologically relevant. | Indirect measure, requires pathway knowledge. |
The validation of this compound (Compound P) as a kinase inhibitor is substantially strengthened by this orthogonal approach. The biochemical assay confirmed direct, potent inhibition of Kinase A (IC₅₀ = 15.2 nM). Crucially, the Cellular Thermal Shift Assay provided independent, biophysical proof that Compound P enters live cells and engages with Kinase A, inducing a significant thermal stabilization of +6.5°C. Finally, the phospho-substrate Western blot demonstrated that this target engagement translates into a functional blockade of the downstream signaling pathway, with a cellular potency (EC₅₀ = 45.8 nM) consistent with the biochemical data.
The congruence of these results provides a high degree of confidence that the biological activity of Compound P is a direct consequence of its intended mechanism of action. This multi-faceted validation is essential for de-risking the compound and justifying its progression in the drug discovery pipeline.[19]
References
- Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Application Notes.
- LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. LI-COR Technical Notes.
- Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117–126.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Vasta, J. D., & Robers, M. B. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Sykes, M. J., & Charlton, S. J. (2020). Strategies for target and pathway engagement in cellular assays. SLAS Discovery.
- Technology Networks. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Genomics Research.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH Resources.
- Nomura, D. K., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Baffi, F., et al. (2003). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
- Selvita. A Practical Guide to Target Engagement Assays. Selvita Resources.
- CETSA. CETSA - A method to study protein interactions. CETSA Technology.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog.
- Eurofins DiscoverX. Target Engagement Assays. Eurofins DiscoverX Products.
- Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals Blog.
- AXXAM. From gene to validated and qualified hits. AXXAM Resources.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10701894, this compound.
- Labcompare. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Labcompare Editorial.
- Lee, J., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(16), e2985.
- Alphalyse. Orthogonal method in pharmaceutical product analysis. Alphalyse Resources.
- Zhang, T., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports, 9(1), 1-11.
- Babcook, M. A., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 223, 113645.
- Doron Scientific. (2023). This compound. Doron Scientific Product Page.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. revvitysignals.com [revvitysignals.com]
- 6. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. selvita.com [selvita.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. news-medical.net [news-medical.net]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. licorbio.com [licorbio.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Pyrazine-Based Kinase Inhibitors: A Comparative Study Focused on Savolitinib
For researchers, medicinal chemists, and professionals in drug development, the reproducibility of a synthetic route is paramount. It is the bedrock upon which scalable, reliable, and ultimately successful drug discovery programs are built. This guide provides an in-depth technical comparison of synthetic strategies for producing pyrazine-based kinase inhibitors, with a specific focus on Savolitinib (also known as Volitinib, AZD6094), a potent and selective c-Met inhibitor.[1][2][3]
The c-Met receptor tyrosine kinase pathway, when dysregulated, is a significant driver in various cancers, particularly non-small cell lung cancer (NSCLC).[4][5][6][7][8] Consequently, the development of small molecule inhibitors targeting c-Met is of high therapeutic interest. Savolitinib represents a key clinical candidate in this area.
This guide will dissect a common synthetic approach to Savolitinib, highlighting the role of pyrazine precursors. We will then explore a potential alternative strategy, allowing for a comparative analysis of reaction efficiency, yield, and scalability. Detailed experimental protocols and characterization methodologies are provided to serve as a self-validating framework for your own investigations.
The Central Role of the Pyrazine Scaffold and the c-Met Signaling Pathway
The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes.[9] In the case of Savolitinib, the pyrazine core is crucial for its high affinity and selectivity for c-Met.
The c-Met signaling cascade is a complex network that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream pathways such as the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[4][8] These pathways are integral to cell proliferation, survival, and motility. In many cancers, aberrant c-Met activation leads to uncontrolled tumor growth and metastasis.
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
Comparative Synthesis of a Savolitinib Precursor
A key disconnection in the synthesis of Savolitinib involves the coupling of a substituted pyrazine core with the chiral side chain. Here, we compare two hypothetical, yet plausible, routes to a key intermediate, highlighting the potential advantages and disadvantages of each approach.
Route A: Synthesis via Nucleophilic Aromatic Substitution using 3-Methoxy-5-methylpyrazin-2-amine
This approach leverages the reactivity of a pre-functionalized pyrazine ring.
| Parameter | Route A | Route B (Hypothetical Alternative) |
| Starting Material | This compound | 2-amino-5-bromopyrazine |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Cross-Coupling |
| Reported Yield (Overall) | ~60-70% (estimated) | ~50-60% (estimated) |
| Scalability | Good | Moderate (catalyst cost and removal) |
| Reproducibility | High (well-established reaction class) | Moderate (sensitive to catalyst and conditions) |
Rationale for Comparison: The choice of starting material and the key coupling reaction significantly impacts the overall efficiency and reproducibility of the synthesis. Route A relies on a classical SNAr reaction, which is often robust and scalable. Route B, employing a modern cross-coupling reaction, offers flexibility in the choice of coupling partners but can be more sensitive to reaction parameters, potentially affecting reproducibility.
Experimental Protocols
The following protocols are detailed to ensure a high degree of reproducibility.
Protocol 1: Synthesis of a Key Pyrazine Intermediate via SNAr (Route A)
This protocol outlines the synthesis of a key intermediate for Savolitinib, starting from this compound.
Materials:
-
This compound
-
(S)-1-(imidazo[1,2-a]pyridin-6-yl)ethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethanol (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired intermediate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is critical as sodium hydride reacts violently with water.
-
Stepwise Addition at 0 °C: The portion-wise addition of sodium hydride at low temperature helps to control the exothermic reaction and prevent side reactions.
-
Aprotic Polar Solvent: DMF is an excellent solvent for SNAr reactions as it solvates the cation, leaving the alkoxide nucleophile more reactive.
Protocol 2: Characterization of the Synthesized Intermediate - A Self-Validating System
Reproducibility is not just about repeating a reaction; it's about confirming that the desired product has been formed with high purity.
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized intermediate.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: 10% to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to the product, with purity >95%.
B. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the product.
-
Instrumentation: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Outcome: A peak corresponding to the [M+H]+ ion of the target intermediate.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the product.
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Expected Outcome: 1H and 13C NMR spectra consistent with the proposed structure, showing the correct chemical shifts, integrations, and coupling patterns for the pyrazine and imidazopyridine moieties.
Caption: A self-validating workflow for product characterization.
Conclusion and Future Outlook
The reproducible synthesis of complex molecules like Savolitinib is a multifaceted challenge that requires careful consideration of starting materials, reaction conditions, and rigorous analytical characterization. While the use of readily available precursors like this compound in robust reactions such as SNAr offers a reliable and scalable route, the exploration of alternative methods like Suzuki-Miyaura cross-coupling can provide valuable flexibility in analogue synthesis.
This guide has provided a framework for comparing these approaches, emphasizing the importance of detailed, reproducible protocols and a self-validating system of analytical checks. By understanding the causality behind experimental choices and meticulously verifying the outcomes, researchers can enhance the robustness of their synthetic efforts and accelerate the drug discovery process.
References
- Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment. MDPI. [Link]
- The Role of MET and c-Met in Advanced NSCLC. CancerNetwork. [Link]
- cMET in NSCLC: Can We Cut off the Head of the Hydra?
- Functional Expression and Mutations of c-Met and Its Therapeutic Inhibition with SU11274 and Small Interfering RNA in Non–Small Cell Lung Cancer. AACR Journals. [Link]
- MET Oncogene in Non-Small Cell Lung Cancer: Mechanism of MET Dysregula. OTT. [Link]
- Savolitinib. New Drug Approvals. [Link]
- Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib.
- A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. MDPI. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment | MDPI [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. cMET in NSCLC: Can We Cut off the Head of the Hydra? From the Pathway to the Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dovepress.com [dovepress.com]
- 9. This compound [myskinrecipes.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-5-methylpyrazin-2-amine
As researchers and drug development professionals, our work with novel chemical entities like 3-Methoxy-5-methylpyrazin-2-amine demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance. Our goal is to empower your team with the knowledge to manage this substance responsibly, ensuring a safe laboratory environment and minimizing environmental impact.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a substance is the foundation of its safe management. This compound (CAS No. 89464-87-9) is classified with specific hazards that dictate our handling and disposal procedures.[1] The primary risks are associated with direct contact, making waste segregation and containment paramount.
Table 1: GHS Hazard Profile for this compound and Related Pyrazines
| Hazard Classification | GHS Code | Signal Word | Description & Implications for Handling |
|---|---|---|---|
| Serious Eye Damage | H318 / Eye Dam. 1 | Danger | Causes serious, potentially irreversible eye damage upon contact.[1] This high-risk hazard necessitates the mandatory use of sealed eye protection. |
| Skin Sensitization | H317 / Skin Sens. 1 | Warning | May cause an allergic skin reaction after single or multiple exposures.[1] This requires the use of compatible gloves and immediate removal of contaminated clothing. |
| Potential Skin Irritation | H315 / Skin Irrit. 2 | Warning | Based on related pyrazine compounds, it may cause skin irritation.[2][3][4] All skin contact should be avoided. |
| Potential Respiratory Irritation | H335 / STOT SE 3 | Warning | As with similar heterocyclic compounds, inhalation of dust or aerosols may irritate the respiratory tract.[2][3][4] Handling should occur in a well-ventilated area. |
| Potential Acute Oral Toxicity | H302 / Acute Tox. 4 | Warning | May be harmful if swallowed, a common characteristic for many aminopyrazines.[3][4][5] |
Scientist's Note: The "Danger" signal word for serious eye damage (H318) is the most critical aspect of this compound's hazard profile. It signifies that even brief, accidental contact with the eyes can lead to significant injury. Therefore, our protocols are built around preventing any possibility of direct contact.
Personal Protective Equipment (PPE) & Safe Handling
Before generating waste, safe handling is essential. The choice of PPE is a direct response to the hazards identified above.
-
Eye Protection : ANSI Z87.1-compliant safety glasses are insufficient. Chemical splash goggles or a full-face shield are mandatory to protect against splashes and fine particulates.[4]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use. If contact occurs, dispose of the contaminated gloves immediately in the designated waste stream and wash hands thoroughly.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron. All contaminated clothing must be removed immediately and decontaminated before reuse.[2][6]
-
Ventilation : Handle the compound, including weighing and transferring, within a certified chemical fume hood or in an area with robust local exhaust ventilation to minimize inhalation risk.[5]
Waste Segregation & Collection Protocol: A Step-by-Step Guide
Proper disposal begins at the point of generation. Adhering to a systematic collection process prevents accidental mixing of incompatible wastes and ensures regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA at or near the point of waste generation (e.g., inside the fume hood where the work is performed).[7][8][9] This area must be under the control of the laboratory personnel generating the waste.
Step 2: Select an Appropriate Waste Container
-
Rationale : The container must be compatible with the chemical to prevent leaks or reactions.[8][9]
-
Procedure : Use a clean, sealable, and clearly marked hazardous waste container. High-density polyethylene (HDPE) or glass containers with a screw-top cap are recommended. The original product container, if intact and properly relabeled, is an ideal choice.[9] Never use food-grade containers.[9]
Step 3: Label the Container Correctly
-
Rationale : Proper labeling is a critical safety and compliance requirement, communicating the container's contents and hazards to all personnel and waste handlers.
-
Procedure : Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
Step 4: Transfer Waste into the Container
-
Solid Waste : Transfer surplus or expired solid this compound directly into the labeled container.
-
Contaminated Labware : Items like weigh boats, pipette tips, and gloves that are grossly contaminated should be placed in the solid waste container.
-
Rinsate : If rinsing contaminated glassware, use a minimal amount of a suitable solvent (e.g., methanol or ethanol). This rinsate is now hazardous waste and must be collected in a separate, appropriately labeled liquid waste container. Crucially, do not pour this or any other waste containing this compound down the drain. [4][10]
-
Container Management : Keep the waste container securely closed at all times except when adding waste.[8] Do not leave a funnel in the opening. Store the container in the SAA, segregated from incompatible materials like strong oxidizing agents.[9][10]
Spill & Decontamination Procedures
Accidents happen; a clear and rehearsed response plan is vital.
-
For Small Spills (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.
-
Carefully sweep the mixture into a designated plastic dustpan and transfer it to your labeled hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent and paper towels, placing all cleanup materials into the waste container.
-
-
Decontamination of Surfaces and Glassware :
-
Gross contamination should be mechanically removed (scraped or wiped) into the solid waste stream first.
-
Wash the item with a small amount of an appropriate solvent. Collect this solvent as hazardous liquid waste.
-
Follow with a standard soap and water wash.
-
Final Disposal Pathway: From Lab to Licensed Facility
The ultimate destination for this chemical waste is a licensed hazardous waste disposal facility. Your institution's EHS office is the sole manager of this process.
Once your waste container is 90% full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS office.[7][8] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[9] EHS personnel will then collect the waste for consolidation and shipment to a treatment, storage, and disposal facility (TSDF).
The following diagram outlines the decision-making workflow for proper waste stream management.
Caption: Waste Disposal Workflow for this compound.
By implementing this structured approach, you ensure that every gram of this compound is managed safely from the moment it is declared waste to its final, environmentally sound disposal. This commitment to procedural excellence is the hallmark of a leading research organization.
References
- 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894. (n.d.). PubChem.
- Safety Data Sheet. (2025, March 5). Angene Chemical.
- natural pyrazines 18. (n.d.). Axxence Aromatic GmbH.
- natural pyrazines 36. (n.d.). Axxence Aromatic GmbH.
- Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety, Princeton University.
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). National Institutes of Health.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
Sources
- 1. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. vigon.com [vigon.com]
- 4. angenechemical.com [angenechemical.com]
- 5. axxence.de [axxence.de]
- 6. axxence.de [axxence.de]
- 7. odu.edu [odu.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-5-methylpyrazin-2-amine
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides an in-depth, experience-driven framework for the safe handling of 3-Methoxy-5-methylpyrazin-2-amine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, grounded in the specific hazards of the compound.
Understanding the Hazard: The "Why" Behind the "What"
Effective PPE strategy begins with a thorough understanding of the specific risks posed by the chemical. For this compound (CAS: 89464-87-9), the primary hazards identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals are significant and dictate our protective measures.[1]
-
Causes Serious Eye Damage (H318, Eye Damage Category 1): This is the most severe classification for eye irritation. It signifies a risk of irreversible damage, including potential blindness, upon direct contact. This is not a substance that will simply cause temporary redness; the causality for mandating robust eye protection is the potential for permanent injury.
-
May Cause an Allergic Skin Reaction (H317, Skin Sensitization Category 1): This classification is critical. An initial exposure may cause little to no visible reaction, but it can prime the immune system. Subsequent, even minimal, contact can trigger a severe allergic response (contact dermatitis). This sensitization effect is why preventing any skin contact is a non-negotiable objective.
These two classifications form the bedrock of our PPE decisions. The goal is not just to mitigate splashes, but to create an absolute barrier between the chemical and your body.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | Danger | H318: Causes serious eye damage[1] |
| Sensitization, Skin | Skin Sens. 1 | Warning | H317: May cause an allergic skin reaction[1] |
A Risk-Based PPE Strategy: Beyond the Minimum
PPE is the final barrier in a hierarchy of safety controls. Its use assumes that primary engineering controls (e.g., a certified chemical fume hood) and administrative controls are already in place.[2][3] The selection of specific PPE components should be dynamic, based on a risk assessment of the specific procedure being performed.
The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on risk assessment.
Core PPE Protocols for this compound
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.
Eye and Face Protection: An Absolute Mandate
Due to the H318 classification, eye protection is paramount.
-
Minimum Requirement: ANSI Z87.1-compliant, indirectly vented chemical splash goggles must be worn at all times.[2][4] Standard safety glasses, even with side shields, do not provide an adequate seal against splashes and are insufficient.[3]
-
Elevated Risk Requirement: For any procedure with a higher splash potential (e.g., transferring solutions, operating under pressure, cleaning spills), a full-face shield must be worn over the chemical splash goggles.[3][4] The face shield provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Sensitization
Given the H317 skin sensitization hazard, meticulous hand protection is crucial.
-
Glove Selection: Disposable nitrile gloves are the minimum standard for incidental contact.[4] However, it is best practice to consult the glove manufacturer's chemical resistance guide to verify compatibility.
-
Glove Technique:
-
Double Gloving: For tasks involving larger quantities or extended handling time, wearing a second pair of nitrile gloves is strongly recommended. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Immediate Replacement: Gloves must be removed and replaced immediately upon known or suspected contact with the chemical.[3]
-
Proper Removal: Always remove gloves by peeling them off from the cuff, turning them inside out, and avoiding contact between the contaminated outer surface and your bare skin.
-
Body and Foot Protection
-
Laboratory Coat: A clean, 100% cotton or flame-resistant (FR) lab coat, fully buttoned, is required.[2] Avoid synthetic materials like polyester, which can melt and fuse to the skin in a fire.
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential spills.[2][4]
Respiratory Protection
When all work is conducted within a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, respiratory protection would be necessary. Any use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit-testing, as mandated by OSHA.[2][3]
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol integrates the PPE requirements into a common laboratory workflow.
-
Preparation and Pre-Donning Safety Check:
-
Verify that the chemical fume hood has a current certification sticker.
-
Ensure the sash is at the appropriate working height.
-
Confirm the location of the nearest safety shower and eyewash station.
-
Prepare all necessary equipment (spatula, weigh paper, beaker, solvent) and place it inside the fume hood to minimize reaching in and out.
-
-
Donning PPE (in order):
-
Put on your lab coat and fasten all buttons.
-
Don your chemical splash goggles.
-
Wash and dry your hands thoroughly.
-
Don your first pair of nitrile gloves.
-
Don your second (outer) pair of nitrile gloves.
-
-
Chemical Handling (Inside Fume Hood):
-
Carefully open the container of this compound.
-
Weigh the desired amount of the solid onto weigh paper.
-
Transfer the solid to your designated beaker.
-
Add the solvent slowly to avoid splashing.
-
Close the primary chemical container.
-
-
Decontamination and Waste Disposal:
-
Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate solvent and disposable wipe.
-
Dispose of the weigh paper, wipes, and any contaminated disposable items into a designated hazardous waste container located within the hood.
-
-
Doffing PPE (in order to prevent cross-contamination):
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Step away from the fume hood.
-
Remove your lab coat, turning it outwards as you remove it to contain any potential surface contamination. Hang it in its designated location.
-
Remove your chemical splash goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash your hands thoroughly with soap and water.
-
Disposal of Contaminated PPE
All disposable PPE that is contaminated or potentially contaminated with this compound, including nitrile gloves and absorbent wipes, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Never discard these items in the regular trash.
References
[1] PubChem. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine. National Center for Biotechnology Information. Retrieved from [Link]
[2] University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
[3] Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
[5] Synerzine. (2019, February 12). SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. Retrieved from [Link]
[6] Angene Chemical. (2025, March 5). 2-Methoxy-3-methylpyrazine Safety Data Sheet. Retrieved from [Link]
[7] Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET 2-Aminopyrazine. Retrieved from [Link]
[8] U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
[9] Advanced Biotech. (2025, January 25). Safety Data Sheet acc. to OSHA HCS (29 CFR § 1910.1200). Retrieved from [Link]
[4] University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Sources
- 1. 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | CID 10701894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. pppmag.com [pppmag.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. synerzine.com [synerzine.com]
- 6. angenechemical.com [angenechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. prod.adv-bio.com [prod.adv-bio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

